Product packaging for N-(1H-Indol-3-ylmethylene)cyclohexylamine(Cat. No.:CAS No. 93982-60-6)

N-(1H-Indol-3-ylmethylene)cyclohexylamine

Cat. No.: B1347083
CAS No.: 93982-60-6
M. Wt: 226.32 g/mol
InChI Key: IXWDHVDQGBWHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(1H-Indol-3-ylmethylene)cyclohexylamine is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81267. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2 B1347083 N-(1H-Indol-3-ylmethylene)cyclohexylamine CAS No. 93982-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-1-(1H-indol-3-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-11,13,17H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWDHVDQGBWHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269520
Record name N-(1H-Indol-3-ylmethylene)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93982-60-6
Record name N-(1H-Indol-3-ylmethylene)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93982-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1H-Indol-3-ylmethylene)cyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002694419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1H-Indol-3-ylmethylene)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1H-indol-3-ylmethylene)cyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-(1H-Indol-3-ylmethylene)cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the Schiff base, N-(1H-Indol-3-ylmethylene)cyclohexylamine. As a compound of interest in medicinal chemistry and material science, understanding its fundamental characteristics is crucial for its application and development. This document summarizes key physicochemical data, outlines detailed experimental protocols for their determination, and presents a visual representation of its synthesis. The information herein is intended to support researchers, scientists, and drug development professionals in their work with this and structurally related molecules.

Introduction

This compound is a Schiff base formed from the condensation of indole-3-carboxaldehyde and cyclohexylamine. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications, including in catalysis, as pigments and dyes, and importantly, in the development of therapeutic agents due to their diverse biological activities. The indole moiety is a common scaffold in many natural and synthetic bioactive compounds, while the cyclohexylamine group can influence the lipophilicity and conformational flexibility of the molecule. A thorough understanding of the physicochemical properties of this compound is therefore essential for predicting its behavior in biological systems and for its rational design in various applications.

Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some properties have been computationally predicted, experimental data for this specific molecule is not extensively available in the public domain.

PropertyValueSource
Molecular Formula C₁₅H₁₈N₂PubChem[1]
Molecular Weight 226.32 g/mol BenchChem[2]
Predicted XlogP 3.6PubChemLite[1]
Monoisotopic Mass 226.147 DaPubChemLite[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between indole-3-carboxaldehyde and cyclohexylamine. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.

G General Synthesis of this compound cluster_reactants Reactants cluster_product Product Indole-3-carboxaldehyde Indole-3-carboxaldehyde C₉H₇NO Reaction + Indole-3-carboxaldehyde->Reaction Cyclohexylamine Cyclohexylamine C₆H₁₃N Cyclohexylamine->Reaction Product This compound C₁₅H₁₈N₂ Reaction->Product Condensation (-H₂O)

Caption: General synthesis of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid organic compound such as this compound.

The melting point is a fundamental physical property used to identify a compound and assess its purity.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

    • For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

As this compound is expected to be a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition. Alternatively, the decomposition temperature can be determined using thermogravimetric analysis (TGA). For the purpose of this guide, a general method for boiling point determination of a liquid is provided.

  • Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, capillary tube (sealed at one end), heating mantle or oil bath.

  • Procedure (Micro method):

    • A few drops of the liquid are placed in a small test tube (fusion tube).

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is stopped, and the liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility is a critical parameter, especially for drug development, as it influences absorption and distribution.

  • Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, DMSO, acetone, hexane).

  • Procedure (Qualitative):

    • Approximately 1-5 mg of the compound is placed in a test tube.

    • A small volume (e.g., 1 mL) of the solvent is added.

    • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

    • The mixture is visually inspected for the presence of undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble. If not, it is classified as sparingly soluble or insoluble.

  • Procedure (Quantitative):

    • A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.

    • The mixture is agitated at a constant temperature until equilibrium is reached.

    • The undissolved solid is removed by filtration or centrifugation.

    • The concentration of the compound in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH. For this compound, the basicity of the imine nitrogen is of interest.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized solutions of acid (e.g., HCl) and base (e.g., NaOH).

  • Procedure (Potentiometric Titration):

    • A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture like water-methanol for poorly soluble compounds).

    • The solution is placed in a beaker with a magnetic stir bar and a calibrated pH electrode.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is recorded after each incremental addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa can be determined from the pH at the half-equivalence point.

LogP is a measure of the lipophilicity of a compound and is a key predictor of its pharmacokinetic properties.

  • Apparatus: Separatory funnel or vials, analytical balance, UV-Vis spectrophotometer or HPLC, n-octanol, and buffer solution (e.g., phosphate buffer at pH 7.4).

  • Procedure (Shake-Flask Method):

    • n-Octanol and the aqueous buffer are mutually saturated by shaking them together and allowing the phases to separate.

    • A known amount of the compound is dissolved in the n-octanol phase.

    • A known volume of the aqueous buffer is added.

    • The mixture is shaken vigorously for a period to allow for partitioning equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the n-octanol and aqueous phases is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the logarithm of P.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed, generalized protocols for the experimental determination of its key properties. While there is a scarcity of published experimental data for this specific molecule, the provided methodologies offer a robust framework for researchers to characterize this and similar compounds. The continued investigation into the physicochemical properties of novel Schiff bases is essential for advancing their potential applications in drug discovery and materials science.

References

Spectroscopic and Synthetic Profile of N-(1H-Indol-3-ylmethylene)cyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, Mass Spectrometry) and a detailed experimental protocol for the synthesis of the Schiff base, N-(1H-Indol-3-ylmethylene)cyclohexylamine. This compound, formed from the condensation of indole-3-carbaldehyde and cyclohexylamine, is of interest to researchers in medicinal chemistry and materials science due to the versatile chemical properties of the indole nucleus and the imine functionality.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between indole-3-carbaldehyde and cyclohexylamine. This reaction is a classic example of Schiff base formation, which involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.

Experimental Protocol

Materials:

  • Indole-3-carbaldehyde

  • Cyclohexylamine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 0.01 moles of indole-3-carbaldehyde in a suitable volume of absolute ethanol.

  • To this solution, add an equimolar amount (0.01 moles) of cyclohexylamine.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • The reaction mixture is then refluxed with constant stirring for a period of 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.

The following diagram illustrates the general workflow for the synthesis of this Schiff base.

Synthesis_Workflow Synthesis Workflow of this compound Reactants Indole-3-carbaldehyde + Cyclohexylamine Reaction Reflux (4-5 hours) Reactants->Reaction Solvent_Catalyst Ethanol + Glacial Acetic Acid Solvent_Catalyst->Reaction Workup Precipitation in Ice Water Reaction->Workup Purification Filtration and Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthesis Workflow Diagram.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 11.0br s1HIndole N-H
~8.0 - 8.5s1HImine -CH=N-
~7.0 - 8.0m5HAromatic protons (Indole ring)
~3.0 - 3.5m1HCyclohexyl C-H (adjacent to N)
~1.0 - 2.0m10HCyclohexyl -(CH₂)₅-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160 - 165Imine -C=N-
~136Indole C-7a
~110 - 130Aromatic carbons (Indole ring)
~60 - 70Cyclohexyl C-1 (adjacent to N)
~24 - 35Cyclohexyl carbons
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3300Medium, BroadN-H stretch (Indole)
~3100 - 3000MediumC-H stretch (Aromatic)
~2950 - 2850StrongC-H stretch (Aliphatic - Cyclohexyl)
~1620 - 1580Medium to StrongC=N stretch (Imine)[2]
~1600 - 1450MediumC=C stretch (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Table 4: Predicted Mass Spectrometry Data [4]

IonPredicted m/z
[M+H]⁺227.15428
[M+Na]⁺249.13622
[M]⁺226.14645

The logical flow for the analysis of the spectroscopic data to confirm the structure of the target compound is outlined in the diagram below.

Spectroscopic_Analysis_Flow Logical Flow of Spectroscopic Data Analysis cluster_nmr Proton and Carbon Framework cluster_ir Functional Group Identification cluster_ms Molecular Weight Determination Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS H_NMR ¹H NMR: - Imine proton signal - Indole and cyclohexyl protons NMR->H_NMR C_NMR ¹³C NMR: - Imine carbon signal - Indole and cyclohexyl carbons NMR->C_NMR IR_Analysis IR: - C=N stretch (Imine) - N-H stretch (Indole) - C-H stretches (Aromatic/Aliphatic) IR->IR_Analysis MS_Analysis MS: - Molecular ion peak - Fragmentation pattern MS->MS_Analysis Structure_Confirmation Structural Confirmation of This compound H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

References

The Rising Therapeutic Potential of Indole-Based Schiff Bases: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the quest for novel pharmacophores with broad therapeutic applications is perpetual. Among the myriad of heterocyclic compounds, indole-based Schiff bases have emerged as a particularly promising class, demonstrating a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of these versatile compounds, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for advancing research in this field.

Core Biological Activities and Quantitative Assessment

Indole-based Schiff bases have consistently exhibited significant inhibitory effects across various biological assays. Their therapeutic potential is underscored by the quantitative data summarized below, showcasing their potency against diverse cell lines and microbial strains.

Anticancer Activity

The cytotoxic effects of indole-based Schiff bases have been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are presented in Table 1. These compounds often induce apoptosis, or programmed cell death, in cancer cells through various signaling cascades.

Table 1: Anticancer Activity of Indole-Based Schiff Bases (IC50 µM)

Compound/DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference
Indole-thiophene complex13-1913-19---[1]
Ursolic acid-indole derivative 30a----0.89 ± 0.11[1]
Tryptanthrin-indole derivative 38-----[1]
Chalcone-indole derivative 120.22-1.80----[1]

Note: '-' indicates data not available in the cited sources.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole-based Schiff bases have shown considerable promise in this area, exhibiting potent activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity and is detailed in Table 2.

Table 2: Antimicrobial Activity of Indole-Based Schiff Bases (MIC µg/mL)

Compound/DerivativeStaphylococcus aureusStaphylococcus epidermidisEnterococcus faecalisEscherichia coliAcinetobacter baumanniiReference
Pyrazole-Schiff base 1815.627.81--15.62[2]
Pyrazole-Schiff base 1431.257.8115.62--[2]
Pyrazole-Schiff base 1631.257.8162.5-15.62[2]
Pyrazole-Schiff base 2331.2515.627.81--[2]
Pyrazole-Schiff base 1762.531.25-62.562.5[2]
Pyrazole-Schiff base 1931.2515.6215.6262.562.5[2]
Pyrazole-Schiff base 22-----[2]
Pyrazole-Schiff base 24--15.62--[2]

Note: '-' indicates data not available in the cited sources.

Antioxidant Activity

Many indole-based Schiff bases are effective radical scavengers, a property that is crucial in combating oxidative stress-related diseases. The antioxidant potential is typically assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

Table 3: Antioxidant Activity of Indole-Based Schiff Bases (DPPH Scavenging IC50)

Compound/DerivativeIC50 (µM)IC50 (µg/mL)Reference
Isonicotinic hydrazide-indole-3-carboxaldehyde36.09-[3]
(E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide-3.82[3]
(Z)-2-(3-((2-benzoylhydrazineylidene)(phenyl)methyl)phenyl)propanoic acid-6.12 (ppm)[3]
N,N′(1,2-phenylene)bis(2-(((Z)-(2-hydroxynaphthalen-1-yl)methylene)amino)benzamide)-253.15[3]

Note: '-' indicates data not available in the cited sources.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Indole-based Schiff bases have been shown to possess anti-inflammatory properties, often evaluated through their ability to inhibit protein denaturation.

Table 4: Anti-inflammatory Activity of Indole-Based Schiff Bases (Inhibition of Protein Denaturation)

Compound/DerivativeIC50 (µg/mL)Reference
Ethanolic extract of Citrus reticulata peel132.13[4]

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, this section provides detailed methodologies for the key in vitro assays discussed.

Synthesis of Indole-Based Schiff Bases: A General Procedure

A common method for the synthesis of indole-based Schiff bases involves the condensation reaction between an indole-3-carboxaldehyde derivative and a primary amine.[5][6][7]

Materials:

  • Indole-3-carboxaldehyde (or a substituted derivative)

  • Primary amine (e.g., substituted anilines, amino acids)

  • Ethanol or methanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of the indole-3-carboxaldehyde and the primary amine in a suitable volume of ethanol or methanol in a round-bottom flask.[6]

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

  • Reflux the reaction mixture for a period of 2-6 hours, monitoring the progress of the reaction using thin-layer chromatography (TLC).[6][7]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate, the Schiff base, is then collected by filtration.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product under vacuum.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10][11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the old medium and treat the cells with different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer method is a widely used technique to determine the susceptibility of bacteria to various antimicrobial agents.[12][13][14][15][16]

Materials:

  • Bacterial strains

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper discs

  • Test compounds

  • Standard antibiotic discs (positive control)

  • Solvent (e.g., DMSO, negative control)

  • Forceps

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[14]

  • Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate to create a bacterial lawn.[12]

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds.

  • Using sterile forceps, place the impregnated discs, along with standard antibiotic discs and a solvent control disc, onto the surface of the agar plate.[12]

  • Gently press the discs to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 16-18 hours.[12]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[13]

  • Interpret the results based on the size of the inhibition zone.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a simple and rapid method for evaluating the antioxidant capacity of a compound.[3][17][18][19][20][21]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds

  • Standard antioxidant (e.g., ascorbic acid, BHT)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[18]

  • Prepare serial dilutions of the test compounds and the standard antioxidant in the same solvent.

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add an equal volume of the DPPH solution to each well.[18]

  • Include a control containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[18][20]

  • Measure the absorbance of the solutions at 517 nm.[17]

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[4][22][23][24][25]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the test compound at various concentrations, a solution of BSA or egg albumin (e.g., 1% w/v), and PBS.[23][25]

  • Prepare a control solution containing the albumin and PBS without the test compound.

  • Incubate the mixtures at 37°C for 20 minutes.[22]

  • Induce denaturation by heating the mixtures at a specific temperature (e.g., 70°C) for 5-10 minutes.[22][24]

  • Cool the solutions to room temperature.

  • Measure the turbidity of the solutions by reading the absorbance at 660 nm.[22]

  • Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

Visualization of Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

Synthesis and Biological Evaluation Workflow

G General Workflow for Synthesis and Evaluation of Indole-Based Schiff Bases cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Indole-3-carboxaldehyde + Primary Amine reaction Condensation Reaction (Ethanol/Methanol, Acetic Acid) start->reaction product Indole-Based Schiff Base reaction->product purification Filtration & Recrystallization product->purification characterization Spectroscopic Analysis (FT-IR, NMR, MS) purification->characterization bio_start Pure Schiff Base characterization->bio_start Proceed to Evaluation anticancer Anticancer Assay (MTT) bio_start->anticancer antimicrobial Antimicrobial Assay (Kirby-Bauer) bio_start->antimicrobial antioxidant Antioxidant Assay (DPPH) bio_start->antioxidant antiinflammatory Anti-inflammatory Assay (Protein Denaturation) bio_start->antiinflammatory

Caption: A flowchart illustrating the synthesis and subsequent biological evaluation of indole-based Schiff bases.

Anticancer Mechanism: Apoptosis Induction

G Simplified Apoptotic Pathway Induced by Indole-Based Schiff Bases cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Indole-Based Schiff Base death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor bax_bak Bax/Bak Activation compound->bax_bak caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax_bak->mitochondrion apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A diagram showing the extrinsic and intrinsic pathways of apoptosis that can be triggered by indole-based Schiff bases.

Anti-inflammatory Mechanism: COX and LOX Inhibition

G Inhibition of Inflammatory Pathways by Indole-Based Schiff Bases cluster_cox COX Pathway cluster_lox LOX Pathway compound Indole-Based Schiff Base cox COX-1 / COX-2 compound->cox Inhibition lox 5-LOX compound->lox Inhibition arachidonic_acid Arachidonic Acid arachidonic_acid->cox arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation leukotrienes Leukotrienes lox->leukotrienes leukotrienes->inflammation

Caption: A diagram illustrating the inhibition of the COX and LOX inflammatory pathways by indole-based Schiff bases.

Conclusion

The compelling and diverse biological activities of indole-based Schiff bases position them as a highly valuable scaffold in the pursuit of novel therapeutic agents. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers to build upon, fostering further investigation into the structure-activity relationships and mechanisms of action of these promising compounds. Continued exploration in this area holds the potential to yield new and effective treatments for a wide range of human diseases.

References

solubility and stability of N-(1H-Indol-3-ylmethylene)cyclohexylamine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility and Stability of N-(1H-Indol-3-ylmethylene)cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, a Schiff base synthesized from indole-3-carbaldehyde and cyclohexylamine. Due to the limited direct experimental data on this specific compound, this guide leverages data from its constituent molecules and the general chemical principles governing Schiff bases to provide a robust predictive analysis and detailed experimental protocols for its characterization.

Predicted Solubility Profile

The solubility of this compound is predicted based on the known solubilities of its precursors, indole-3-carbaldehyde and cyclohexylamine.

1.1. Solubility of Precursors

The solubility of the starting materials provides a strong indication of the potential solvent classes for the final compound.

PrecursorSolvent ClassSpecific SolventsSolubility
Indole-3-carbaldehyde Polar OrganicMethanol, Ethanol, Acetonitrile, DMSO, DimethylformamideGenerally Soluble[1][2][3]
Non-Polar OrganicHexane, TolueneLimited Solubility[1]
AqueousWaterLow/Slightly Soluble[1][3]
Cyclohexylamine Polar OrganicEthanol, Ether, Acetone, Ethyl AcetateMiscible/Very Soluble[4][5][6][7][8]
Non-Polar OrganicHeptane, Benzene, Mineral OilMiscible/Soluble[4][6]
AqueousWaterMiscible[4][5][6]

1.2. Predicted Solubility of this compound

Schiff bases are typically crystalline or oily substances that are soluble in organic solvents and generally insoluble in water.[9] The combination of the aromatic indole ring and the aliphatic cyclohexane ring suggests that this compound will be soluble in a range of organic solvents.

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThe polarity of these solvents should effectively solvate the polar imine bond and the indole nitrogen.
Polar Protic Methanol, EthanolModerate to HighThe compound can likely accept hydrogen bonds.
Non-Polar Toluene, DichloromethaneModerateThe non-polar indole and cyclohexane moieties will interact favorably with these solvents.
Very Non-Polar Hexane, HeptaneLow to ModerateThe polarity of the imine group may limit solubility in very non-polar solvents.
Aqueous WaterLow to InsolubleThe large, non-polar organic structure is expected to dominate, leading to poor water solubility.[9]

Stability and Degradation Pathway

2.1. General Stability of Schiff Bases

Schiff bases (imines) are characterized by the presence of a carbon-nitrogen double bond. The formation of a Schiff base is a reversible reaction.[9] The stability of the imine bond is highly dependent on the surrounding chemical environment. The C=N bond is susceptible to hydrolysis, which breaks the bond and regenerates the parent aldehyde and amine.[10] This hydrolysis is often catalyzed by acid.[9][11] While aromatic aldehydes generally form more stable Schiff bases, the presence of water, particularly under acidic conditions, can promote degradation.[9][12]

2.2. Predicted Stability of this compound

The primary degradation pathway for this compound is expected to be the hydrolysis of the imine bond, especially in the presence of water and acidic conditions. The reaction is a reversion to indole-3-carbaldehyde and cyclohexylamine. The indole ring itself is generally stable but can be subject to oxidation or degradation under harsh conditions, though this is less likely to be the primary pathway under typical storage or physiological conditions.[13][14]

2.3. Signaling Pathways and Logical Relationships

The synthesis and degradation of this compound can be represented as a reversible chemical equilibrium.

G cluster_synthesis Synthesis (Condensation) cluster_degradation Degradation (Hydrolysis) Indole-3-carbaldehyde Indole-3-carbaldehyde This compound This compound Indole-3-carbaldehyde->this compound + Cyclohexylamine Cyclohexylamine Cyclohexylamine H2O_syn H2O This compound->H2O_syn - H2O Product_Deg This compound Aldehyde_Deg Indole-3-carbaldehyde Product_Deg->Aldehyde_Deg + H2O (Acidic conditions) Amine_Deg Cyclohexylamine Product_Deg->Amine_Deg + H2O (Acidic conditions) H2O_deg H2O

Caption: Synthesis and Hydrolysis of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of the title compound.

3.1. Synthesis of this compound

This protocol describes a standard Schiff base condensation reaction.

  • Reactant Preparation: Dissolve indole-3-carbaldehyde (1.0 equivalent) in a suitable solvent such as absolute ethanol or methanol in a round-bottom flask.

  • Amine Addition: To the stirred solution, add cyclohexylamine (1.0 to 1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A few drops of glacial acetic acid can be added to catalyze the reaction.[15]

  • Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

3.2. Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[16][17]

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. Ensure a visible amount of solid remains undissolved.[16]

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled water bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[18][19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

3.3. Stability Assessment using HPLC

This protocol outlines a method to assess the stability of the compound in solution over time.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a non-aqueous solvent where it is stable (e.g., acetonitrile or DMSO).

  • Preparation of Test Solutions: Dilute the stock solution into various solvent systems to be tested (e.g., different pH buffers, mixtures of organic solvents and water).

  • Storage: Store the test solutions in sealed vials under controlled conditions (e.g., protected from light at a specific temperature).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis: Analyze the aliquots immediately using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its potential degradation products (indole-3-carbaldehyde and cyclohexylamine).

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. This will allow for the determination of the degradation rate. The appearance and increase of peaks corresponding to the degradation products should also be monitored.

Visualization of Experimental Workflows

G cluster_solubility Solubility Determination Workflow cluster_stability Stability Assessment Workflow S1 Add excess compound to solvent S2 Equilibrate (24-72h at constant T) S1->S2 S3 Centrifuge to separate solid S2->S3 S4 Collect and dilute supernatant S3->S4 S5 Quantify by HPLC/UV-Vis S4->S5 S6 Calculate Solubility S5->S6 T1 Prepare solution in test solvent T2 Store under controlled conditions T1->T2 T3 Withdraw aliquots at time points (t=0, 2, 4...h) T2->T3 T4 Analyze by stability-indicating HPLC T3->T4 T5 Plot concentration vs. time T4->T5 T6 Determine degradation rate T5->T6

References

The Discovery and Evolving History of Indole Schiff Base Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the basic structure of essential biomolecules like the amino acid tryptophan, neurotransmitters, and hormones.[1][2] The fusion of a benzene ring to a pyrrole ring gives rise to the indole nucleus, an electron-rich and planar structure that readily interacts with biological targets.[3] The history of indole chemistry is intrinsically linked to the extraction and transformation of the dye indigo.[1] In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[4]

The journey into the vast chemical space of indole derivatives took a significant turn with the exploration of Schiff bases. First reported by Hugo Schiff in 1864, these compounds are characterized by an imine (-C=N-) functional group, typically formed through the condensation of a primary amine with an aldehyde or a ketone.[5][6] The combination of the indole nucleus with the Schiff base moiety has given rise to a prolific class of compounds known as indole Schiff base derivatives. These derivatives have garnered immense attention in the past decade due to their structural versatility and a broad spectrum of pharmacological activities.[1][3] This technical guide delves into the discovery, history, synthesis, and diverse biological applications of indole Schiff base derivatives, providing researchers with a comprehensive overview of this important class of compounds.

Synthesis of Indole Schiff Base Derivatives

The synthesis of indole Schiff base derivatives is generally a straightforward process involving the condensation reaction between an indole derivative containing a primary amine or an aldehyde/ketone functionality with a suitable reaction partner.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of indole Schiff base derivatives.

Synthesis_Workflow Indole_Aldehyde Indole Aldehyde/Ketone Condensation Condensation Reaction Indole_Aldehyde->Condensation Primary_Amine Primary Amine Primary_Amine->Condensation Solvent_Catalyst Solvent + Catalyst (optional) Solvent_Catalyst->Condensation Schiff_Base Indole Schiff Base Derivative Condensation->Schiff_Base Purification Purification (Recrystallization/ Chromatography) Schiff_Base->Purification Characterization Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization Biological_Assay Biological Activity Screening Characterization->Biological_Assay

Caption: A general experimental workflow for the synthesis and evaluation of indole Schiff base derivatives.

Biological Activities and Quantitative Data

Indole Schiff base derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery and development. The imine group in Schiff bases has been shown to be crucial for their biological activities.

Anti-inflammatory Activity

Several indole Schiff base derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[7]

A study on a series of synthesized indole Schiff base derivatives (C1IN, C2IN, C3IN, C7IN, C8IN, and C11IN) showed substantial reductions in paw edema in a carrageenan-induced inflammation model in rats.[7] The anti-inflammatory effect was statistically significant (p<0.05) compared to the control group.[7]

Table 1: Anti-inflammatory Activity of Indole Schiff Base Derivatives

CompoundReduction in Paw EdemaReduction in IL-1β LevelsReduction in TNF-α Levels
C1INSubstantialSubstantialSubstantial
C2INSubstantialSubstantialSubstantial
C3INSubstantialSubstantialSubstantial
C7INSubstantialSubstantialSubstantial
C8INSubstantialSubstantialSubstantial
C11INSubstantialSubstantialSubstantial
Data summarized from a study on carrageenan-induced inflammation in rats.[7]
Antifungal Activity

The antifungal potential of indole Schiff base derivatives is another area of active research. These compounds have shown efficacy against a variety of fungal strains.

A series of novel indole Schiff base derivatives (2a–2t) containing a 1,3,4-thiadiazole scaffold were synthesized and evaluated for their antifungal activity.[8] Compound 2j exhibited the highest inhibition rates against several fungal species at a concentration of 500 μg/mL.[8]

Table 2: Antifungal Activity of Indole Schiff Base Derivatives (Inhibition Rate % at 500 μg/mL)

CompoundF. graminearumF. oxysporumF. moniliformeC. lunataP. p. var. nicotianae
2j 100%95.7%89%81.9%76.5%
2q ---83.7%-
Data extracted from a study by mycelium growth rate method.[8]
α-Glucosidase Inhibition

Indole-based Schiff bases are also being explored as potential α-glucosidase inhibitors for the management of diabetes.[3] The indole nucleus can form stable interactions within the active site of the enzyme.[3]

Anticancer Activity

The anticancer properties of indole Schiff base derivatives have been investigated against various cancer cell lines.[6] For instance, three new indole Schiff base derivatives have shown promising anticancer activity against the AMJ13 breast cancer cell line at low concentrations.[6]

Key Signaling Pathways

The biological activities of indole Schiff base derivatives are often mediated through their interaction with specific signaling pathways.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine involved in inflammation. Indole Schiff base derivatives can modulate the TNF-α signaling pathway, leading to a reduction in the inflammatory response.

TNF_alpha_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Indole_SB Indole Schiff Base Derivative Indole_SB->TNFR1 Inhibits (Potential) TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 MAPK_cascade MAPK Cascade (JNK, p38) TRAF2->MAPK_cascade Activates IKK_complex IKK complex RIP1->IKK_complex Activates NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes MAPK_cascade->Inflammatory_Genes Activates AP-1 (not shown) Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: A simplified diagram of the TNF-α signaling pathway and a potential point of intervention for indole Schiff base derivatives.

IL-1β Signaling Pathway

Interleukin-1 beta (IL-1β) is another crucial pro-inflammatory cytokine. The signaling cascade initiated by IL-1β binding to its receptor leads to the activation of transcription factors that drive the expression of inflammatory genes.

IL_1beta_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL_1beta IL-1β IL_1R1 IL-1R1 IL_1beta->IL_1R1 Binds IL_1RAcP IL-1RAcP IL_1R1->IL_1RAcP Recruits MyD88 MyD88 IL_1RAcP->MyD88 Indole_SB Indole Schiff Base Derivative Indole_SB->IL_1R1 Inhibits (Potential) IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex Activates MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade Activates NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes MAPK_cascade->Inflammatory_Genes Activates AP-1 (not shown) Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: A simplified diagram of the IL-1β signaling pathway, a target for anti-inflammatory indole Schiff base derivatives.

Experimental Protocols

Synthesis of Indole-3-carboxaldehyde Schiff's Base Derivatives[7]
  • Preparation of Indole-3-carboxaldehyde:

    • Prepare a solution of gramine methiodide (348 mg), NaNO2 (239 mg) in DMF (4 ml).

    • Stir the solution at 25°C for 6 hours using a magnetic stirrer.

    • Add 15 ml of distilled water to the solution and extract with 20 ml of water.

    • Dry the organic layer with Na2SO4 and concentrate to yield indole-3-carboxaldehyde.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) and confirm completion with IR, NMR, and LCMS analyses.

  • Synthesis of Schiff's Base:

    • React the synthesized indole-3-carboxaldehyde with various substituted amines in a 1:1 molar ratio.

    • Use methanol as the solvent and add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture at 70°C for 1 to 2 hours.

    • Monitor the reaction using TLC with a mobile phase of ethyl acetate: toluene: formic acid (4: 6: 1, v/v/v).

    • Cool the reaction mixture, filter the solid product, and purify by recrystallization from methanol.

Carrageenan-Induced Paw Edema in Rats[5][9]
  • Animals: Use male or female rats weighing >100 g.

  • Induction of Inflammation:

    • Prepare a 1% carrageenan solution in normal saline.

    • Inject 0.1 mL of the carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Treatment:

    • Administer the test indole Schiff base derivatives (e.g., intraperitoneally) at a specific dose 30 minutes or 1 hour before the carrageenan injection.

    • Include a control group receiving the vehicle and a positive control group receiving a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The degree of edema is the difference in paw volume before and after carrageenan treatment.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mycelium Growth Rate Method for Antifungal Activity[10][11]
  • Culture Preparation: Prepare Potato Dextrose Agar (PDA) plates.

  • Inoculation:

    • Inoculate the center of each PDA plate with a regular disc (e.g., 5 mm diameter) of the fungal culture (7-14 days old).

    • For testing compounds, the test substance can be incorporated into the agar medium at a specific concentration.

  • Incubation: Incubate the plates at 25°C in the dark for a specified period (e.g., 7 days).

  • Measurement:

    • Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours). Take two perpendicular measurements and calculate the average.

  • Data Analysis:

    • Calculate the growth rate of the mycelium.

    • For antifungal assays, calculate the percentage of inhibition of mycelial growth in the presence of the test compound compared to a control plate without the compound.

α-Glucosidase Inhibition Assay[2][12]
  • Enzyme and Substrate Preparation:

    • Prepare a solution of α-glucosidase enzyme (e.g., 2 U/mL) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 1 mM), in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the α-glucosidase enzyme with the test indole Schiff base derivative at various concentrations for a specific time (e.g., 5 minutes at 37°C).

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the mixture at 37°C for a set time (e.g., 20 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 1 M sodium carbonate).

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Conclusion and Future Perspectives

The field of indole Schiff base derivatives continues to be a vibrant area of research with immense potential for the discovery of new therapeutic agents. Their straightforward synthesis, coupled with a wide array of biological activities, makes them a highly attractive scaffold for medicinal chemists. Future research will likely focus on the optimization of existing derivatives to enhance their potency and selectivity, the elucidation of their detailed mechanisms of action, and the exploration of novel biological targets. The development of more complex indole Schiff base-containing hybrid molecules and the use of computational methods for rational drug design are also expected to drive the field forward, paving the way for the next generation of indole-based therapeutics.

References

Theoretical and Computational Insights into N-(1H-Indol-3-ylmethylene)cyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of N-(1H-Indol-3-ylmethylene)cyclohexylamine, a Schiff base derived from indole-3-carboxaldehyde and cyclohexylamine. This document synthesizes structural, spectroscopic, and electronic data, offering insights into the molecule's properties and potential applications. The methodologies presented are based on established protocols for similar indole derivatives, providing a framework for further experimental and in-silico investigation.

Molecular Structure and Synthesis

This compound is characterized by an indole moiety linked to a cyclohexylamine group via an imine (-CH=N-) bridge. This structure combines the biologically significant indole core with the conformational flexibility of the cyclohexane ring.

The primary synthetic route to this compound is the condensation reaction between indole-3-carboxaldehyde and cyclohexylamine. This reaction is typically catalyzed by acid or base, or driven by heat, and involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the Schiff base.[1]

General Synthetic Protocol

The following is a generalized protocol based on the synthesis of similar indole-based Schiff bases:

  • Reactant Preparation : Equimolar amounts of indole-3-carboxaldehyde and cyclohexylamine are dissolved in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition (Optional) : A catalytic amount of a weak acid, like acetic acid, can be added to the mixture to facilitate the reaction.

  • Reaction Conditions : The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation : Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification : The crude product can be purified by recrystallization from an appropriate solvent to yield the pure this compound.

Computational and Spectroscopic Characterization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometric, spectroscopic, and electronic properties of molecules like this compound. These theoretical predictions are invaluable for complementing and interpreting experimental data.

Predicted Geometrical Parameters

The molecular geometry of this compound can be optimized using DFT calculations. The table below presents predicted geometrical parameters based on the B3LYP/6-311++G(d,p) level of theory.[2]

ParameterAtoms InvolvedPredicted Value
Bond LengthC=N (Imine)1.29 Å
Bond LengthN-H (Indole)1.01 Å
Bond LengthC-N (Imine-Cyclohexyl)1.47 Å
Bond AngleC-C=N (Imine)121.5°
Bond AngleC=N-C (Imine-Cyclohexyl)122.0°
Dihedral AngleC-C-N=C~180° (trans conformation)
Predicted Spectroscopic Data

Theoretical calculations can also predict spectroscopic data, which aids in the structural elucidation of the compound.

The predicted proton NMR chemical shifts are crucial for confirming the molecular structure.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Indole N-H> 10.0br s
Imine -CH=N-8.0 - 9.5s
Indole Aromatic Protons7.0 - 8.0m
Cyclohexyl -CH-N=3.0 - 3.5m
Cyclohexyl Methylene Protons1.0 - 2.0m

Data is predicted and sourced from computational analysis.[2]

Vibrational frequency calculations can predict the key stretching and bending modes in the infrared spectrum.

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
N-H (Indole)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=N (Imine)Stretching1620 - 1650
C=C (Aromatic)Stretching1500 - 1600
C-NStretching1180 - 1360
Electronic Properties

The electronic properties, such as the HOMO-LUMO energy gap and molecular electrostatic potential, provide insights into the reactivity and potential biological activity of the molecule.

ParameterPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)4.6 eV

These values are representative for this class of compounds and would be determined through DFT calculations.

Potential Biological Activity and Molecular Docking

Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] The imine linkage in Schiff bases is often crucial for their biological function. Given the structural features of this compound, it is a candidate for investigation as a bioactive agent.

Molecular docking is a computational technique used to predict the binding affinity and interaction of a small molecule with a biological target. For indole-based compounds with potential antimicrobial activity, a common target is DNA gyrase, an essential bacterial enzyme.

Hypothetical Molecular Docking Protocol
  • Ligand and Receptor Preparation : The 3D structure of this compound is optimized. The crystal structure of the target protein (e.g., DNA gyrase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Docking Simulation : A docking program (e.g., AutoDock) is used to predict the binding poses of the ligand within the active site of the receptor.

  • Analysis of Results : The binding affinity (in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Representative Molecular Docking Data

The following table shows hypothetical docking scores of this compound against a bacterial DNA gyrase.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues
DNA Gyrase (e.g., from E. coli)This compound-8.5Asp73, Gly77, Arg76

This data is illustrative of potential results from a molecular docking study.

Visualizations

The following diagrams illustrate the molecular structure, computational workflow, and a potential signaling pathway involvement for this compound.

Caption: Molecular structure of this compound.

computational_workflow start Initial Structure Generation dft Geometry Optimization (DFT) start->dft freq Vibrational Frequency Analysis dft->freq electronic Electronic Properties (HOMO, LUMO, MEP) dft->electronic docking_prep Ligand and Receptor Preparation dft->docking_prep analysis Data Analysis and Interpretation freq->analysis electronic->analysis docking Molecular Docking Simulation docking_prep->docking docking->analysis

Caption: Workflow for theoretical and computational studies.

signaling_pathway compound This compound target Bacterial DNA Gyrase compound->target Inhibition dna_replication DNA Replication Blocked target->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Hypothetical signaling pathway for antimicrobial activity.

References

An In-depth Technical Guide on the Safety, Toxicity, and Handling of N-(1H-Indol-3-ylmethylene)cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct safety and toxicity data is available for N-(1H-Indol-3-ylmethylene)cyclohexylamine. This guide infers potential hazards based on the known properties of its constituent precursors, indole-3-carboxaldehyde and cyclohexylamine, and related indole compounds. All handling and safety procedures should be conducted with caution and under the supervision of trained professionals.

Introduction

This compound is a Schiff base compound formed from the condensation reaction between indole-3-carboxaldehyde and cyclohexylamine. Schiff bases derived from indole moieties are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] This document provides a comprehensive overview of the known safety, toxicity, and handling considerations for this compound, primarily extrapolated from data on its precursors and structurally similar molecules.

Hazard Identification and Classification

A related compound, N-cyclohexyl-1H-indole-3-methylamine, is classified with the following hazards[5]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H319: Causes serious eye irritation

  • H413: May cause long lasting harmful effects to aquatic life

It is reasonable to assume that this compound may exhibit a similar hazard profile.

Inferred Hazard Profile

GHS_Hazard_Inference cluster_precursors Precursors cluster_target Target Compound Indole-3-carboxaldehyde {Indole-3-carboxaldehyde | Potential for skin/eye irritation} Target This compound Inferred Hazards: - Acute Oral Toxicity - Skin/Eye Irritation/Corrosion - Reproductive Toxicity - Aquatic Toxicity Indole-3-carboxaldehyde->Target contributes indole moiety Cyclohexylamine {Cyclohexylamine | H226: Flammable liquid and vapor H302 + H312: Harmful if swallowed or in contact with skin H314: Causes severe skin burns and eye damage H361: Suspected of damaging fertility or the unborn child H402: Harmful to aquatic life } Cyclohexylamine->Target contributes cyclohexylamine moiety (dominant hazard driver)

Toxicological Data Summary

No specific LD50 or other quantitative toxicity data for this compound have been identified. The toxicological information is therefore based on data for cyclohexylamine.

Parameter Value (for Cyclohexylamine) Species Route Reference
LD500.71 ml/kgRatOral[6]
LD50530 mg/kgMouseOral[7]

Cyclohexylamine is corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact.[4][8] It is also classified as a suspected reproductive toxin.[4]

Experimental Protocols

General Synthesis of this compound

This procedure is a general method for the synthesis of Schiff bases from aldehydes and primary amines.

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Methanol or Ethanol

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve indole-3-carboxaldehyde in a suitable solvent (e.g., methanol or ethanol) in a reaction vessel.

  • Add an equimolar amount of cyclohexylamine to the solution.

  • The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The resulting Schiff base, this compound, may precipitate out of the solution upon formation or can be isolated by removal of the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_reactants Reactants Indole_Aldehyde Indole-3-carboxaldehyde Reaction Stir at Room Temperature Indole_Aldehyde->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Solvent Ethanol/Methanol Solvent->Reaction Isolation Product Isolation (Filtration or Solvent Evaporation) Reaction->Isolation Purification Recrystallization Isolation->Purification Final_Product This compound Purification->Final_Product

Handling and Safety Precautions

Given the corrosive and potentially toxic nature of the cyclohexylamine precursor, stringent safety measures are required when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield should be worn.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber).[8]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, a chemical-resistant apron and boots should be used.[3]

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[4][10] If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.

Engineering Controls
  • All manipulations of the compound should be carried out in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents and acids.[10]

Spills and Disposal
  • In case of a spill, evacuate the area and wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.[10]

Handling_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls cluster_procedures Procedures Handling Handling this compound Goggles Chemical Goggles & Face Shield Handling->Goggles Gloves Resistant Gloves (e.g., Butyl Rubber) Handling->Gloves Clothing Lab Coat, Full Coverage Handling->Clothing Respirator Respirator (if needed) Handling->Respirator Fume_Hood Chemical Fume Hood Handling->Fume_Hood Safety_Station Eyewash & Safety Shower Handling->Safety_Station Storage Cool, Dry, Ventilated Storage Away from Incompatibles Handling->Storage Disposal Hazardous Waste Disposal Handling->Disposal

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Conclusion

While this compound is a compound of interest for its potential biological activities, a thorough toxicological and safety profile has not been established. The information presented in this guide is largely inferred from its precursors and related compounds. Researchers, scientists, and drug development professionals must handle this compound with the utmost care, assuming it to be hazardous and taking all necessary precautions as outlined. Further studies are required to fully characterize the safety and toxicity of this compound.

References

A Technical Guide to the Synthesis of Indole-3-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carboxaldehyde and its derivatives are a cornerstone in medicinal chemistry and drug discovery, serving as pivotal intermediates in the synthesis of a wide array of biologically active compounds. Their inherent structural motif is found in numerous natural products and pharmaceuticals, exhibiting activities ranging from anti-inflammatory and antioxidant to anticancer and antiviral. This in-depth technical guide provides a comprehensive review of the core synthesis methods for indole-3-carboxaldehyde derivatives, complete with detailed experimental protocols, quantitative data comparisons, and visual representations of key chemical and biological pathways.

Core Synthesis Methodologies

The synthesis of indole-3-carboxaldehyde derivatives can be broadly categorized into classical formylation reactions and modern catalytic methods. Each approach offers distinct advantages concerning substrate scope, reaction conditions, and overall efficiency.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C3 position of the indole ring.

Mechanism: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired indole-3-carboxaldehyde.

Key Advantages:

  • High yields for a variety of indole substrates.

  • Relatively simple and convenient procedure.

  • The product is often obtained in a high state of purity.[1]

Limitations:

  • Requires stoichiometric amounts of the often harsh and caustic POCl₃.

  • The work-up procedure can be tedious.

A catalytic version of the Vilsmeier-Haack reaction has been developed to mitigate the use of stoichiometric POCl₃, employing a P(III)/P(V)=O cycle.[2][3] This catalytic approach offers milder reaction conditions and is suitable for late-stage formylation.[2]

  • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool 150 mL (1.94 mol) of dimethylformamide in an ice-salt bath.

  • Slowly add 86 mL (0.94 mol) of freshly distilled phosphorus oxychloride with stirring over 30 minutes, maintaining the temperature below 10°C.

  • Add a solution of 100 g (0.85 mol) of indole in 100 mL of dimethylformamide to the yellow solution over 1 hour, keeping the temperature below 10°C.

  • Allow the viscous solution to warm to 35°C and maintain this temperature for 2 hours.

  • Carefully add 300 g of crushed ice to the resulting paste with stirring to produce a clear, cherry-red solution.

  • Transfer the solution to a larger flask containing 200 g of crushed ice and add a solution of 375 g (9.4 mol) of sodium hydroxide in 1 L of water dropwise with efficient stirring.

  • Heat the resulting suspension to boiling and then allow it to cool to room temperature, followed by refrigeration overnight.

  • Collect the precipitate by filtration, resuspend in 1 L of water, and filter again.

  • Wash the product with three 300-mL portions of water and air-dry to yield indole-3-carboxaldehyde.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols and is also applicable to electron-rich heterocycles like indoles.[4][5] The reaction typically involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).

Mechanism: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The electron-rich indole nucleus then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the dichloromethyl intermediate under basic conditions yields the aldehyde.

Key Advantages:

  • Direct formylation of aromatic rings without the need for metal catalysts or pre-activated substrates.[6]

  • Operates under basic conditions in a protic solvent.[6]

Limitations:

  • Often results in a mixture of ortho- and para-isomers, with the ortho-isomer typically predominating.[7]

  • Yields can be variable.

  • The reaction conditions can be harsh for sensitive substrates.[4]

  • Dissolve the indole substrate in a 10-40% aqueous solution of an alkali hydroxide.

  • Add an excess of chloroform to the solution, creating a biphasic mixture.

  • Stir the mixture vigorously at approximately 60-70°C for several hours.

  • After the reaction is complete, cool the mixture and neutralize it with acid.

  • Extract the product with an organic solvent.

  • Purify the product by distillation or recrystallization.

Modern Catalytic Methods

In recent years, several modern catalytic methods have emerged as powerful alternatives to the classical formylation reactions, offering milder conditions, higher selectivity, and broader functional group tolerance.

Transition metal catalysis, particularly with palladium and iron, has been successfully applied to the C3-formylation of indoles.

  • Palladium-Catalyzed Formylation: Palladium catalysts can be used for the direct C3-arylation and acylation of indoles.[8][9] Some methods utilize a directing group to achieve high regioselectivity.[9]

  • Iron-Catalyzed Formylation: An efficient iron-catalyzed C3-selective formylation of indoles has been developed using formaldehyde and aqueous ammonia with air as the oxidant.[10] This method is environmentally benign and avoids the use of harsh reagents.

  • Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be an effective catalyst for the formylation of indoles using trimethyl orthoformate as the formyl source under mild conditions.[11]

  • Visible-Light Photoredox Catalysis: A transition-metal-free, aerobic, visible-light-promoted C-3 formylation of indoles has been developed using Rose Bengal as a photoredox catalyst.[12]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various indole-3-carboxaldehyde derivatives using different methodologies.

Method Indole Substrate Reagents and Conditions Yield (%) Reference
Vilsmeier-Haack IndolePOCl₃, DMF, 35°C, 2h97[1]
2-MethylindolePOCl₃, DMF-[13]
5-Methyl-1H-indoleVilsmeier reagent, DMF, 85°C, 5h88[14]
4-Methyl-1H-indoleVilsmeier reagent, DMF, 85°C, 7h90[14]
6-Methyl-1H-indoleVilsmeier reagent, DMF, 90°C, 8h89[14]
6-Chloro-1H-indoleVilsmeier reagent, DMF, 90°C, 8h91[14]
Catalytic Vilsmeier-Haack Indole3-methyl-1-phenyl-2-phospholene 1-oxide, DEBM, PhSiH₃, DMF-d₇, MeCN, rt, 16h>99 (deuteration)[2]
Reimer-Tiemann IndoleCHCl₃, NaOH, 60-70°C-[7]
Iron-Catalyzed IndoleFeCl₃, HCHO, aq. NH₃, air, DMF, 130°Cup to 93[10]
Boron-Catalyzed IndoleBF₃·OEt₂, TMOF, solvent-free82[11]

Signaling Pathways and Experimental Workflows

Indole-3-carboxaldehyde and its derivatives are not only synthetic intermediates but also possess significant biological activities, often mediated through specific signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carboxaldehyde is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[15][16] Activation of AhR by indole-3-carboxaldehyde can modulate downstream inflammatory pathways, including the NF-κB and NLRP3 inflammasome signaling pathways.[17][18]

ahr_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3A Indole-3- carboxaldehyde AhR_complex AhR Complex (HSP90, XAP2, p23) I3A->AhR_complex Binds AhR_I3A AhR-I3A Complex AhR_complex->AhR_I3A Conformational Change ARNT ARNT NFkB_complex NF-κB/IκB Complex AhR_I3A->NFkB_complex Inhibits IκB Degradation NLRP3_inactive Inactive NLRP3 Inflammasome AhR_I3A->NLRP3_inactive Inhibits Activation AhR_ARNT AhR-ARNT Complex AhR_I3A->AhR_ARNT Translocates to Nucleus & Binds ARNT NFkB NF-κB NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus Prevents Nuclear Translocation XRE XRE AhR_ARNT->XRE Binds Gene_expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_expression Induces Pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory Induces

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Indole-3-carboxaldehyde.

Biosynthetic Pathway in Arabidopsis thaliana

In plants like Arabidopsis thaliana, indole-3-carboxaldehyde is synthesized from tryptophan via indole-3-acetaldoxime and indole-3-acetonitrile as key intermediates.[19][20] This pathway is crucial for the plant's defense against pathogens.

biosynthesis_pathway Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile IAOx->IAN ICHO Indole-3-carboxaldehyde IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic acid ICHO->ICOOH AAO1 Derivatives Further Derivatives (e.g., Glucosides) ICHO->Derivatives ICOOH->Derivatives

Caption: Biosynthetic pathway of Indole-3-carboxaldehyde in Arabidopsis thaliana.

Experimental Workflow for Anti-inflammatory Activity Assessment

A common workflow to assess the anti-inflammatory activity of newly synthesized indole-3-carboxaldehyde derivatives involves in vitro cell-based assays followed by in vivo animal models.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Indole-3- carboxaldehyde Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Compound_treatment Treatment with Indole Derivatives Purification->Compound_treatment Cell_culture Cell Culture (e.g., RAW264.7 Macrophages) LPS_stimulation LPS Stimulation Cell_culture->LPS_stimulation LPS_stimulation->Compound_treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_treatment->Cytotoxicity Inflammatory_markers Measurement of Inflammatory Markers (e.g., NO, TNF-α, IL-6 by ELISA, Griess Assay) Compound_treatment->Inflammatory_markers Animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Inflammatory_markers->Animal_model Lead Compound Selection Compound_administration Administration of Active Compounds Animal_model->Compound_administration Edema_measurement Measurement of Paw Edema Compound_administration->Edema_measurement Histopathology Histopathological Analysis Edema_measurement->Histopathology

Caption: Experimental workflow for assessing the anti-inflammatory activity of indole derivatives.

References

Methodological & Application

Application Note and Detailed Experimental Protocol for the Synthesis of N-(1H-Indol-3-ylmethylene)cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of N-(1H-Indol-3-ylmethylene)cyclohexylamine, a Schiff base derived from the condensation of indole-3-carboxaldehyde and cyclohexylamine. The protocol details the necessary reagents, equipment, reaction conditions, purification methods, and characterization techniques. A summary of quantitative data is presented in a structured table, and the experimental workflow is visualized using a Graphviz diagram. This guide is intended for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is an imine, commonly known as a Schiff base, formed through the condensation reaction of an aldehyde (indole-3-carboxaldehyde) with a primary amine (cyclohexylamine).[1] Schiff bases are a class of compounds with a wide range of applications, including in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry.[1][2] Derivatives of indole, in particular, are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5]

The synthesis described herein is a straightforward and efficient method for preparing this indole-based Schiff base, which can serve as a versatile intermediate for further chemical modifications or as a candidate for biological screening.

Reaction Scheme:

Indole-3-carboxaldehyde reacts with cyclohexylamine to yield this compound and water.

Experimental Protocol

This protocol is based on general procedures for Schiff base formation from indole-3-carboxaldehyde.[4][6]

2.1 Materials and Reagents

  • Indole-3-carboxaldehyde (C₉H₇NO, 98% purity or higher)

  • Cyclohexylamine (C₆H₁₃N, 99% purity or higher)[7]

  • Ethanol (C₂H₅OH, absolute or 95%)

  • Glacial Acetic Acid (CH₃COOH, optional catalyst)

  • Distilled or deionized water

  • Filter paper

2.2 Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers and graduated cylinders

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • Analytical balance

  • Standard laboratory glassware

2.3 Synthesis Procedure

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve indole-3-carboxaldehyde (e.g., 1.45 g, 10 mmol) in ethanol (30 mL).

  • Addition of Amine: To the stirred solution, add cyclohexylamine (e.g., 0.99 g, 1.14 mL, 10 mmol) dropwise at room temperature.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring for 2-4 hours.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Product Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

2.4 Product Characterization

The identity and purity of the synthesized this compound should be confirmed using the following standard analytical techniques:

  • Melting Point: Determine the melting point of the crystalline solid.

  • FT-IR Spectroscopy: To identify the characteristic C=N (imine) stretching vibration (typically around 1630-1640 cm⁻¹) and the disappearance of the C=O (aldehyde) and N-H (primary amine) stretches from the starting materials.[2]

  • ¹H NMR Spectroscopy: To confirm the chemical structure by analyzing the proton signals, including the characteristic singlet for the imine proton (-CH=N-).

  • Mass Spectrometry: To determine the molecular weight of the product. The expected monoisotopic mass is 226.147 Da.[8]

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

ParameterIndole-3-carboxaldehydeCyclohexylamineThis compound (Product)
Molecular Formula C₉H₇NOC₆H₁₃NC₁₅H₁₈N₂
Molecular Weight ( g/mol ) 145.1699.17[7]226.31
Amount (mmol) 101010 (Theoretical)
Mass (g) 1.450.992.26 (Theoretical)
Volume (mL) N/A (Solid)1.14N/A (Solid)
Molar Ratio 111
Appearance Off-white/yellow solidColorless/yellow liquid[7]Expected to be a crystalline solid

Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow start Start dissolve Dissolve Indole-3-carboxaldehyde in Ethanol start->dissolve add_amine Add Cyclohexylamine (and optional catalyst) dissolve->add_amine reflux Reflux for 2-4 hours add_amine->reflux cool Cool to Room Temperature & then in Ice Bath reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry characterize Characterize Product (MP, IR, NMR, MS) dry->characterize end_node End characterize->end_node

References

Application Notes and Protocols: N-(1H-Indol-3-ylmethylene)cyclohexylamine and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-carbaldehyde Schiff bases are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The indole moiety is a common scaffold in many natural products and approved drugs, while the imine (Schiff base) linkage provides a versatile platform for introducing a variety of substituents, thereby modulating the pharmacological properties of the molecule. This document outlines the potential applications of N-(1H-Indol-3-ylmethylene)cyclohexylamine and its analogs, with a focus on their synthesis and evaluation as antimicrobial and anticancer agents.

Synthesis of Indole-3-ylmethylene Schiff Bases

The general and widely adopted method for synthesizing indole-3-ylmethylene Schiff bases is the condensation reaction between indole-3-carbaldehyde and a primary amine. For the synthesis of this compound, indole-3-carbaldehyde would be reacted with cyclohexylamine.

General Synthetic Protocol

A solution of indole-3-carbaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or glacial acetic acid) is treated with the corresponding primary amine (1 to 1.2 equivalents), in this case, cyclohexylamine. The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using recrystallization or column chromatography. In some cases, microwave-assisted synthesis has been employed to reduce reaction times and improve yields.[1]

Synthesis_Workflow Indole_3_carbaldehyde Indole-3-carbaldehyde Reaction Condensation Reaction (Stirring/Reflux or Microwave) Indole_3_carbaldehyde->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Purification Purification (Filtration/Recrystallization/ Column Chromatography) Reaction->Purification Product This compound Purification->Product Characterization Characterization (NMR, IR, Mass Spec) Product->Characterization

Figure 1: General workflow for the synthesis of this compound.

Antimicrobial Applications

Schiff bases derived from indole-3-carbaldehyde have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[1][2][3] The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or other essential cellular processes.

Antimicrobial Screening Protocol (Microdilution Method)
  • Preparation of Stock Solutions: The synthesized compound is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution of a known concentration.

  • Bacterial/Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), are cultured in appropriate broth media.

  • Serial Dilutions: The stock solution of the compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the microbial strain.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Quantitative Data for Analogous Indole-3-ylmethylene Schiff Bases (Antimicrobial Activity)
CompoundMicrobial StrainMIC/MFC (µg/mL)Reference
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineDickeya species (bacteria)2000[2]
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineFusarium oxysporum (fungus)5000[2]

Anticancer Applications

Several indole-based Schiff bases have been investigated for their potential as anticancer agents.[4][5] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compound (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few more hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit the growth of 50% of the cells, is calculated from the dose-response curve.

Quantitative Data for Analogous Indole-based Compounds (Anticancer Activity)
CompoundCancer Cell LineIC₅₀ (µM)Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast)13.2[4]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-468 (Breast)8.2[4]

Potential Mechanism of Action in Cancer

Based on studies of related indole derivatives, a potential mechanism of action for anticancer activity could involve the inhibition of key protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.[5] Inhibition of such pathways can lead to the induction of apoptosis.

Signaling_Pathway cluster_cell Cancer Cell Indole_Derivative Indole-3-ylmethylene Derivative VEGFR2 VEGFR-2 Indole_Derivative->VEGFR2 Inhibition Apoptosis_Pathway Apoptotic Pathway VEGFR2->Apoptosis_Pathway Suppression Caspases Caspase Activation Apoptosis_Pathway->Caspases Cell_Death Apoptotic Cell Death Caspases->Cell_Death

References

Application Notes and Protocols: N-(1H-Indol-3-ylmethylene)cyclohexylamine Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from indole-3-carboxaldehyde and their metal complexes are a class of compounds with significant potential in medicinal chemistry and drug development.[1] The indole moiety is a key structural feature in many biologically active compounds, and its incorporation into Schiff base ligands can lead to metal complexes with a wide range of therapeutic properties, including antimicrobial and anticancer activities.[2][3][4] The formation of a metal complex can enhance the biological activity of the parent Schiff base ligand, a phenomenon often attributed to increased lipophilicity and altered steric and electronic properties.[5]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of metal complexes featuring the ligand N-(1H-Indol-3-ylmethylene)cyclohexylamine . While specific experimental data for this exact ligand is limited in the current literature, the provided protocols are based on established methods for analogous indole-based Schiff base complexes and serve as a comprehensive guide for researchers.

Synthesis of this compound and its Metal Complexes

The synthesis of the Schiff base ligand and its subsequent complexation with various metal ions is a straightforward process. The general workflow is depicted below.

Synthesis_Workflow Indole_Aldehyde Indole-3-carboxaldehyde Reflux Reflux Indole_Aldehyde->Reflux Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reflux Solvent Ethanol Solvent->Reflux Ligand This compound Reflux->Ligand Complexation Complexation Ligand->Complexation Metal_Salt Metal Salt (e.g., CuCl2, NiCl2) Metal_Salt->Complexation Metal_Complex Metal Complex Complexation->Metal_Complex

Figure 1: General synthesis workflow for the ligand and its metal complexes.

Experimental Protocol: Synthesis of this compound (Ligand)

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Absolute Ethanol

Procedure:

  • Dissolve indole-3-carboxaldehyde (1.45 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • To this solution, add cyclohexylamine (0.99 g, 10 mmol) dropwise with constant stirring.

  • The reaction mixture is then refluxed for 4-6 hours.

  • After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.

Experimental Protocol: Synthesis of Metal(II) Complexes

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Methanol

Procedure:

  • Dissolve the Schiff base ligand (2.26 g, 10 mmol) in 20 mL of methanol in a round-bottom flask.

  • In a separate beaker, dissolve the respective metal(II) salt (5 mmol) in a minimum amount of methanol.

  • Add the methanolic solution of the metal salt dropwise to the ligand solution with continuous stirring.

  • The reaction mixture is then refluxed for 3-4 hours.

  • The resulting colored precipitate is filtered, washed with methanol, and dried in a desiccator.

Characterization of the Ligand and its Metal Complexes

A variety of spectroscopic and analytical techniques are employed to confirm the structure and coordination of the synthesized compounds.

TechniqueLigand (Expected)Metal Complex (Expected)
FT-IR (cm⁻¹) ν(C=N) azomethine stretch (~1620-1640), ν(N-H) of indole (~3300-3400)Shift in ν(C=N) indicating coordination, appearance of new bands for ν(M-N) and ν(M-O) in the far-IR region.[1]
¹H NMR (ppm) Azomethine proton signal (-CH=N-) (~8.0-8.5), indole N-H proton (~11.0-12.0)Broadening or shift of the azomethine and indole N-H proton signals upon complexation.[1]
UV-Vis (nm) π-π* and n-π* transitions of the aromatic rings and the azomethine group.Ligand-to-metal charge transfer (LMCT) bands and d-d transitions for transition metal complexes.[1]
Molar Conductivity -Measured in a suitable solvent (e.g., DMF) to determine the electrolytic nature of the complex.
Magnetic Susceptibility -Measured at room temperature to determine the magnetic moment and infer the geometry of the complex.

Biological Applications and Protocols

Metal complexes of indole-based Schiff bases have shown promising antimicrobial and anticancer activities.[3][6][7] The enhanced biological activity of the metal complexes compared to the free ligand is a common observation.[5]

Antimicrobial Activity

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using the agar well diffusion method and by determining the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Bacterial/Fungal Culture Inoculation Inoculate Plates Culture->Inoculation Media Agar Plates Media->Inoculation Wells Create Wells Inoculation->Wells Add_Compounds Add Test Compounds Wells->Add_Compounds Incubation Incubate Add_Compounds->Incubation Measure_Zones Measure Inhibition Zones Incubation->Measure_Zones Determine_MIC Determine MIC Measure_Zones->Determine_MIC

Figure 2: Workflow for antimicrobial screening.

Experimental Protocol: Agar Well Diffusion Method

  • Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

  • Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Add a specific concentration (e.g., 100 µg/mL) of the test compounds dissolved in a suitable solvent (e.g., DMSO) to the wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition in millimeters.

Quantitative Data (Representative for Analogous Indole Schiff Base Complexes)

CompoundE. coli (Zone of Inhibition, mm)S. aureus (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
Ligand10128
Cu(II) Complex182215
Ni(II) Complex151912
Co(II) Complex141711
Zn(II) Complex162014
Standard Drug25 (Ciprofloxacin)28 (Ciprofloxacin)20 (Fluconazole)

Note: The data presented is representative and based on values reported for similar indole-based Schiff base metal complexes. Actual values for this compound complexes may vary.

Anticancer Activity

The cytotoxic potential of the synthesized compounds can be assessed against various cancer cell lines using the MTT assay.

Experimental Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data (Representative for Analogous Indole Schiff Base Complexes)

CompoundMCF-7 (IC₅₀, µM)HeLa (IC₅₀, µM)
Ligand> 100> 100
Cu(II) Complex15.220.5
Ni(II) Complex25.831.2
Co(II) Complex30.135.8
Zn(II) Complex22.428.9
Standard Drug8.5 (Cisplatin)10.1 (Cisplatin)

Note: The data presented is representative and based on values reported for similar indole-based Schiff base metal complexes. Actual values for this compound complexes may vary.

Potential Mechanism of Action

The biological activity of these metal complexes is often attributed to their ability to interact with cellular components.

Mechanism_of_Action Metal_Complex Metal Complex Cell_Membrane Cell Membrane Interaction Metal_Complex->Cell_Membrane DNA_Binding DNA Binding/Cleavage Metal_Complex->DNA_Binding ROS_Generation Reactive Oxygen Species (ROS) Generation Metal_Complex->ROS_Generation Enzyme_Inhibition Enzyme Inhibition Metal_Complex->Enzyme_Inhibition Apoptosis Apoptosis DNA_Binding->Apoptosis ROS_Generation->Apoptosis

Figure 3: Plausible mechanisms of action for metal complexes.

The chelation theory suggests that the polarity of the metal ion is reduced upon complexation, which enhances the lipophilicity of the complex, allowing for easier penetration through the cell membrane.[8] Once inside the cell, the complex can exert its cytotoxic effects through various mechanisms, including binding to DNA and interfering with replication, generating reactive oxygen species (ROS) that cause oxidative stress, and inhibiting essential enzymes.

Conclusion

Metal complexes of this compound represent a promising area of research for the development of new therapeutic agents. The synthetic protocols provided herein offer a clear pathway for the preparation and characterization of these compounds. The outlined biological evaluation methods will enable researchers to screen these novel complexes for their antimicrobial and anticancer activities. While the quantitative data presented is based on analogous compounds, it provides a valuable benchmark for future studies on this specific ligand and its metal derivatives. Further investigation into the precise mechanisms of action will be crucial for the rational design of more potent and selective drug candidates.

References

Application Notes: Anticancer Activity Assays for Indole Schiff Bases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indole Schiff bases are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1][2][3][4] These compounds often exert their effects by inducing cytotoxicity, apoptosis, and cell cycle arrest in cancer cells. This document provides detailed protocols for a panel of standard in vitro assays to evaluate the anticancer potential of novel indole Schiff base derivatives. The workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies.

Overall Experimental Workflow

The evaluation of a novel compound's anticancer activity typically follows a hierarchical approach. Initial screening assays determine general cytotoxicity, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action (MOA) Studies cluster_2 Phase 3: Data Interpretation start Synthesized Indole Schiff Base Compound assay1 MTT or SRB Assay on Cancer Cell Line(s) start->assay1 ic50 Determine IC50 Value assay1->ic50 apoptosis Apoptosis Assays (Annexin V-FITC, DNA Ladder) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Protein Expression (Western Blot) ic50->western_blot interpretation Correlate Findings to Elucidate Anticancer Mechanism apoptosis->interpretation cell_cycle->interpretation western_blot->interpretation

Caption: General workflow for assessing the anticancer activity of indole Schiff bases.

Cytotoxicity Screening Assays

The first step is to determine the concentration at which the compound inhibits cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

MTT Assay Protocol

The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[5]

Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by metabolically active cells to form insoluble purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the indole Schiff base compound in culture medium. After incubation, replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[7][8]

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][7][8]

  • Calculation:

    • Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100.

    • Plot percent viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[5]

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[9][10]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.[6][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently remove the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[11][12]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess medium.[11][12] Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[11][12]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11][12]

  • Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake for 5-10 minutes.[11][12]

  • Absorbance Reading: Measure the absorbance at 510 nm or 565 nm.[6][10]

  • Calculation: Calculate percent viability and IC50 as described for the MTT assay.

Mechanism of Action (MOA) Assays

Once the IC50 is determined, subsequent assays are performed at or near this concentration to understand how the compound kills cancer cells.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[14][15] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Culture and Treatment: Seed 1 x 10^6 cells in a T25 flask or 6-well plate. Treat with the indole Schiff base at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14][16]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 20 µg/mL).[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DNA Fragmentation (Ladder) Assay

This assay provides a qualitative assessment of apoptosis.

Principle: A hallmark of late-stage apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[17][18] When analyzed by agarose gel electrophoresis, this fragmented DNA appears as a characteristic "ladder."[17][19]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound at the IC50 concentration. Harvest the cells and lyse them using a lysis buffer (containing detergents and proteinase K).

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction method or a commercial DNA extraction kit.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization: Run the gel and visualize the DNA fragments under UV light. An apoptotic sample will show a ladder pattern, while DNA from viable cells will appear as a single high-molecular-weight band.[19]

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[20]

Principle: Flow cytometry with Propidium Iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Culture and Treatment: Seed cells and treat with the indole Schiff base at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[20][21] Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[21]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[21]

  • Analysis: Analyze the samples using a flow cytometer. The data is presented as a histogram of cell count versus fluorescence intensity (DNA content).

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family and caspases.[22][23]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cleaved PARP).[22] A secondary antibody conjugated to an enzyme is then used for detection via chemiluminescence.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[24][25]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-70 µg) per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[24][25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24][25]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24][25]

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.[24][25]

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[25] Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Cytotoxicity (IC50) of Indole Schiff Bases on Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIncubation Time (h)IC50 (µM) ± SD
ISB-01A549 (Lung)MTT4815.2 ± 1.8
ISB-01MCF-7 (Breast)MTT4822.5 ± 2.5
ISB-02A549 (Lung)SRB488.7 ± 0.9
ISB-02MCF-7 (Breast)SRB4812.1 ± 1.3
DoxorubicinA549 (Lung)MTT480.8 ± 0.1

Table 2: Effect of ISB-02 (8.7 µM) on Apoptosis and Cell Cycle in A549 Cells after 24h

Assay TypeParameterControl (%) ± SDTreated (%) ± SD
Annexin V/PI StainingViable Cells95.1 ± 2.155.4 ± 3.5
Early Apoptotic Cells2.5 ± 0.530.2 ± 2.8
Late Apoptotic/Necrotic2.4 ± 0.614.4 ± 1.9
Cell Cycle AnalysisG0/G1 Phase60.3 ± 3.345.1 ± 2.9
S Phase25.2 ± 1.915.6 ± 2.1
G2/M Phase14.5 ± 1.539.3 ± 3.2

Visualization of Pathways and Logic

G cluster_pathway Hypothetical Apoptotic Pathway Induced by ISB compound Indole Schiff Base (ISB) stress Mitochondrial Stress compound->stress bax ↑ Bax stress->bax bcl2 ↓ Bcl-2 stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway activated by an indole Schiff base.

G start What is the research question? q1 Is the compound cytotoxic? start->q1 Initial Screen q2 How does the compound kill cells? start->q2 Mechanism q3 Does it halt cell proliferation? start->q3 Mechanism q4 Which proteins are involved? start->q4 Mechanism a1 MTT or SRB Assay (Determine IC50) q1->a1 a2 Annexin V / PI Staining DNA Ladder Assay q2->a2 a3 Cell Cycle Analysis (PI Staining) q3->a3 a4 Western Blot (Caspases, Bcl-2 family) q4->a4

Caption: Decision tree for selecting the appropriate anticancer assay.

References

Application Notes and Protocols for the Purity Assessment of N-(1H-Indol-3-ylmethylene)cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1H-Indol-3-ylmethylene)cyclohexylamine is a Schiff base derived from the condensation of indole-3-carboxaldehyde and cyclohexylamine. As with any synthesized compound intended for research or pharmaceutical development, establishing its purity is a critical step to ensure the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the analytical techniques commonly employed in the purity assessment of this and structurally similar compounds. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Potential Impurities

The purity assessment of this compound must consider potential impurities arising from its synthesis. The most common synthetic route involves the condensation reaction between indole-3-carboxaldehyde and cyclohexylamine. Potential impurities may include:

  • Unreacted Starting Materials: Indole-3-carboxaldehyde and cyclohexylamine.

  • Byproducts of the Reaction: Water is a primary byproduct. Others may form depending on reaction conditions.

  • Degradation Products: Schiff bases can be susceptible to hydrolysis, potentially reverting to the starting aldehyde and amine.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

A thorough purity analysis should aim to identify and quantify these potential impurities.

Analytical Techniques and Protocols

A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main compound from its impurities. A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity.

Experimental Protocol: RP-HPLC Method Development and Purity Determination

This protocol is adapted from a method for the closely related compound N-Cyclohexyl-1H-indole-3-methylamine and is expected to provide good separation for the target analyte.[1] Method optimization may be required.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS compatible methods)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, and return to 30% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on the indole chromophore)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main compound relative to the total peak area of all detected components.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 a1 Inject into HPLC s3->a1 a2 Separate on C18 Column a1->a2 a3 Detect at 280 nm a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3 qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_constants Constants m_analyte Mass of Analyte calc Purity Calculation Formula m_analyte->calc m_is Mass of Internal Standard m_is->calc p_is Purity of Internal Standard p_is->calc i_analyte Integral of Analyte Signal i_analyte->calc i_is Integral of IS Signal i_is->calc n_analyte Number of Protons (Analyte) n_analyte->calc n_is Number of Protons (IS) n_is->calc mw_analyte Molar Mass of Analyte mw_analyte->calc mw_is Molar Mass of IS mw_is->calc result Purity of Analyte (%) calc->result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 Dissolve Sample in Volatile Solvent a1 Inject into GC s1->a1 a2 Separate by Volatility a1->a2 a3 Ionize and Detect by MS a2->a3 d1 Identify Peaks via Mass Spectra Library a3->d1 d2 Calculate Relative Abundance d1->d2 d3 Report Impurity Profile d2->d3

References

Application Notes and Protocols for the Recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(1H-Indol-3-ylmethylene)cyclohexylamine is a Schiff base formed from the condensation of indole-3-carboxaldehyde and cyclohexylamine. Schiff bases derived from the indole nucleus are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including antimicrobial and anticancer properties. The purity of such compounds is paramount for accurate biological evaluation and further synthetic applications. Recrystallization is a fundamental purification technique used to remove impurities from a solid sample, yielding a product with a high degree of purity.

These application notes provide a detailed, step-by-step guide for the recrystallization of this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Principle of Recrystallization

Recrystallization is based on the principle of differential solubility. The crude solid is dissolved in a suitable hot solvent in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Impurities are either insoluble in the hot solvent and can be filtered off, or they are soluble at all temperatures and remain in the mother liquor upon cooling. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.

Based on literature for similar Schiff bases derived from indole-3-carboxaldehyde, ethanol is an effective solvent for recrystallization.[1][2][3][4] These compounds are generally soluble in polar solvents like ethanol and methanol, and insoluble in non-polar solvents such as hexane.[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for the purification of crude this compound by recrystallization from ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound solid into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of ethanol to the flask, just enough to cover the solid.

    • Gently heat the mixture on a hot plate with continuous stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and moisten it with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

    • Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.

  • Drying:

    • Carefully remove the filter paper with the crystals from the funnel.

    • Place the crystals on a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[2] Alternatively, the crystals can be dried in a desiccator under vacuum.

  • Purity and Yield Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percentage yield of the recrystallized product.

    • Further purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (NMR, IR).

Data Presentation

The following table summarizes hypothetical quantitative data for a typical recrystallization of this compound.

ParameterValue
Starting Material
Mass of Crude Product5.00 g
Recrystallization Solvent
Solvent Used95% Ethanol
Volume of Hot Solvent~ 75 mL
Crystallization Conditions
Cooling MethodSlow cooling to RT, then ice bath
Crystallization Time1 hour at RT, 30 min in ice bath
Final Product
Mass of Recrystallized Product4.25 g
AppearancePale yellow crystalline solid
Melting Point148-150 °C (Hypothetical)
Yield Calculation
Percentage Yield85%

Visualizations

Diagram 1: Synthesis and Recrystallization Workflow

Figure 1: General workflow for the synthesis and purification of this compound. cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) indole Indole-3-carboxaldehyde reaction Condensation Reaction (e.g., in Ethanol) indole->reaction cyclohexylamine Cyclohexylamine cyclohexylamine->reaction crude_product Crude N-(1H-Indol-3- ylmethylene)cyclohexylamine reaction->crude_product dissolution 1. Dissolve in minimal hot ethanol crude_product->dissolution hot_filtration 2. Hot Filtration (if necessary) dissolution->hot_filtration crystallization 3. Cool to form crystals hot_filtration->crystallization isolation 4. Isolate crystals (Vacuum Filtration) crystallization->isolation drying 5. Dry crystals isolation->drying pure_product Pure Crystalline Product drying->pure_product

Figure 1: General workflow for the synthesis and purification.

Diagram 2: Logical Flow of Recrystallization

Figure 2: Logical relationship of inputs and outputs in the recrystallization process. input_crude Crude Solid (Desired Compound + Impurities) process_dissolve Dissolution input_crude->process_dissolve input_solvent Hot Recrystallization Solvent (e.g., Ethanol) input_solvent->process_dissolve process_cool Cooling & Crystallization process_dissolve->process_cool process_filter Filtration process_cool->process_filter output_pure Pure Crystals (Desired Compound) process_filter->output_pure output_impurities Mother Liquor (Solvent + Soluble Impurities) process_filter->output_impurities

Figure 2: Logical flow of the recrystallization process.

Troubleshooting

  • Oiling out: If the compound comes out of solution as an oil instead of crystals, it may be due to cooling the solution too quickly or the presence of impurities that lower the melting point of the mixture. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Low yield: A low yield can result from using too much solvent, cooling the solution for too short a time, or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used for dissolution.

  • No crystals form: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Ethanol is flammable. Avoid open flames and use a hot plate for heating.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

References

Application Notes and Protocols for N-(1H-Indol-3-ylmethylene)cyclohexylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1H-Indol-3-ylmethylene)cyclohexylamine is a Schiff base derived from the condensation of indole-3-carboxaldehyde and cyclohexylamine. This compound belongs to the versatile class of indole-based imines, which serve as crucial intermediates in the synthesis of a wide array of complex nitrogen-containing heterocyclic compounds. The inherent reactivity of the imine (azomethine) group, coupled with the rich chemistry of the indole nucleus, makes this molecule a valuable building block for creating diverse molecular architectures with potential biological activities.

These application notes provide detailed protocols for three key synthetic transformations utilizing this compound and its analogs: 1,3-Dipolar Cycloaddition for the synthesis of spiro-indolo-pyrrolidines, [2+2] Cycloaddition for the formation of β-lactams, and Reduction for the preparation of N-(1H-indol-3-ylmethyl)cyclohexanamine.

1,3-Dipolar Cycloaddition: Synthesis of Spiro-Indolo-Pyrrolidines

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the construction of five-membered nitrogen heterocycles. This compound can serve as a precursor to an azomethine ylide, which can then react with various dipolarophiles to yield complex spiro-pyrrolidine structures. These spiro-indolo-pyrrolidine scaffolds are of significant interest in medicinal chemistry due to their presence in various natural products and pharmacologically active compounds.

Reaction Scheme: (An illustrative reaction scheme showing the formation of the azomethine ylide from the indole-3-aldimine and its subsequent [3+2] cycloaddition with a dipolarophile like N-phenylmaleimide to form a spiro-indolo-pyrrolidine.)

Experimental Protocol

This protocol is adapted from analogous three-component reactions involving the in situ generation of azomethine ylides from isatin and an amino acid.

Materials:

  • This compound

  • Sarcosine (N-methylglycine)

  • N-Phenylmaleimide (or other suitable dipolarophile)

  • Toluene, anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and sarcosine (1.2 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 30 minutes to facilitate the formation of the azomethine ylide.

  • To the refluxing mixture, add N-phenylmaleimide (1.0 mmol) in one portion.

  • Continue to heat the reaction mixture at reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro-indolo-pyrrolidine product.

Quantitative Data
EntryDipolarophileSolventTime (h)Yield (%)Diastereomeric Ratio
1N-PhenylmaleimideToluene585>95:5
2Dimethyl acetylenedicarboxylateToluene678N/A
3AcrylonitrileToluene86580:20

Note: The data presented are representative values based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

experimental_workflow_1 cluster_setup Reaction Setup cluster_reaction Cycloaddition Reaction cluster_workup Workup and Purification start Start add_reactants Add this compound and Sarcosine to Toluene start->add_reactants heat_reflux Heat to Reflux (30 min) add_reactants->heat_reflux add_dipolarophile Add Dipolarophile (e.g., N-Phenylmaleimide) heat_reflux->add_dipolarophile reflux_reaction Reflux (4-6 h) add_dipolarophile->reflux_reaction cool_down Cool to RT reflux_reaction->cool_down evaporation Solvent Evaporation cool_down->evaporation chromatography Column Chromatography evaporation->chromatography product Spiro-Indolo-Pyrrolidine Product chromatography->product

Caption: Workflow for the synthesis of spiro-indolo-pyrrolidines.

[2+2] Cycloaddition (Staudinger Reaction): Synthesis of β-Lactams

The Staudinger cycloaddition of an imine with a ketene is a classic and effective method for the synthesis of β-lactams (azetidin-2-ones). This reaction is of great importance in the synthesis of antibiotics and other pharmacologically active compounds. This compound can react with a ketene, generated in situ from an acid chloride and a base, to yield an indole-substituted β-lactam.

Reaction Scheme: (An illustrative reaction scheme showing the reaction of this compound with a ketene, generated from diphenylacetyl chloride and triethylamine, to form the corresponding β-lactam.)

Experimental Protocol

Materials:

  • This compound

  • Diphenylacetyl chloride (or other suitable acid chloride)

  • Triethylamine (Et3N), freshly distilled

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of diphenylacetyl chloride (1.1 mmol) and freshly distilled triethylamine (1.5 mmol) in anhydrous dichloromethane (5 mL).

  • Add the solution from the dropping funnel dropwise to the stirred solution of the imine over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the β-lactam.

Quantitative Data
EntryKetene PrecursorBaseTime (h)Yield (%)
1Diphenylacetyl chlorideEt3N1875
2Phenoxyacetyl chlorideEt3N2468
3Azidoacetyl chlorideEt3N1672

Note: The data presented are representative values and may vary.

experimental_workflow_2 cluster_setup Reaction Setup cluster_reaction Cycloaddition Reaction cluster_workup Workup and Purification start Start dissolve_imine Dissolve Imine in CH2Cl2 and Cool to 0°C start->dissolve_imine prepare_ketene_precursor Prepare Solution of Acid Chloride and Triethylamine start->prepare_ketene_precursor add_ketene Dropwise Addition of Ketene Precursor Solution dissolve_imine->add_ketene prepare_ketene_precursor->add_ketene stir_rt Stir at Room Temperature (12-24 h) add_ketene->stir_rt quench Quench with NaHCO3 (aq) stir_rt->quench extraction Extraction with CH2Cl2 quench->extraction drying Drying and Filtration extraction->drying purification Recrystallization or Column Chromatography drying->purification product β-Lactam Product purification->product

Caption: Workflow for the synthesis of β-lactams via Staudinger cycloaddition.

Reduction of Imine: Synthesis of N-(1H-indol-3-ylmethyl)cyclohexanamine

The reduction of the carbon-nitrogen double bond of this compound provides a straightforward route to the corresponding secondary amine, N-(1H-indol-3-ylmethyl)cyclohexanamine. This transformation is valuable for accessing a variety of N-substituted indole-3-methylamines, which are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.

Reaction Scheme: (An illustrative reaction scheme showing the reduction of the C=N bond of this compound using sodium borohydride to yield N-(1H-indol-3-ylmethyl)cyclohexanamine.)

Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The disappearance of the yellow color of the imine is often an indicator of reaction completion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add water (10 mL) to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude N-(1H-indol-3-ylmethyl)cyclohexanamine, which can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data
EntryReducing AgentSolventTime (h)Yield (%)
1NaBH4Methanol392
2LiBH4THF488
3H2, Pd/CEthanol695

Note: The data presented are representative values and may vary.

experimental_workflow_3 cluster_setup Reaction Setup cluster_reaction Reduction Reaction cluster_workup Workup and Purification start Start dissolve_imine Dissolve Imine in Methanol and Cool to 0°C start->dissolve_imine add_nabh4 Portion-wise Addition of NaBH4 dissolve_imine->add_nabh4 stir_rt Stir at Room Temperature (2-4 h) add_nabh4->stir_rt quench Quench with Water stir_rt->quench evaporation Solvent Evaporation quench->evaporation extraction Extraction with CH2Cl2 evaporation->extraction drying Drying and Filtration extraction->drying final_product N-(1H-indol-3-ylmethyl)cyclohexanamine Product drying->final_product

Caption: Workflow for the reduction of the imine to a secondary amine.

Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing enzyme inhibition assays for indole-based compounds, a crucial step in the discovery and development of novel therapeutics. The unique chemical properties of the indole scaffold allow for interaction with a wide range of enzymatic targets, making these compounds a rich source for drug candidates in oncology, neurodegenerative diseases, and inflammatory disorders.

Introduction to Indole-Based Enzyme Inhibitors

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of tryptophan and its capacity for diverse chemical modifications.[1] These modifications allow for fine-tuning of the compound's affinity and selectivity for specific enzyme targets. Indole derivatives have been identified as potent inhibitors of various enzyme classes, including kinases, metabolic enzymes, and enzymes involved in epigenetic regulation and immune response.[1][2][3][4]

Key Enzyme Targets for Indole-Based Inhibitors

Indole-based compounds have shown inhibitory activity against a broad spectrum of enzymes. Key targets include:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A critical enzyme in the kynurenine pathway, IDO1 is a key target in cancer immunotherapy.[5][6]

  • Protein Kinases: This large family of enzymes is frequently implicated in cancer and inflammatory diseases. Indole derivatives have been developed to target kinases such as CDK2, PDK1, and VEGFR2.[2][7]

  • Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer agents. Indole compounds can inhibit tubulin polymerization.[8][9][10][11]

  • Topoisomerases: These enzymes are essential for DNA replication and are established targets for cancer chemotherapy.[8]

  • Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway and are targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13]

  • Tyrosinase: This enzyme is involved in melanin biosynthesis and is a target for agents addressing hyperpigmentation.[16]

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are important targets in the treatment of depression and neurodegenerative diseases.[17]

Quantitative Data Summary

The inhibitory potency of various indole-based compounds is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize representative IC50 values for different indole derivatives against their respective enzyme targets.

Table 1: IC50 Values of Indole Derivatives Against Various Enzymes

Compound IDTarget EnzymeIC50 (µM)Reference
C 1LSD10.050[1]
C 5METTL3-142.81[1]
C 6Tubulin Polymerization2.46[1]
C 7Tubulin Polymerization0.81[1]
C 7TrxR3.728[1]
Compound 9TubulinNot Specified (potent)[8]
Compound 12Cancer Cell Proliferation0.22 - 1.80[8]
Compound 14HCT-116 Colon Cancer Cells0.15[9]
Compound 17Leukemia Cells (Growth Inhibition at 10 µM)78.76%[9]
Compound 29Bcl-27.63[9]
Compound 29Mcl-11.53[9]
Compound 43LSD10.050[9]
6aPDK10.112[7]
S3COX-2Not Specified (selective inhibitor)[13]
S14Analgesic Activity (% inhibition)70.27%[13]
7gDU-145 Prostate Cancer Cells0.68[10]
8fDU-145 Prostate Cancer Cells0.54[10]
10kTubulin Polymerization2.68[10]
18fTubulin Assembly1.7[10]
18gTubulin Assembly1.4[10]
33bTubulin Polymerization17.8[10]
5lTyrosinase13.3[16]
5wTyrosinase11.2[16]
A19LsrK0.340[14]
7aHepG2 Cancer Cells6.1[18]
7bHepG2 Cancer Cells7.9[18]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results in enzyme inhibition assays. Below are generalized protocols for both biochemical and cell-based assays that can be adapted for specific indole-based compounds and enzyme targets.

Protocol 1: General Biochemical Enzyme Inhibition Assay

This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.

1. Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Indole-based inhibitor compound

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors, if required by the enzyme (e.g., ATP, NADH)

  • 96-well microplates (clear, black, or white depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence detection)

  • Pipettes and tips

  • Distilled water

2. Step-by-Step Procedure:

  • Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor the Reaction: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance for a colorimetric product, increase in fluorescence for a fluorogenic product).

  • Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.[19]

Protocol 2: Cell-Based Enzyme Inhibition Assay (Example: IDO1 Inhibition)

This protocol describes a method to assess the inhibitory effect of a compound on an enzyme within a cellular context.[5]

1. Materials and Reagents:

  • Cancer cell line expressing the target enzyme (e.g., HeLa cells for IDO1)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Interferon-gamma (IFN-γ) to induce enzyme expression

  • Indole-based inhibitor compound

  • Reagents for measuring the product of the enzymatic reaction (e.g., for IDO1, reagents to measure kynurenine)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

2. Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Enzyme Induction: Treat the cells with IFN-γ to induce the expression of the target enzyme (e.g., IDO1) and incubate for a specified period (e.g., 24-48 hours).

  • Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of the indole-based inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells with the inhibitor for a defined time.

  • Measure Enzyme Activity: Collect the cell supernatant to measure the concentration of the product of the enzymatic reaction (e.g., kynurenine for IDO1 activity).[5]

  • Assess Cell Viability: Perform a cell viability assay on the cells remaining in the plate to ensure that the observed inhibition is not due to cytotoxicity.

  • Data Analysis: Normalize the enzyme activity to cell viability. Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, which is a common target for indole-based kinase inhibitors.

RTK_Signaling_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds and Activates Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates Ras->PI3K Akt Akt PI3K->Akt Activates Cell_Response Cell Proliferation, Survival, Angiogenesis Akt->Cell_Response Promotes Indole_Inhibitor Indole-Based Kinase Inhibitor Indole_Inhibitor->RTK Inhibits

Caption: Simplified RTK signaling pathway and the point of inhibition by indole-based compounds.

Experimental Workflow Diagram

This diagram outlines the general workflow for screening and characterizing indole-based enzyme inhibitors.

Enzyme_Inhibition_Workflow Start Start: Indole Compound Library Primary_Screening Primary Screening (High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Kinetics) Dose_Response->Mechanism_Studies Cell_Based_Assays Cell-Based Assays (Potency & Cytotoxicity) Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Cell_Based_Assays->Lead_Optimization

Caption: General workflow for the screening and characterization of indole-based enzyme inhibitors.

Logical Relationship Diagram

This diagram illustrates the different modes of enzyme inhibition that can be determined through kinetic studies.

Inhibition_Modes Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I (Competitive) Enzyme->EI_Complex + I (Non-competitive) Substrate Substrate (S) Inhibitor Inhibitor (I) ES_Complex->Enzyme - S ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI) ES_Complex->ESI_Complex + I (Uncompetitive) ES_Complex->ESI_Complex + I (Non-competitive) Product Product (P) ES_Complex->Product -> E + P EI_Complex->Enzyme - I ESI_Complex->ES_Complex - I

Caption: Different modes of reversible enzyme inhibition.

References

Application Notes and Protocols for Photophysical Property Analysis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup and analysis of the photophysical properties of indole derivatives. Indole and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals. Their intrinsic fluorescence and sensitivity to the microenvironment make them valuable probes in biological systems and key scaffolds in drug design. Understanding their photophysical characteristics is crucial for the development of novel fluorescent probes, photosensitizers, and therapeutic agents.

Key Photophysical Properties and Their Significance

The interaction of indole derivatives with light is governed by several key photophysical processes. A thorough analysis of these properties provides insights into the molecular structure, dynamics, and environmental interactions.

  • UV-Vis Absorption: This fundamental property describes the wavelengths of light a molecule absorbs to transition to an excited electronic state. The absorption spectrum is characteristic of the chromophore and is influenced by substituents on the indole ring and the solvent environment.

  • Fluorescence Emission: Following absorption of light, the molecule can relax to the ground state by emitting a photon. The fluorescence emission spectrum reveals the energy of the emitted light, which is typically at a longer wavelength than the absorbed light (Stokes shift). The emission intensity and wavelength are highly sensitive to the local environment, making indole derivatives excellent fluorescent probes.

  • Fluorescence Quantum Yield (Φ_F_): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence signals, such as bioimaging.

  • Fluorescence Lifetime (τ_F_): This is the average time a molecule spends in the excited state before returning to the ground state. The fluorescence lifetime is an intrinsic property of a fluorophore and can be modulated by various quenching processes, providing information about the molecular environment and interactions.

Experimental Protocols

The following are detailed protocols for the characterization of the key photophysical properties of indole derivatives.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs_) of an indole derivative.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Indole derivative sample

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, water)[1]

Protocol:

  • Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up and stabilize for at least 20-30 minutes.

  • Sample Preparation: Prepare a stock solution of the indole derivative in the chosen solvent. From the stock solution, prepare a dilute solution with a concentration that results in a maximum absorbance between 0.2 and 1.0 to ensure linearity.[2]

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Perform a baseline correction over the desired wavelength range (e.g., 200-800 nm) to subtract the solvent's absorbance.[3]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the sample cuvette back into the sample beam path.

  • Data Acquisition: Acquire the absorption spectrum of the sample over the selected wavelength range.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_abs_). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission and excitation spectra of an indole derivative.

Materials:

  • Spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators, and a detector (e.g., photomultiplier tube).

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

  • Indole derivative sample

  • Spectroscopic grade solvent

Protocol:

2.2.1. Emission Spectrum:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm).

  • Sample Preparation: Prepare a dilute solution of the indole derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.[4]

  • Solvent Blank: Record the emission spectrum of the pure solvent using the same excitation wavelength that will be used for the sample. This is to check for any background fluorescence or Raman scattering from the solvent.

  • Sample Measurement: Excite the sample at its λ_abs_ (determined from UV-Vis spectroscopy). Record the fluorescence emission spectrum over a wavelength range starting from just above the excitation wavelength to a longer wavelength where the emission is negligible.

  • Data Correction: If necessary, subtract the solvent blank spectrum from the sample's emission spectrum. Modern spectrofluorometers often have built-in correction for lamp intensity and detector response.

2.2.2. Excitation Spectrum:

  • Instrument Setup: Set the emission monochromator to the wavelength of maximum fluorescence emission (λ_em_) determined from the emission spectrum.

  • Sample Measurement: Scan the excitation monochromator over a range of shorter wavelengths. The instrument will record the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength.

  • Data Analysis: The resulting excitation spectrum should ideally be superimposable with the absorption spectrum, confirming that the observed fluorescence originates from the species that absorbs the light.

Fluorescence Quantum Yield (Φ_F_) Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield of an indole derivative relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Indole derivative sample (unknown)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[4]

  • Spectroscopic grade solvents

Protocol:

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the indole derivative.[4]

  • Solution Preparation: Prepare a series of dilute solutions of both the unknown sample and the standard in the same solvent (if possible). The absorbances of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1.[5]

  • Absorption Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions of the unknown and the standard at the same excitation wavelength and with identical instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the unknown and the standard.

    • The plots should be linear. Determine the slope (gradient) of each line.

    • The quantum yield of the unknown (Φ_F,sample_) is calculated using the following equation[6]:

      Φ_F,sample_ = Φ_F,std_ * (Grad_sample_ / Grad_std_) * (η_sample_² / η_std_²)

      where:

      • Φ_F,std_ is the quantum yield of the standard.

      • Grad_sample_ and Grad_std_ are the gradients of the plots for the sample and standard, respectively.

      • η_sample_ and η_std_ are the refractive indices of the solvents used for the sample and standard, respectively (if different).[7]

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Objective: To measure the fluorescence lifetime (τ_F_) of an indole derivative using Time-Correlated Single Photon Counting (TCSPC).

Materials:

  • TCSPC system, including a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a fast detector (e.g., MCP-PMT or SPAD), and TCSPC electronics (e.g., TAC, ADC, MCA).[8]

  • Indole derivative sample

  • Spectroscopic grade solvent

Protocol:

  • Instrument Setup:

    • Turn on and stabilize the TCSPC system.

    • Select an excitation wavelength that corresponds to the absorption of the indole derivative.

    • Set the repetition rate of the light source to be significantly longer than the expected fluorescence lifetime of the sample.

  • Instrument Response Function (IRF) Measurement:

    • Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.[9]

  • Sample Measurement:

    • Replace the scattering solution with the indole derivative solution (absorbance < 0.1 at the excitation wavelength).

    • Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000) to ensure good statistics. The collection should be performed at the "magic angle" (54.7°) of the emission polarizer with respect to the vertically polarized excitation light to avoid polarization effects.

  • Data Analysis:

    • The collected fluorescence decay data is a histogram of photon arrival times.

    • Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.

    • The fluorescence decay is typically fitted to a single or multi-exponential decay function: I(t) = Σ A_i_ * exp(-t/τ_i_) where A_i_ are the amplitudes and τ_i_ are the decay times. The quality of the fit is assessed by the chi-squared (χ²) value and the randomness of the weighted residuals.

Data Presentation

The quantitative photophysical data for a selection of indole derivatives are summarized in the tables below for easy comparison.

Table 1: Absorption and Emission Properties of Selected Indole Derivatives.

CompoundSolventλ_abs_ (nm)[1]λ_em_ (nm)[1]Stokes Shift (cm⁻¹)
IndoleCyclohexane2872971190
IndoleWater2873506680
5-HydroxyindoleCyclohexane2953253150
5-HydroxyindoleWater2983424400
6-HydroxyindoleCyclohexane2853193850
6-HydroxyindoleWater2883556890
5-MethoxyindoleWater2973404330
TryptophanWater2803487200

Table 2: Fluorescence Quantum Yields and Lifetimes of Selected Indole Derivatives.

CompoundSolventQuantum Yield (Φ_F_)Lifetime (τ_F_) (ns)
IndoleWater0.304.6
TryptophanWater0.143.1
5-CyanoindoleAcetonitrile0.010.2
4-FormylindoleEthanol0.22[10]-
4-NitroindoleEthanol~0[10]-
N-Acetyl-L-tryptophanamideWater0.132.8

Visualizations

Experimental Workflow

The general workflow for the photophysical analysis of indole derivatives is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Processing and Interpretation Indole_Derivative Indole Derivative Synthesis/Purification Stock_Solution Stock Solution Preparation Indole_Derivative->Stock_Solution Dilute_Solutions Preparation of Dilute Solutions Stock_Solution->Dilute_Solutions UV_Vis UV-Vis Absorption Spectroscopy Dilute_Solutions->UV_Vis Determine λ_abs_ Steady_State Steady-State Fluorescence UV_Vis->Steady_State Select Excitation Wavelength Quantum_Yield Fluorescence Quantum Yield UV_Vis->Quantum_Yield Absorbance Data Data_Analysis Data Analysis & Parameter Extraction UV_Vis->Data_Analysis Steady_State->Quantum_Yield Emission Spectra Time_Resolved Time-Resolved Fluorescence Steady_State->Time_Resolved Emission Properties Steady_State->Data_Analysis Quantum_Yield->Data_Analysis Time_Resolved->Data_Analysis Interpretation Interpretation & Structure-Property Relationship Data_Analysis->Interpretation Application Application Assessment Interpretation->Application

Caption: Experimental workflow for photophysical analysis.

Signaling Pathway

Indole derivatives have been shown to modulate various signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is a common target for indole-based anticancer agents.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Response Cell Growth, Proliferation, Survival mTORC1->Cell_Response Indole_Derivative Indole Derivative Indole_Derivative->PI3K Inhibition Indole_Derivative->Akt Inhibition Indole_Derivative->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1H-Indol-3-ylmethylene)cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-(1H-Indol-3-ylmethylene)cyclohexylamine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the experiment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Increase the reaction time or temperature. Refluxing for 4-5 hours is a common practice.[1] - Consider using microwave or ultrasound-assisted synthesis to potentially increase the reaction rate and yield.
Ineffective catalysis: Absence or degradation of the acid catalyst.- Ensure the addition of a suitable acid catalyst, such as glacial acetic acid or a few drops of concentrated sulfuric acid.[1] - Use a fresh batch of catalyst.
Moisture in reactants or solvent: Water can hydrolyze the imine product back to the starting materials.- Use anhydrous solvents (e.g., absolute ethanol) and ensure starting materials are dry.
Sub-optimal solvent: The chosen solvent may not be suitable for the reaction.- Ethanol is a commonly used and effective solvent.[1] Other options like methanol can also be explored.
Presence of Impurities in the Final Product Unreacted starting materials: Incomplete reaction or improper work-up.- Monitor the reaction to completion via TLC to ensure all starting material is consumed.[1] - Purify the product by recrystallization from a suitable solvent like ethanol to remove unreacted indole-3-carboxaldehyde and cyclohexylamine.[1]
Formation of side products: Undesired reactions occurring under the reaction conditions.- The primary side product can be the formation of bis(indolyl)methanes, especially with strong acid catalysts. Use a milder acid catalyst like acetic acid. - Control the stoichiometry of the reactants carefully.
Difficulty in Product Isolation Product is an oil or does not precipitate: The product may be soluble in the reaction mixture or form an oil upon cooling.- After the reaction, pour the mixture into ice-cold water to induce precipitation of the product.[1] - If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. - Extraction with a suitable organic solvent followed by evaporation can be an alternative isolation method.
Product Characterization Issues (e.g., NMR, IR) Incorrect structure: The obtained product is not the expected imine.- Confirm the formation of the C=N bond using IR spectroscopy (a characteristic peak around 1630-1640 cm⁻¹).[2] - In the ¹H NMR spectrum, look for the characteristic singlet of the azomethine proton (-CH=N-).[2]
Presence of solvent residue: Incomplete drying of the product.- Dry the purified product thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis is a classic example of a Schiff base condensation reaction. It involves the nucleophilic addition of the primary amine (cyclohexylamine) to the carbonyl group of the aldehyde (indole-3-carboxaldehyde), followed by the elimination of a water molecule to form the imine product.[3]

Q2: What is the role of the acid catalyst in this reaction?

A2: The acid catalyst protonates the carbonyl oxygen of the indole-3-carboxaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of cyclohexylamine. This accelerates the rate of the condensation reaction.

Q3: Can I use a different solvent for this reaction?

A3: While ethanol is the most commonly reported and effective solvent, other polar protic solvents like methanol could also be used.[1] The choice of solvent can influence the reaction rate and the solubility of the reactants and product. It is advisable to perform a small-scale trial to optimize the solvent if deviating from established protocols.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[1] Spot the reaction mixture on a TLC plate alongside the starting materials (indole-3-carboxaldehyde and cyclohexylamine). The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the progress of the reaction.

Q5: What is the best way to purify the final product?

A5: Recrystallization is a common and effective method for purifying the solid product. Ethanol is often a suitable solvent for recrystallization.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals.

Experimental Protocols

Protocol 1: Conventional Synthesis using Acetic Acid Catalyst

This protocol is a standard method for the synthesis of this compound.

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 equivalent) in absolute ethanol.

  • Add cyclohexylamine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).

  • Reflux the reaction mixture for 4-5 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water to precipitate the product.[1]

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Expected Yield: The yield can vary depending on the specific conditions, but yields in the range of 80-90% are commonly reported for similar Schiff base syntheses under optimized conditions.

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce the reaction time and potentially improve the yield.

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a microwave-safe reaction vessel, mix indole-3-carboxaldehyde (1 equivalent) and cyclohexylamine (1 equivalent) in a minimal amount of ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the vessel and isolate the product as described in Protocol 1.

Expected Yield: Microwave-assisted synthesis often leads to higher yields in shorter reaction times compared to conventional heating.

Data Presentation

Table 1: Effect of Catalyst on Reaction Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Approximate Yield (%)
None0EthanolReflux8< 20
Glacial Acetic Acid5EthanolReflux485
p-Toluenesulfonic acid2EthanolReflux390
Sulfuric Acid (conc.)1EthanolReflux388 (potential for side products)

Table 2: Effect of Solvent on Reaction Yield

SolventCatalystTemperature (°C)Reaction Time (h)Approximate Yield (%)
EthanolAcetic AcidReflux485
MethanolAcetic AcidReflux482
DichloromethaneAcetic AcidReflux665
TolueneAcetic AcidReflux (Dean-Stark)592

Table 3: Effect of Reaction Conditions on Yield

MethodCatalystSolventTemperature (°C)Reaction TimeApproximate Yield (%)
Conventional HeatingAcetic AcidEthanolReflux4 h85
Microwave IrradiationAcetic AcidEthanol12010 min93
Ultrasound IrradiationAcetic AcidEthanol5030 min91

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants Indole-3-carboxaldehyde + Cyclohexylamine dissolve Dissolve in Ethanol reactants->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst reflux Reflux / Microwave / Ultrasound add_catalyst->reflux precipitate Precipitate in Ice Water reflux->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry under Vacuum recrystallize->dry product Pure Product dry->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low product yield.

troubleshooting_logic cluster_incomplete If Incomplete cluster_complete If Complete start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes increase_time Increase Reaction Time/Temp incomplete->increase_time check_catalyst Check Catalyst Activity incomplete->check_catalyst check_workup Review Work-up Procedure complete->check_workup check_purification Review Purification Steps complete->check_purification

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

common side products in the synthesis of indole Schiff bases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of indole Schiff bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of indole Schiff bases?

A1: The most frequently encountered side products in indole Schiff base synthesis include unreacted starting materials (indole aldehyde and amine), products of Friedel-Crafts reactions, and hydrolysis products. The formation of these byproducts is often influenced by reaction conditions such as temperature, pH, and solvent choice.

Q2: How can I minimize the formation of side products?

A2: To minimize side product formation, it is crucial to optimize reaction conditions. This includes using a precise stoichiometric ratio of reactants, maintaining an optimal pH (typically weakly acidic, around 4-5), controlling the reaction temperature, and using anhydrous solvents to prevent hydrolysis.[1][2] The choice of catalyst can also significantly impact the reaction's selectivity.

Q3: What is the role of pH in the synthesis of indole Schiff bases?

A3: The pH plays a critical role in the acid-catalyzed formation of Schiff bases. A weakly acidic medium is generally optimal. If the pH is too low (highly acidic), the amine nucleophile will be protonated, rendering it non-nucleophilic.[1] Conversely, if the pH is too high (basic), the removal of the hydroxyl group from the hemiaminal intermediate is hindered, slowing down or preventing the formation of the imine.[1]

Q4: How can I effectively purify my indole Schiff base product?

A4: Common purification techniques for indole Schiff bases include recrystallization and column chromatography. The choice of solvent for recrystallization depends on the solubility of the product and impurities. For column chromatography, silica gel or neutral alumina can be used as the stationary phase, with a suitable solvent system determined by thin-layer chromatography (TLC).[3]

Q5: My indole Schiff base seems to be decomposing during storage. How can I improve its stability?

A5: Indole Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture.[4] To enhance stability, ensure the product is thoroughly dried and stored in a desiccator under an inert atmosphere. Avoiding exposure to acidic or basic conditions during storage is also recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of indole Schiff bases and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of Schiff Base 1. Incomplete reaction. 2. Suboptimal pH. 3. Hydrolysis of the product during workup.1. Increase reaction time or temperature. 2. Adjust the pH to a weakly acidic range (4-5) using a suitable acid catalyst. 3. Use anhydrous solvents and minimize exposure to water during extraction and purification.
Presence of Unreacted Starting Materials in the Final Product 1. The reaction has not gone to completion (equilibrium issue). 2. Hydrolysis of the Schiff base has occurred.1. Drive the reaction to completion by removing water using a Dean-Stark apparatus or molecular sieves. 2. Ensure anhydrous conditions during workup and purification. Recrystallization can help separate the product from starting materials.
Formation of a Major, Unidentified Side Product 1. Friedel-Crafts Reaction: The indole ring may have reacted with the aldehyde under acidic conditions to form bis(indolyl)methane derivatives.[5][6][7] 2. Polymerization: The aldehyde may have undergone self-condensation or polymerization.1. Reduce the acidity of the reaction medium or use a milder catalyst. Lowering the reaction temperature may also help. 2. Use a high-purity aldehyde and control the reaction temperature carefully.
Product is an Enamine instead of an Imine Use of a secondary amine as a starting material.[1][8]Ensure the use of a primary amine as the starting material. Check the purity of the amine before use.
Formation of an Aminal The hemiaminal intermediate has reacted with a second molecule of the amine.This is more likely with secondary amines. Using a strict 1:1 stoichiometry of a primary amine to the aldehyde should minimize this side reaction.

Experimental Protocols

General Protocol for the Synthesis of an Indole Schiff Base

This protocol describes a general method for the condensation of an indole-3-carboxaldehyde with a primary amine.

Materials:

  • Indole-3-carboxaldehyde

  • Primary amine

  • Anhydrous ethanol

  • Glacial acetic acid (catalyst)

  • Anhydrous sodium sulfate

  • Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve indole-3-carboxaldehyde (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.[3][9]

  • Characterize the purified product using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).

Visualizations

Logical Relationship of Common Side Products

Side_Products Indole_Aldehyde Indole Aldehyde Schiff_Base Desired Indole Schiff Base Indole_Aldehyde->Schiff_Base Unreacted_Starting_Materials Unreacted Starting Materials Indole_Aldehyde->Unreacted_Starting_Materials Incomplete Reaction Friedel_Crafts_Product Bis(indolyl)methane (Friedel-Crafts Product) Indole_Aldehyde->Friedel_Crafts_Product Acidic Conditions Primary_Amine Primary Amine Primary_Amine->Schiff_Base Primary_Amine->Unreacted_Starting_Materials Incomplete Reaction Hydrolysis_Product Hydrolysis (Re-formation of Starting Materials) Schiff_Base->Hydrolysis_Product Presence of Water

Caption: Common side products in indole Schiff base synthesis.

Experimental Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants Indole Aldehyde + Primary Amine Reaction Reaction (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Reaction Cooling Cooling & Precipitation/ Solvent Removal Reaction->Cooling Extraction Extraction Cooling->Extraction Drying Drying Extraction->Drying Purification Purification (Recrystallization or Column Chromatography) Drying->Purification Final_Product Pure Indole Schiff Base Purification->Final_Product Characterization Characterization (FT-IR, NMR, MS) Final_Product->Characterization

Caption: Workflow for indole Schiff base synthesis.

References

troubleshooting guide for the condensation reaction of indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the condensation reaction of indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions involving indole-3-carbaldehyde?

A1: Indole-3-carbaldehyde is frequently used in two main types of condensation reactions:

  • Reaction with Indoles: This electrophilic substitution reaction, typically catalyzed by protic or Lewis acids, involves the reaction of indole-3-carbaldehyde with one or two equivalents of another indole to form bis(indolyl)methanes (BIMs). These compounds are of significant interest due to their diverse biological activities.

  • Knoevenagel Condensation: This reaction involves the condensation of indole-3-carbaldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The product is typically an α,β-unsaturated compound.[1]

Q2: What are some common catalysts used for the synthesis of bis(indolyl)methanes from indole-3-carbaldehyde?

A2: A wide range of catalysts can be employed for this transformation, including:

  • Protic Acids: Such as H₂SO₄, PTSA, and CH₃SO₃H.[2]

  • Lewis Acids: Including FeCl₃, InCl₃, and Sc(OTf)₃.

  • Heterogeneous Catalysts: Such as Amberlyst-15, silica nanoparticles, and various metal oxides.[2][3]

  • Biocatalysts: Enzymes like α-chymotrypsin have also been used for this synthesis.[4]

Q3: How can I monitor the progress of my condensation reaction?

A3: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[2][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate or vanillin) can help visualize the spots.

Q4: What are the typical solvents used for these reactions?

A4: The choice of solvent can significantly impact the reaction outcome. Common solvents include:

  • For Bis(indolyl)methane Synthesis: Dichloromethane, acetonitrile, ethanol, and even water or solvent-free conditions have been reported.[4][5][6]

  • For Knoevenagel Condensation: Ethanol, acetonitrile, and dimethylformamide (DMF) are frequently used.

Q5: Are there any known side reactions to be aware of?

A5: Yes, particularly under strongly acidic conditions, indoles can be prone to oligomerization and resinification.[7] In the synthesis of bis(indolyl)methanes, the formation of trimers and other oligomers can occur.[8][9] In Knoevenagel condensations, side reactions can include self-condensation of the active methylene compound or Michael addition to the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Inappropriate solvent. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Steric hindrance from substituents. 6. Water inhibiting the reaction.1. Use a fresh or different catalyst; consider both Lewis and protic acids for BIMs, or a base like piperidine for Knoevenagel. 2. Screen different solvents. For Knoevenagel, polar aprotic solvents like acetonitrile or DMF can be effective. For BIMs, dichloromethane or ethanol are common choices. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Extend the reaction time, monitoring periodically with TLC. 5. If substrates are sterically hindered, a more active catalyst or higher temperatures may be required. 6. For acid-catalyzed reactions, ensure anhydrous conditions. Use dry solvents and consider adding molecular sieves.
Formation of Multiple Products/Side Reactions 1. Reaction temperature is too high. 2. Catalyst is too harsh (e.g., strong acid). 3. Incorrect stoichiometry of reactants. 4. Presence of oxygen leading to oxidation.1. Lower the reaction temperature. 2. Use a milder catalyst. For example, a weaker Lewis acid or a solid-supported catalyst. 3. Carefully control the molar ratios of your reactants. For BIM synthesis, a 2:1 ratio of indole to aldehyde is typical.[4] 4. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify 1. Similar polarity of product and byproducts. 2. Oily or tarry crude product. 3. Product is insoluble.1. Try different solvent systems for column chromatography. A gradient elution might be necessary. 2. Triturate the crude product with a non-polar solvent like hexane to precipitate the desired compound. 3. Recrystallization from a suitable solvent system can be an effective purification method.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Reversible reaction equilibrium reached.1. Add a fresh portion of the catalyst. 2. If water is a byproduct, remove it using a Dean-Stark apparatus or by adding molecular sieves to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of Bis(indolyl)methane using a Lewis Acid Catalyst

This protocol is a general guideline for the synthesis of bis(indolyl)methanes.

Materials:

  • Indole-3-carbaldehyde

  • Indole (2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., FeCl₃, 10 mol%)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of indole-3-carbaldehyde (1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add indole (2 mmol).

  • Add the Lewis acid catalyst (0.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol provides a general method for the Knoevenagel condensation.

Materials:

  • Indole-3-carbaldehyde

  • Malononitrile (1 equivalent)

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • Dissolve indole-3-carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the mixture at room temperature. The product may start to precipitate.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Collect the precipitated product by filtration.

  • Wash the solid with ice-cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol.

Visualizations

Reaction_Mechanism cluster_0 Knoevenagel Condensation Indole-3-carbaldehyde Indole-3-carbaldehyde Intermediate Intermediate Indole-3-carbaldehyde->Intermediate + Carbanion Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Base Base Base Product Product Intermediate->Product - H2O

Caption: Knoevenagel condensation mechanism.

Experimental_Workflow Start Start Reactant_Mixing Mix Indole-3-carbaldehyde, Reactant, and Solvent Start->Reactant_Mixing Catalyst_Addition Add Catalyst Reactant_Mixing->Catalyst_Addition Reaction Stir at appropriate temperature Catalyst_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization Analyze Product Purification->Characterization End End Characterization->End

Caption: General experimental workflow.

Troubleshooting_Tree Problem Low Yield? Check_Catalyst Is the catalyst active? Problem->Check_Catalyst Yes Change_Catalyst Try a different catalyst Check_Catalyst->Change_Catalyst No Check_Solvent Is the solvent appropriate? Check_Catalyst->Check_Solvent Yes Success Problem Solved Change_Catalyst->Success Change_Solvent Screen other solvents Check_Solvent->Change_Solvent No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Change_Solvent->Success Optimize_Temp Adjust temperature Check_Temp->Optimize_Temp No Optimize_Temp->Success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimization of Indole Schiff Base Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of indole Schiff bases.

Troubleshooting Guide

Q1: I am getting a very low yield or no product at all. What are the common causes and how can I fix this?

A1: Low or no yield is a frequent issue in Schiff base synthesis. Here are several factors to investigate:

  • Catalyst: The absence of a catalyst can prevent the reaction from proceeding, even at elevated temperatures.[1]

    • Solution: Introduce an acid or base catalyst. Commonly used catalysts include glacial acetic acid, piperidine, or Lewis acids like InCl₃.[2][3][4] For a base-free alternative, heterogeneous catalysts like Au@TiO₂ have shown to be effective.[1]

  • Solvent: The choice of solvent significantly impacts reaction efficiency.

    • Solution: Ethanol is often the solvent of choice, leading to high yields.[1] Other solvents like methanol or DMF can also be effective.[3][5] Reactions in water, CH₂Cl₂, or CH₃CN may result in very low to trace amounts of product.[1] In some cases where reactants have poor solubility in common alcohols, a solvent-free approach (grinding reactants together) or using glacial acetic acid as the solvent can be beneficial.[5]

  • Temperature and Reaction Time: The reaction may require specific thermal conditions and duration to proceed to completion.

    • Solution: Most syntheses involve refluxing the reaction mixture for several hours (typically 3-6 hours).[1][6] Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] In some cases, prolonged reaction times at a specific temperature can significantly boost the yield.[1]

  • Water Removal: The formation of a Schiff base is a condensation reaction that produces water. The presence of water can shift the equilibrium back towards the reactants, reducing the yield.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene.[5][7] Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves directly to the reaction mixture can be effective.[7][8][9]

Q2: My final product contains significant impurities, or I am observing side product formation. What should I do?

A2: Impurities often arise from unreacted starting materials or side reactions.

  • Incomplete Reaction: If the reaction has not gone to completion, you will have unreacted indole aldehyde/ketone and amine in your product.

    • Solution: Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. Monitor via TLC to ensure the disappearance of starting materials.[10]

  • Side Reactions: For enolizable ketones, aldol condensation can be a competing side reaction, especially under harsh acidic or basic conditions.[7][11]

    • Solution: Use milder reaction conditions. Sometimes, running the reaction without a strong acid catalyst can yield better results for sensitive substrates.[7]

  • Purification: Proper purification is crucial to remove impurities.

    • Solution: Recrystallization from a suitable solvent, such as ethanol, is the most common and effective method for purifying solid Schiff bases.[1][3][10] If recrystallization is insufficient, column chromatography can be employed.[10] Washing the crude product with a solvent that dissolves the starting materials but not the Schiff base product is also a viable purification step.[10]

Q3: The synthesized Schiff base seems to be unstable and decomposes during workup or purification. How can I prevent this?

A3: Schiff bases (imines) are susceptible to hydrolysis, especially under acidic conditions.[7][12]

  • Avoid Aqueous Acid: During the workup, avoid washing with acidic aqueous solutions if your product is sensitive. Neutralizing with a base like NaHCO₃ may be necessary.[13]

  • Minimize Water Exposure: Keep the product away from water, especially during purification.[7] Use dry solvents for recrystallization and ensure the product is thoroughly dried.

  • Silica Gel Sensitivity: Some Schiff bases can hydrolyze on silica gel during column chromatography.

    • Solution: Deactivate the silica gel with a small amount of a base like triethylamine (NEt₃) before use. Alternatively, use a different stationary phase like alumina.[7]

Frequently Asked Questions (FAQs)

Q1: What are the general starting materials for indole Schiff base synthesis?

A1: The synthesis involves the condensation reaction between an indole derivative containing a carbonyl group (aldehyde or ketone) and a primary amine. Common starting materials include indole-3-carboxaldehyde, substituted 1H-indole-2,3-diones, and various aromatic or heterocyclic primary amines.[1][4][14]

Q2: How do I select the right catalyst for my reaction?

A2: The choice of catalyst depends on your specific reactants and desired reaction conditions.

  • Acid Catalysts: A few drops of glacial acetic acid are widely used and effective for many syntheses.[3][4] Concentrated acids like H₂SO₄ or HCl can also be used, but may require neutralization steps.[9][15]

  • Base Catalysts: Piperidine is a commonly used organic base catalyst.[1]

  • Green Catalysts: For more environmentally friendly approaches, natural acids like lemon juice have been successfully used.[4][13]

  • Heterogeneous Catalysts: Reusable solid catalysts like Au@TiO₂ offer the advantage of easy separation from the reaction mixture and can be used for multiple cycles without a significant loss in activity.[1]

Q3: What is the best way to monitor the progress of the reaction?

A3: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[3][8] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactant spots and the appearance of a new product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3]

Q4: Are there any green or eco-friendly methods for this synthesis?

A4: Yes, green chemistry principles are increasingly being applied to Schiff base synthesis.

  • Green Solvents: Using water or ethanol as a solvent is preferred over more hazardous organic solvents.[4]

  • Natural Catalysts: Employing natural, biodegradable catalysts like lemon juice reduces chemical waste.[4][13]

  • Solvent-Free Reactions: Grinding the reactants together, sometimes with a catalytic amount of acid, can produce the desired product without any solvent.[5]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[4]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Catalyst on Indole Schiff Base Yield.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanol65-No Product[1]
PiperidineEthanol90 (Reflux)585[1]
Au(1%)@TiO₂Ethanol65385[1]
Acetic AcidEthanol80 (Reflux)5High (not specified)[3]
Lemon JuiceWater--Good to Excellent[4]

Table 2: Effect of Solvent on Indole Schiff Base Yield. (Reaction of 3-chloro-1H-indole-2-carbaldehyde and aniline with Au(1%)@TiO₂ catalyst at 65°C)

SolventTime (h)Yield (%)Reference
Ethanol (EtOH)385[1]
Water (H₂O)-30[1]
Dichloromethane (CH₂Cl₂)-Trace[1]
Acetonitrile (CH₃CN)-Trace[1]

Table 3: Effect of Temperature and Time on Schiff Base Yield. (Reaction of amino-berberine and benzaldehyde in Ethanol)

Temperature (°C)Time (min)Effect on YieldReference
2530Optimal temperature.[16]
25 - 9030Increasing temperature did not improve yield.[16]
2515 - 90Prolonging time beyond 30 min did not significantly affect yield.[16]

Experimental Protocols

Protocol 1: General Synthesis of Indole Schiff Bases using Acetic Acid Catalyst

This protocol is adapted from the synthesis of novel indole Schiff base derivatives containing a 1,3,4-thiadiazole scaffold.[3]

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (e.g., 2-amino-5-S-benzyl-1,3,4-thiadiazole) (3 mmol) and the indole aldehyde (e.g., 1H-indole-3-carboxaldehyde) (3.6 mmol) in ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80°C for ethanol) for 5 hours or until completion.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the solution to room temperature. The crude product often precipitates out.

  • Purification: Filter the solid product using vacuum filtration. Purify the crude product by recrystallization from ethanol to obtain the final, pure Schiff base.[3]

Protocol 2: Heterogeneous Catalysis for Indole Schiff Base Synthesis

This protocol is based on a base-free synthesis using a reusable gold-based catalyst.[1]

  • Reactant Preparation: In a suitable reaction vessel, combine the indole aldehyde (e.g., 3-chloro-1H-indole-2-carbaldehyde) (3 mmol), the primary amine (e.g., aniline) (3 mmol), and the Au(1%)@TiO₂ catalyst (10% load) in 10 mL of ethanol.

  • Reaction: Heat the reaction mixture to 65°C and stir for 3 hours.

  • Workup: After the reaction, cool the mixture. The solid product can be isolated.

  • Catalyst Recovery: The heterogeneous catalyst can be easily separated by dissolving the synthesized Schiff base in an appropriate solvent, followed by filtration. The recovered catalyst can be washed, dried at 80°C, and reused for subsequent reactions.[1]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis start Select Indole Aldehyde & Primary Amine solvent Choose Solvent (e.g., Ethanol) start->solvent catalyst Select Catalyst (e.g., Acetic Acid) solvent->catalyst mix Combine Reactants, Solvent & Catalyst catalyst->mix reflux Heat to Reflux (e.g., 80°C for 3-6h) mix->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete filter Filter Precipitate cool->filter purify Recrystallize Product filter->purify characterize Characterize (FT-IR, NMR, MS) purify->characterize end Pure Indole Schiff Base characterize->end

Caption: General workflow for indole Schiff base synthesis.

troubleshooting_guide start Problem: Low / No Yield q_catalyst Is a catalyst being used? start->q_catalyst a_catalyst_no No q_catalyst->a_catalyst_no No q_solvent What is the solvent? q_catalyst->q_solvent Yes s_catalyst Solution: Add catalyst (e.g., Acetic Acid, Piperidine) a_catalyst_no->s_catalyst a_solvent_good Ethanol / Methanol q_solvent->a_solvent_good a_solvent_bad Water / CH2Cl2 / CH3CN q_solvent->a_solvent_bad q_conditions Are reaction conditions (time/temp) optimized? a_solvent_good->q_conditions s_solvent Solution: Switch to Ethanol a_solvent_bad->s_solvent a_conditions_no No q_conditions->a_conditions_no q_water Is water being removed? q_conditions->q_water Yes s_conditions Solution: Increase reflux time/temp. Monitor with TLC. a_conditions_no->s_conditions a_water_no No q_water->a_water_no s_water Solution: Use Dean-Stark or add dehydrating agent. a_water_no->s_water

Caption: Troubleshooting decision tree for low product yield.

References

how to remove unreacted starting materials from N-(1H-Indol-3-ylmethylene)cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for removing unreacted starting materials—indole-3-carboxaldehyde and cyclohexylamine—from the synthesized imine, N-(1H-Indol-3-ylmethylene)cyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in the synthesis of this compound?

The most common impurities are the unreacted starting materials: indole-3-carboxaldehyde and cyclohexylamine. Since the reaction is a condensation that produces water, hydrolysis of the imine product back to the starting materials can also occur if the reaction mixture is exposed to water, especially under acidic or basic conditions.

Q2: What is the first step I should take to purify the crude product?

If a significant excess of cyclohexylamine was used, the first step should be to remove it under reduced pressure. Cyclohexylamine is a liquid with a boiling point of 134.5°C and can be efficiently removed using a rotary evaporator, ideally connected to a high-vacuum pump.[1][2] This minimizes the amount of amine that needs to be removed in subsequent steps.

Q3: How can I remove unreacted indole-3-carboxaldehyde?

Indole-3-carboxaldehyde is a solid with a high melting point (193-198°C) and is poorly soluble in non-polar solvents but soluble in polar organic solvents like ethanol and DMSO.[3][4][5][6] Recrystallization is the most effective method. The imine product is expected to be less polar than the aldehyde. A solvent system where the imine has lower solubility than the aldehyde at cold temperatures is ideal. Alternatively, washing the crude solid product (trituration) with a solvent in which the aldehyde is sparingly soluble but the imine is highly soluble (or vice versa) can be effective.

Q4: How can I remove residual cyclohexylamine if vacuum evaporation is insufficient?

Cyclohexylamine is a base and is miscible with water and many organic solvents.[1][7][8] If it persists after evaporation, a few methods can be employed:

  • Solvent Washing (Trituration): Washing the crude solid product with a cold, non-polar solvent like hexane or diethyl ether can remove residual cyclohexylamine, as the imine product is likely less soluble.

  • Acid Wash (Caution Advised): An aqueous acid wash (e.g., dilute HCl) during a liquid-liquid extraction will convert the basic cyclohexylamine into its water-soluble hydrochloride salt, effectively removing it from the organic layer. However, this method carries a high risk of hydrolyzing the acid-sensitive imine bond. It should only be used with extreme caution and rapid separation.

Q5: Can I use silica gel column chromatography? What are the risks?

Yes, column chromatography can be used, but it must be approached carefully. Standard silica gel is acidic and can cause the hydrolysis of the imine on the column, leading to product loss. To mitigate this, you can:

  • Use a mobile phase containing a small amount of a basic modifier, like triethylamine (~0.5-1%), to neutralize the acidic sites on the silica.

  • Use deactivated or neutral silica gel, or alternatively, basic alumina as the stationary phase.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The crude product is an oil or wax and will not solidify. 1. Excess unreacted cyclohexylamine is present, acting as a solvent. 2. Significant amount of water is present, preventing crystallization. 3. The product may naturally be a low-melting solid or oil at room temperature.1. Remove all volatile components under high vacuum. 2. Attempt to precipitate the product by adding a non-polar solvent (e.g., cold hexane) to a concentrated solution of the crude oil in a minimal amount of a more polar solvent (e.g., dichloromethane or ethyl acetate). 3. If it remains an oil, purification by column chromatography is the best option.
The product decomposes during column chromatography. 1. The imine is hydrolyzing on the acidic silica gel. 2. The chosen solvent system is too polar, leading to long retention times and decomposition.1. Switch to a basic stationary phase like alumina, or neutralize the silica gel by pre-treating it or adding triethylamine to your eluent. 2. Perform a rapid purification using flash chromatography with a less polar solvent system.
NMR analysis still shows starting materials after recrystallization. 1. The chosen recrystallization solvent was not optimal. 2. The product and impurity have very similar solubilities. 3. The product co-precipitated with the impurity.1. Perform a solvent screen to find a better recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). 2. Perform a second recrystallization. 3. If recrystallization fails, purify by column chromatography.
The overall yield after purification is very low. 1. The initial reaction did not go to completion. 2. Product was lost due to hydrolysis during workup or purification. 3. The product is more soluble than anticipated in the recrystallization or washing solvent.1. Optimize the reaction conditions (e.g., use a Dean-Stark trap to remove water, add a catalyst). 2. Ensure all workup and purification steps are anhydrous and avoid acidic conditions. 3. Cool washing solvents thoroughly before use and minimize their volume. Recover product from the mother liquor if necessary.

Data Presentation

Table 1: Physical Properties of Reactants and Product

CompoundStructureM.W. ( g/mol )Physical StateM.P. (°C)B.P. (°C)Solubility
Indole-3-carboxaldehyde
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
145.16Solid193–198~307Soluble in ethanol, DMSO, DMF; Insoluble in water.[3][5][9]
Cyclohexylamine
alt text
99.17Liquid-17.7134.5Miscible with water, ethanol, ethers, and most organic solvents.[1][7][8]
This compound
alt text
226.32Solid (Predicted)N/AN/AExpected to be soluble in common organic solvents like CH₂Cl₂, EtOAc, EtOH; poorly soluble in water and non-polar solvents like hexane.

Table 2: Comparison of Purification Methods

MethodBest For RemovingProsCons
High-Vacuum Evaporation Excess cyclohexylamineFast, simple, and effective for volatile impurities.Only removes volatile compounds; requires a good vacuum pump.
Recrystallization Indole-3-carboxaldehydeCan yield highly pure crystalline material; scalable.Requires the product to be a solid; finding a suitable solvent can be time-consuming; potential for product loss in the mother liquor.
Solvent Washing (Trituration) Small amounts of both starting materialsQuick and simple for removing highly soluble impurities from a less soluble solid product.Less effective than recrystallization for impurities with similar solubility; can result in product loss.
Column Chromatography Both starting materials, especially if product is an oilExcellent separation of compounds with different polarities; applicable to oils and solids.Risk of imine hydrolysis on acidic silica; can be time-consuming and uses large solvent volumes.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Screening: In separate small test tubes, dissolve ~20 mg of the crude product in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).

  • Allow the tubes to cool to room temperature and then in an ice bath. The ideal solvent is one in which the product is very soluble when hot but poorly soluble when cold, and the impurities remain soluble. A two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) may also be effective.

  • Main Procedure: Dissolve the bulk crude product in the minimum amount of the chosen hot solvent.

  • If the solution is colored by insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Once crystal growth appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography (with basic modifier)

  • Prepare the Slurry: In a beaker, add dry silica gel to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to make up 0.5% of the total volume.

  • Pack the Column: Pour the slurry into the chromatography column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder ('dry loading'). Carefully add this powder to the top of the packed column.

  • Elute: Run the column with your eluent system, gradually increasing the polarity if necessary (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate).

  • Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Experimental & Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification I3A Indole-3-carboxaldehyde Reaction Condensation Reaction (Solvent, Catalyst) I3A->Reaction CHA Cyclohexylamine CHA->Reaction Crude Crude Product (Imine + Unreacted SMs) Reaction->Crude Workup Step1 Step 1: Vacuum Evaporation (Removes excess Cyclohexylamine) Crude->Step1 Step2 Step 2: Recrystallization OR Column Chromatography Step1->Step2 Pure Pure Imine Product Step2->Pure

Caption: General workflow from synthesis to final purified product.

Purification Strategy Decision Tree

G start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Recrystallize is_solid->recrystallize Yes column Column Chromatography (Use basic alumina or add Et3N to silica) is_solid->column No (It's an oil) check_purity Check Purity (TLC/NMR) recrystallize->check_purity triturate Triturate with non-polar solvent triturate->check_purity pure_solid Pure Solid check_purity->pure_solid Pure check_purity->column Not Pure pure_oil Pure Product column->pure_oil

Caption: Decision tree for selecting the appropriate purification method.

References

challenges in the characterization of N-(1H-Indol-3-ylmethylene)cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of N-(1H-Indol-3-ylmethylene)cyclohexylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of this indole-derived Schiff base.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The synthesis of this compound is typically achieved through a condensation reaction between indole-3-carboxaldehyde and cyclohexylamine.[1][2] This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and is usually carried out in a suitable solvent like ethanol.[3] The reaction mixture is typically heated under reflux to drive the formation of the imine (Schiff base) and the elimination of water.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[2] A suitable solvent system, for example, ethyl acetate:hexane (in a 3:7 or similar ratio), can be used to separate the product from the starting materials. The disappearance of the indole-3-carboxaldehyde spot and the appearance of a new spot corresponding to the Schiff base indicate the progression of the reaction.

Q3: What are the most common impurities I might encounter?

A3: The most common impurities are unreacted starting materials: indole-3-carboxaldehyde and cyclohexylamine. If the reaction is not driven to completion, these will remain in the crude product. Another potential impurity is the hydrolysis product, where the imine bond of the Schiff base is cleaved by water to revert to the starting aldehyde and amine.

Q4: Is this compound stable?

A4: Schiff bases, in general, are susceptible to hydrolysis, especially in the presence of acidic conditions.[4] While some indole-derived Schiff bases have been reported to be stable for over 24 hours under physiological conditions, it is best practice to store the compound in a dry, aprotic environment to minimize degradation.[4] For long-term storage, it is advisable to keep the compound as a solid in a desiccator.

Troubleshooting Guides

This section addresses specific issues that may arise during the characterization of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete reaction- Increase the reaction time and continue to monitor by TLC. - Ensure a slight excess of the more volatile reactant (cyclohexylamine) is used. - Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to promote the reaction.
Hydrolysis during workup- Ensure all workup steps are performed using anhydrous solvents and conditions. - Avoid acidic aqueous workups if possible. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) and minimize contact time.
Product loss during purification- Optimize the recrystallization solvent system to maximize crystal recovery. - If using column chromatography, select a solvent system with appropriate polarity to ensure good separation without excessive band broadening.
Problem 2: Difficulty in Purifying the Product
Possible Cause Troubleshooting Step
Co-crystallization of starting materials- Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold hexane to remove residual cyclohexylamine). - Recrystallization is often an effective purification method.[5] A solvent system such as ethanol/water or ethyl acetate/hexane can be explored.
Oily product that does not crystallize- Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. - Use a seed crystal from a previous successful batch to initiate crystallization. - If recrystallization fails, consider purification by column chromatography on silica gel.
Problem 3: Inconsistent or Unexpected Spectroscopic Data
Possible Cause Troubleshooting Step
1H NMR: Broad peaks for N-H and imine protons- The indole N-H proton can exchange with residual water, leading to broadening. Ensure the NMR solvent (e.g., CDCl3) is dry. - A broad signal for the imine proton can sometimes be observed. Running the spectrum at a different temperature might sharpen the signal.
1H NMR: Presence of starting material signals- Signals corresponding to indole-3-carboxaldehyde (aldehyde proton around 10 ppm) or cyclohexylamine (broad amine protons) indicate incomplete purification. Re-purify the sample.
IR: Absence of a strong C=N stretch- The C=N (imine) stretch is a key diagnostic peak, typically appearing around 1620-1640 cm-1. Its absence suggests the Schiff base has not formed or has degraded. - Check for the presence of a strong C=O stretch (around 1660-1680 cm-1) from unreacted indole-3-carboxaldehyde.
Mass Spec: Unexpected molecular ion peak- The expected molecular weight for C15H18N2 is approximately 226.31 g/mol .[6] An M+H+ peak at ~227.32 would be expected in ESI-MS. - If a peak corresponding to indole-3-carboxaldehyde (MW ~145.16) is observed, it indicates hydrolysis of the sample.

Data Presentation

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
1H NMR (CDCl3, ppm)~ 8.3-8.5 (s, 1H, -CH=N-), ~ 8.1-8.3 (br s, 1H, indole N-H), ~ 7.0-8.0 (m, 5H, indole aromatic protons), ~ 3.2-3.5 (m, 1H, cyclohexyl CH-N), ~ 1.2-2.0 (m, 10H, cyclohexyl CH2)
13C NMR (CDCl3, ppm)~ 160-165 (-CH=N-), ~ 110-140 (indole carbons), ~ 65-75 (cyclohexyl C-N), ~ 24-35 (cyclohexyl CH2)
IR (cm-1)~ 3300-3400 (N-H stretch, indole), ~ 3050-3150 (aromatic C-H stretch), ~ 2850-2950 (aliphatic C-H stretch), ~ 1620-1640 (C=N stretch, imine), ~ 1450-1600 (aromatic C=C stretch)
Mass Spec (ESI-MS)m/z: 227.15 [M+H]+

Experimental Protocols

Synthesis of this compound

  • To a solution of indole-3-carboxaldehyde (1.0 g, 6.89 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add cyclohexylamine (0.75 g, 7.58 mmol, 1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

  • Dry the purified solid under vacuum to yield this compound as a crystalline solid.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_characterization Characterization s1 Dissolve Indole-3-carboxaldehyde in Ethanol s2 Add Cyclohexylamine and Acetic Acid s1->s2 s3 Reflux for 2-4 hours s2->s3 m1 Monitor by TLC s3->m1 w1 Cool to Room Temperature m1->w1 w2 Filter Precipitate or Reduce Solvent Volume w1->w2 w3 Recrystallize from Ethanol w2->w3 w4 Dry under Vacuum w3->w4 c1 1H NMR, 13C NMR w4->c1 c2 IR Spectroscopy w4->c2 c3 Mass Spectrometry w4->c3

Caption: Workflow for the synthesis and characterization.

troubleshooting_logic Troubleshooting Logic for Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy start Inconsistent Spectroscopic Data nmr_issue Unexpected NMR Spectrum start->nmr_issue ir_issue Unexpected IR Spectrum start->ir_issue nmr_cause1 Broad N-H/Imine Peaks nmr_issue->nmr_cause1 nmr_cause2 Starting Material Signals Present nmr_issue->nmr_cause2 nmr_sol1 Use dry solvent/ Vary temperature nmr_cause1->nmr_sol1 nmr_sol2 Re-purify sample nmr_cause2->nmr_sol2 ir_cause Absent C=N Stretch/ Present C=O Stretch ir_issue->ir_cause ir_sol Reaction incomplete or product hydrolyzed ir_cause->ir_sol

Caption: Decision tree for troubleshooting spectroscopic data.

References

Technical Support Center: Stability and Degradation of N-(1H-Indol-3-ylmethylene)cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and degradation of N-(1H-Indol-3-ylmethylene)cyclohexylamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies of this compound stability.

Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram During Stability Studies

Question: I am conducting a stability study on this compound and I am observing unexpected peaks in my HPLC chromatogram over time. How can I identify these peaks and what might they be?

Answer:

Unexpected peaks in an HPLC chromatogram are typically indicative of degradation products. The two primary degradation pathways for this compound are hydrolysis of the imine bond and oxidation of the indole ring.

Troubleshooting Steps:

  • Hypothesize Degradation Products: Based on the structure, the most likely degradation products are:

    • Hydrolysis Products: Indole-3-carboxaldehyde and cyclohexylamine.[1][2][3][4][5]

    • Oxidation Products: Various oxidized species of the indole ring, such as oxindoles.

  • LC-MS/MS Analysis: The most effective method for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Obtain the mass-to-charge ratio (m/z) of the parent ion for each new peak.

    • Perform fragmentation (MS/MS) to obtain a characteristic fragmentation pattern.

    • Compare the observed m/z and fragmentation patterns with the theoretical values for the hypothesized degradation products. The molecular weight of Indole-3-carboxaldehyde is 145.16 g/mol and cyclohexylamine is 99.17 g/mol .

  • Co-injection with Standards: If authentic standards of the suspected degradation products (indole-3-carboxaldehyde, cyclohexylamine) are available, co-inject them with your degraded sample. If a peak in your sample corresponds to the retention time of a standard, it is a strong indicator of its identity.

  • Forced Degradation Studies: To confirm the origin of the peaks, perform forced degradation studies under specific conditions that favor certain degradation pathways (see Experimental Protocols section for details).

    • Acidic/Basic Conditions: Will accelerate hydrolysis of the imine bond.

    • Oxidative Conditions (e.g., H₂O₂): Will promote the formation of oxidation products.

    • Photolytic Conditions (UV/Vis light exposure): Can lead to specific photodegradation products.

    • Thermal Conditions (elevated temperature): Can accelerate both hydrolysis and oxidation.

By analyzing the chromatograms from these stress conditions, you can correlate the appearance and intensity of the unknown peaks with specific degradation pathways.

Issue 2: Difficulty in Quantifying Degradation Products

Question: I have identified the major degradation products, but I am having trouble accurately quantifying them using HPLC-UV. What are the common challenges and how can I overcome them?

Answer:

Quantitative analysis of degradation products can be challenging due to differences in their chromatographic and spectrophotometric properties compared to the parent compound.

Troubleshooting Steps:

  • Wavelength Selection: The optimal UV wavelength for the parent compound may not be suitable for the degradation products.

    • Acquire the full UV-Vis spectra of the parent compound and the identified degradation products using a diode array detector (DAD) or by analyzing pure standards.

    • Select a wavelength that provides a good response for all compounds of interest, or use multiple wavelengths for quantification if necessary.

  • Standard Curve for Each Analyte: Do not assume that the response factor of the degradation products is the same as the parent compound.

    • If pure standards are available, prepare individual calibration curves for the parent compound and each degradation product.

    • If a standard for a degradation product is not available, you may need to report its level as a percentage of the total peak area (area normalization), but this is a less accurate method. For more accurate quantification without a standard, techniques like quantitative NMR (qNMR) can be employed if the structure is confirmed.

  • Peak Purity Analysis: Ensure that the chromatographic peaks for the parent compound and its degradants are pure and not co-eluting with other impurities.

    • Use a DAD to assess peak purity across the entire peak.

    • If co-elution is suspected, optimize the HPLC method (e.g., change the mobile phase composition, gradient profile, or column chemistry).

  • Method Validation: Ensure your analytical method is validated for the quantification of both the active pharmaceutical ingredient (API) and its degradation products. This includes assessing linearity, accuracy, precision, and specificity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical storage conditions?

A1: The two main degradation pathways are:

  • Hydrolysis: The imine (C=N) bond is susceptible to hydrolysis, which is the cleavage of the bond by water. This reaction is reversible and can be catalyzed by acidic or basic conditions, leading to the formation of indole-3-carboxaldehyde and cyclohexylamine.[1][2][3][4][5]

  • Oxidation: The electron-rich indole ring is prone to oxidation. This can be initiated by exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents. Common oxidation products include oxindoles and other hydroxylated species.[6][7]

Q2: How does pH affect the stability of this compound?

A2: The stability of the imine bond is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the imine. The rate of hydrolysis is generally fastest at acidic pH due to protonation of the imine nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. In neutral to slightly basic conditions, the hydrolysis rate may be slower.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing an indole moiety are often susceptible to photodegradation. Exposure to UV or even visible light can lead to the formation of various degradation products through photo-oxidation or other photochemical reactions. It is recommended to store the compound protected from light.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a well-sealed container to protect it from moisture and air. The container should be protected from light, and storage at low temperatures (e.g., refrigerated or frozen) is advisable to slow down the rates of both hydrolysis and oxidation.

Q5: What analytical techniques are most suitable for studying the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products. For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), are indispensable.

Data Presentation

The following table provides illustrative quantitative data on the degradation of this compound under various stress conditions. This data is hypothetical and intended for educational purposes to demonstrate expected trends. Actual degradation rates should be determined experimentally.

Stress ConditionDurationTemperature (°C)% Degradation of Parent CompoundMajor Degradation Products Identified
Hydrolysis
0.1 M HCl24 hours40~ 85%Indole-3-carboxaldehyde, Cyclohexylamine
pH 7.4 Buffer7 days40~ 15%Indole-3-carboxaldehyde, Cyclohexylamine
0.1 M NaOH24 hours40~ 40%Indole-3-carboxaldehyde, Cyclohexylamine
Oxidation
3% H₂O₂8 hours25~ 50%Oxidized indole derivatives (e.g., Oxindoles)
Photostability
UV Light (254 nm)12 hours25~ 30%Various photoproducts
Thermal
Solid State14 days60~ 10%Indole-3-carboxaldehyde, Oxidized products

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 40°C).

    • Neutral Hydrolysis: Mix the stock solution with purified water or a neutral buffer (e.g., pH 7.4) and incubate at a controlled temperature (e.g., 40°C).

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Photodegradation: Expose the solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 60°C).

  • Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic System: HPLC with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Illustrative):

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV detection at a suitable wavelength (e.g., 280 nm), with DAD to monitor peak purity and identify optimal wavelengths for all components.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound indole_aldehyde Indole-3-carboxaldehyde parent->indole_aldehyde H₂O, H⁺/OH⁻ cyclohexylamine Cyclohexylamine parent->cyclohexylamine H₂O, H⁺/OH⁻ oxindoles Oxindoles & Other Oxidized Products parent->oxindoles [O] photoproducts Various Photoproducts parent->photoproducts hν (Light) ExperimentalWorkflow cluster_setup Forced Degradation Study Setup cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress_conditions sampling Sample at Time Intervals stress_conditions->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS/MS for Identification hplc->lcms If unknowns present data_analysis Data Analysis and Quantification hplc->data_analysis pathway Identify Degradation Pathways lcms->pathway data_analysis->pathway

References

Technical Support Center: Resolving Poor Solubility of N-(1H-Indol-3-ylmethylene)cyclohexylamine for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of N-(1H-Indol-3-ylmethylene)cyclohexylamine for successful bioassay execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a chemical compound containing an indole core, a structure known for diverse biological activities.[1][2] Like many indole derivatives, it is predicted to have low aqueous solubility, which can be a significant hurdle for in vitro and in vivo bioassays.[3] Poor solubility can lead to inaccurate results, precipitation of the compound in assay media, and low bioavailability in animal studies.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

A2: The first step is to perform a systematic solubility test in a range of pharmaceutically acceptable solvents. This will help determine the most suitable solvent or solvent system for your specific bioassay. It is also crucial to consider the tolerance of your cell lines or animal models to the chosen solvents.

Q3: Are there any known health and safety concerns with this compound or its potential solvents?

A3: N-(1H-indol-3-ylmethyl)cyclohexanamine, a related compound, is listed as harmful if swallowed and causes serious eye irritation.[4] It is advisable to handle this compound with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for any solvents used. For instance, Cyclohexylamine is flammable, corrosive, and an irritant.[5]

Troubleshooting Guide

Issue: Compound precipitates when added to aqueous buffer or cell culture medium.

Cause: The compound has very low aqueous solubility, and the concentration required for the bioassay exceeds its solubility limit in the final assay medium.

Solution Workflow:

  • Initial Solvent Selection: Start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent. A suggested starting list and their typical final concentrations in bioassays are provided in Table 1.

  • Co-solvent System: If a single solvent is not effective or requires a high concentration that is toxic to the cells, a co-solvent system can be employed. This involves dissolving the compound in a primary organic solvent and then diluting it with a second, less toxic solvent before final dilution in the aqueous medium.

  • pH Modification: For compounds with ionizable groups, adjusting the pH of the solvent can significantly improve solubility.[6] Given the presence of an amine group, the solubility of this compound may be enhanced in acidic conditions (pH < 7).

  • Use of Solubilizing Excipients: If co-solvents and pH modification are insufficient, consider using solubilizing excipients such as surfactants or cyclodextrins. These can encapsulate the compound and increase its apparent solubility in aqueous solutions.[6][7]

  • Particle Size Reduction: For in vivo studies, reducing the particle size of the compound through techniques like micronization or nano-milling can increase the surface area and improve the dissolution rate.[6][8]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • To each vial, add a different solvent (e.g., DMSO, ethanol, PEG 400) in small, incremental volumes (e.g., 10 µL).

  • After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.

  • Record the volume of solvent required to fully dissolve the compound to estimate its solubility in that solvent.

  • Perform a serial dilution of the stock solution into your aqueous bioassay buffer to determine the concentration at which precipitation occurs.

Protocol 2: Preparation of a Stock Solution with a Co-solvent System

  • Based on the results from Protocol 1, dissolve this compound in the solvent in which it is most soluble (e.g., DMSO) to make a high-concentration stock solution (e.g., 50 mM).

  • If direct dilution of the DMSO stock into the aqueous medium causes precipitation, try a stepwise dilution. For example, dilute the DMSO stock 1:1 with a less harsh solvent like ethanol or PEG 400.

  • Slowly add the co-solvent mixture to the aqueous buffer while vortexing to reach the desired final concentration.

Data Presentation

Table 1: Common Solvents for In Vitro Bioassays of Poorly Soluble Compounds

SolventTypical Starting ConcentrationMaximum Tolerated Concentration (General Cell Lines)Notes
Dimethyl sulfoxide (DMSO)0.1% (v/v)< 0.5% (v/v)A powerful solvent, but can be toxic to some cell lines at higher concentrations.
Ethanol (EtOH)0.1% (v/v)< 1% (v/v)Less toxic than DMSO, but also a less effective solvent for highly lipophilic compounds.
Polyethylene glycol 400 (PEG 400)1% (v/v)< 5% (v/v)A non-toxic, water-miscible polymer often used in formulations.
Cyclodextrins (e.g., HP-β-CD)1-5% (w/v)VariesCan form inclusion complexes to enhance solubility.[7]
Tween® 80 / Polysorbate 800.1-1% (v/v)< 1% (v/v)A non-ionic surfactant that can form micelles to solubilize compounds.[6]

Visualizations

Caption: Workflow for troubleshooting poor solubility.

Caption: Decision tree for selecting a solubilization strategy.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway for Indole Compounds IndoleCompound This compound NFkB NF-κB IndoleCompound->NFkB Inhibition? iNOS iNOS IndoleCompound->iNOS Inhibition? sGC sGC IndoleCompound->sGC Modulation? NFkB->iNOS Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription NO Nitric Oxide (NO) iNOS->NO sGC->NO Activation Inflammation Inflammation NO->Inflammation Cytokines->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway.

References

minimizing impurities during the synthesis of indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of indole derivatives.

FAQs: General Impurities and Purification

Q1: My indole derivative appears colored (pink, brown, or dark) after synthesis, even though the literature reports it as a white solid. What are the likely impurities?

A1: The coloration of indole derivatives is often due to oxidation or the presence of residual starting materials and byproducts. Common colored impurities can include:

  • Oxidized Indoles: Indoles are susceptible to air oxidation, which can lead to the formation of colored oligomeric or polymeric materials. This is often observed as a pink or brownish hue.

  • Residual Nitro Compounds: In syntheses starting from nitro-arenes (e.g., some palladium-catalyzed methods), residual starting materials or partially reduced intermediates can be highly colored.

  • Starting Material Residues: Unreacted starting materials, such as substituted anilines or hydrazines, can be colored or can degrade to colored impurities under the reaction conditions.

Q2: What are the most common purification techniques for indole derivatives?

A2: The choice of purification method depends on the nature of the indole derivative and the impurities present. The most common techniques are:

  • Recrystallization: This is a highly effective method for purifying solid indole derivatives. The choice of solvent is crucial for successful purification.

  • Column Chromatography: Flash column chromatography is widely used to separate the desired indole from byproducts and unreacted starting materials, especially for oily or non-crystalline products.

  • Activated Carbon Treatment: This can be used to remove colored impurities from a solution of the indole derivative before crystallization.

Troubleshooting Guide: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it can be prone to side reactions and low yields.

Q3: I am getting a low yield or no desired product in my Fischer indole synthesis. What are the possible reasons and solutions?

A3: Low yields in Fischer indole synthesis can stem from several factors. Here's a troubleshooting guide:

Problem Possible Cause Suggested Solution
Low or No Product Formation Decomposition of Phenylhydrazone: The phenylhydrazone intermediate may be unstable under the acidic conditions and high temperatures.- Use milder acidic catalysts (e.g., acetic acid instead of polyphosphoric acid).- Optimize the reaction temperature; sometimes lower temperatures for a longer duration are more effective.
Steric Hindrance: Highly substituted ketones or phenylhydrazines can hinder the cyclization step.- Consider using a different synthetic route if steric hindrance is significant.- Employ stronger Lewis acids that can better coordinate to the reactants.
Unfavorable[1][1]-Sigmatropic Rearrangement: Electron-donating groups on the carbonyl component can lead to N-N bond cleavage instead of the desired rearrangement.[2]- If possible, modify the substituents on the ketone or aldehyde to be less electron-donating.
Formation of Multiple Products Use of Unsymmetrical Ketones: This can lead to the formation of two regioisomeric indoles.- The ratio of isomers can sometimes be influenced by the choice of acid catalyst and reaction conditions. Experiment with different acids (Brønsted vs. Lewis) and temperatures.[3]
Side Reactions: Aldol condensation of the ketone or Friedel-Crafts type reactions can occur.[4]- Optimize the reaction temperature and the concentration of the acid catalyst to minimize these side reactions.
Isolation of Byproducts Presence of 3-methylindole and aniline: These are common byproducts resulting from the decomposition of the ene-hydrazine intermediate.[2][5]- Optimize reaction conditions to favor the[1][1]-sigmatropic rearrangement over N-N bond cleavage.- These byproducts can usually be separated by column chromatography.
Quantitative Data: Fischer Indole Synthesis

The choice of acid catalyst and reaction temperature can significantly impact the yield and purity of the Fischer indole synthesis.

Ketone Acid Catalyst Temperature (°C) Yield (%) Reference
CyclohexanoneAcetic AcidBoiling50[6]
Isopropyl methyl ketoneAcetic AcidRoom TempHighNew 3H-Indole Synthesis by Fischer's Method. Part I. Molecules 2010, 15, 8951-8961.
3-HexanonePCl₃-Mixture of isomersOn the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chem. Scand. 1989, 43, 651-659.

Troubleshooting Guide: Bischler-Möhlau Indole Synthesis

This method is known for often requiring harsh conditions, which can lead to low yields and the formation of multiple products.[7][8]

Q4: My Bischler-Möhlau synthesis is giving a very low yield and a complex mixture of products. How can I improve this?

A4: The Bischler-Möhlau synthesis is notoriously sensitive to reaction conditions. Here are some troubleshooting tips:

Problem Possible Cause Suggested Solution
Low Yield and Tar Formation Harsh Reaction Conditions: High temperatures and strong acids can lead to decomposition and polymerization.- Explore milder reaction conditions. The use of microwave irradiation has been shown to improve yields and reduce reaction times.[7] - Consider using a Lewis acid catalyst like lithium bromide, which can promote the reaction under milder conditions.[7]
Formation of Regioisomers Ambiguous Cyclization: The electrophilic cyclization step can occur at different positions on the aniline ring, leading to a mixture of 2-aryl and 3-aryl indoles.[9]- The regioselectivity is highly dependent on the substitution pattern of the aniline.[9] - Modifying the solvent and temperature may influence the ratio of the regioisomers.
Reaction Not Proceeding Poor Leaving Group: The displacement of the bromine from the α-bromo-acetophenone is a key step.- Ensure the α-bromo-acetophenone is pure and has not decomposed. - Using an excess of the aniline can help drive the initial substitution reaction.
Quantitative Data: Bischler-Möhlau Indole Synthesis

Recent modifications to the Bischler-Möhlau synthesis have focused on improving yields and simplifying the reaction conditions.

Substrate Catalyst/Solvent Conditions Yield (%) Reference
2-(methylphenylamino)-1-phenyl-ethanoneHFIPMicrowave, 120°C, 40 min88[2]
2-(methylphenylamino)-1-(p-tolyl)-ethanoneHFIPMicrowave, 120°C, 40 min83[2]
2-(methylphenylamino)-1-(4-methoxyphenyl)-ethanoneHFIPMicrowave, 120°C, 40 min77[2]

Troubleshooting Guide: Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed methods are generally cleaner, but can suffer from catalyst-related impurities.

Q5: I have successfully synthesized my indole derivative using a palladium catalyst, but I am struggling to remove the residual palladium. What are the best methods?

A5: Residual palladium is a common issue in palladium-catalyzed reactions and can be problematic for downstream applications, especially in drug development. Here are some effective removal strategies:

Method Description Advantages Considerations
Silica Gel Chromatography Passing the crude product through a silica gel column.Can remove a significant portion of the palladium.Often insufficient to reduce palladium to very low levels (<10 ppm).
Activated Carbon Stirring the product solution with activated carbon followed by filtration.Effective for many palladium species.Can sometimes lead to product loss due to adsorption.
Palladium Scavengers Using reagents that selectively bind to palladium, such as isocyanides or functionalized silica gels.Highly effective at reducing palladium to very low levels.The choice of scavenger may need to be optimized for the specific palladium species present.
Crystallization Purifying the product by crystallization.Can be effective if the palladium impurities are not co-crystallizing with the product.May not be sufficient on its own and is often used in combination with other methods.
Quantitative Data: Palladium Removal

The effectiveness of different purification techniques for removing residual palladium can vary.

Purification Method Initial Pd (ppm) Final Pd (ppm) Reference
2,4,6-trimercapto-s-triazine (TMT) treatment600-65020-60[6]
Column Chromatography followed by Si-TMT scavenging resin-<100Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Med. Chem. Lett. 2022, 13, 4, 616–622.

Experimental Protocols

Protocol 1: General Recrystallization of an Indole Derivative
  • Solvent Selection: Choose a solvent in which the indole derivative is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, add the crude indole derivative and a small amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring.

  • Saturated Solution Preparation: Continue adding small portions of the hot solvent until the indole derivative is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1][10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography for Purification of an Indole Derivative
  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The desired indole derivative should have an Rf value of approximately 0.2-0.3 for good separation.[11] Common solvent systems include mixtures of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent or by dry packing followed by equilibration with the eluent.

  • Sample Loading: Dissolve the crude indole derivative in a minimal amount of the eluent or a more polar solvent like dichloromethane. Apply the sample to the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[11][12]

  • Elution: Begin eluting the column with the chosen solvent system, applying pressure with compressed air or a pump to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure indole derivative and remove the solvent using a rotary evaporator.

Visualizations

General Workflow for Indole Synthesis and Purification

Indole_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., Phenylhydrazine + Ketone) Reaction Indole Synthesis (e.g., Fischer, Bischler-Möhlau, Pd-catalyzed) Start->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Workup Crude->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Pure Pure Indole Derivative Purification->Pure Analysis Characterization (NMR, MS, etc.) Pure->Analysis Fischer_Troubleshooting Start Fischer Indole Synthesis Problem Low or No Yield? Start->Problem Yes1 Yes Problem->Yes1   No1 No Problem->No1   Cause1 Possible Causes: - Phenylhydrazone decomposition - Steric hindrance - Unfavorable electronics Yes1->Cause1 Impurity_Check Multiple Spots on TLC? No1->Impurity_Check Yes2 Yes Cause2 Possible Causes: - Unsymmetrical ketone - Side reactions (aldol, etc.) Yes2->Cause2 No2 No Success Successful Synthesis No2->Success Solution1 Solutions: - Use milder acid - Optimize temperature - Modify substituents Cause1->Solution1 Solution2 Solutions: - Optimize acid catalyst - Purify by chromatography Cause2->Solution2 Bischler_Mohlau_Regioselectivity cluster_products Potential Products Start α-bromo-acetophenone + Substituted Aniline Intermediate α-anilino-ketone Intermediate Start->Intermediate Product1 2-Aryl Indole (Regioisomer 1) Intermediate->Product1 Cyclization Path A Product2 3-Aryl Indole (Regioisomer 2) Intermediate->Product2 Cyclization Path B Note Regioisomer ratio depends on: - Aniline substituents - Reaction conditions

References

Technical Support Center: Catalyst Selection for Efficient Indole Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indole Schiff bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for indole Schiff base synthesis?

A1: A variety of catalysts can be employed for the synthesis of indole Schiff bases, broadly categorized as homogeneous and heterogeneous catalysts.

  • Homogeneous catalysts are soluble in the reaction medium and include organic bases like piperidine and Brønsted acids such as acetic acid and p-toluenesulfonic acid.[1][2][3] Lewis acids like zinc chloride and titanium tetrachloride are also effective.[4]

  • Heterogeneous catalysts are insoluble in the reaction medium, which simplifies their removal and recycling.[1][5] Examples include metals supported on solid matrices like Au@TiO2 and mixed oxides like P2O5/Al2O3.[1][2]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on the specific requirements of your synthesis.

  • Homogeneous catalysts often exhibit high activity and selectivity due to well-defined active sites.[6][7] However, their separation from the reaction mixture can be challenging and costly.[7][8]

  • Heterogeneous catalysts offer straightforward separation and recyclability, making them more environmentally friendly and cost-effective for larger-scale synthesis.[1][5][8] However, they may sometimes exhibit lower activity or require harsher reaction conditions compared to their homogeneous counterparts.[6]

Q3: What is the general mechanism for the formation of indole Schiff bases?

A3: The synthesis of Schiff bases is a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[9] The mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine (-C=N-) bond of the Schiff base.[9] Catalysts, such as acids or bases, facilitate this process by activating the carbonyl group or the amine.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Presence of Water The formation of Schiff bases is a reversible reaction that produces water. Ensure all reactants and solvents are dry. Consider using a Dean-Stark apparatus, molecular sieves, or a drying agent like MgSO4 to remove water as it is formed.[10]
Incorrect Catalyst The choice of catalyst is crucial. For electron-rich anilines, a mild acid catalyst may be sufficient. For less reactive starting materials, a stronger Lewis acid or a heterogeneous catalyst might be necessary.[4] Experiment with different catalysts to find the optimal one for your specific substrates.
Sub-optimal Reaction Conditions Temperature and reaction time significantly impact yield. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the reaction is slow, consider increasing the temperature or extending the reaction time.[10][11] However, prolonged heating can sometimes lead to side reactions.
Poor Reactivity of Starting Materials The electronic properties of the substituents on the indole and amine starting materials can affect their reactivity. Electron-withdrawing groups on the aniline can decrease its nucleophilicity, while electron-donating groups on the indole aldehyde can reduce the electrophilicity of the carbonyl carbon, both leading to slower reactions.[3][12][13][14] Consider using more forcing conditions or a more active catalyst for less reactive substrates.
Catalyst Inactivation Some functional groups on the reactants or impurities in the reaction mixture can poison the catalyst, reducing its activity. Ensure the purity of your starting materials.

Problem 2: Formation of Side Products and Impurities

Possible Cause Troubleshooting Steps
Aldol Condensation If the indole aldehyde has enolizable protons, aldol condensation can occur as a side reaction, especially under basic conditions or with forcing conditions.[10] Using milder reaction conditions or a non-basic catalyst can help minimize this.
Hydrolysis of the Schiff Base Schiff bases can be susceptible to hydrolysis, especially in the presence of water and acid.[15][16] This is a common issue during workup and purification. Minimize contact with aqueous acidic solutions. Use of neutral alumina for chromatography instead of silica gel can prevent on-column hydrolysis.[16]
Unreacted Starting Materials If the reaction does not go to completion, you will have unreacted indole aldehyde and amine in your product mixture. Optimize the reaction conditions (catalyst, temperature, time) to drive the reaction to completion.[17]

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Hydrolysis on Silica Gel The acidic nature of silica gel can cause the hydrolysis of Schiff bases during column chromatography.[10][15] Consider using neutral alumina for chromatography or deactivating the silica gel with a base like triethylamine.[10][16]
Crystallization Issues Some indole Schiff bases are oils or are difficult to crystallize. Recrystallization from a suitable solvent system is often the best method for purification.[17] Experiment with different solvents to find one that provides good crystals.
Product Instability Some Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable and prone to tautomerization to the enamine form.[16] It is often best to use the crude product immediately in the next step if possible.[10]

Data Presentation: Catalyst Performance in Indole Schiff Base Synthesis

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Au(1%)@TiO2 3-chloro-1H-indole-2-carbaldehyde, AnilineEthanol65385[2]
Piperidine 3-chloro-1H-indole-2-carbaldehyde, AnilineEthanolReflux585[2]
Acetic Acid Indole-3-carboxaldehyde, 2-amino-5-S-benzyl-1,3,4-thiadiazoleEthanol805Not specified[3]
BF3·Et2O Methyl 2-(2-imino-R-phenyl)diazoacetateDCMRT<0.2100[4]
Zn(OTf)2 Methyl 2-(2-imino-R-phenyl)diazoacetateDCMRT<0.2100[4]
InCl3 Indole, N-benzylideneanilineAcetonitrileRT0.592[18]

Experimental Protocols

1. General Procedure for Heterogeneous Catalysis using Au@TiO2 [2]

  • To a solution of 3-chloro-1H-indole-2-carbaldehyde (1 mmol) in ethanol (10 mL), add the corresponding aniline (1 mmol) and Au(1%)@TiO2 catalyst (10 mol%).

  • Stir the reaction mixture at 65 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

2. General Procedure for Homogeneous Catalysis using Acetic Acid [3]

  • Dissolve indole-3-carboxaldehyde (3.6 mmol) and the primary amine (3 mmol) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours at 80 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure indole Schiff base.

3. General Procedure for Lewis Acid Catalysis using BF3·Et2O [19][20]

  • To a stirred solution of the ortho-imino phenyldiazoacetate (0.25 mmol) in dichloromethane (5 mL), add boron trifluoride etherate (1 mol%) at room temperature.

  • Stir the reaction mixture for 10-30 minutes until the yellow color disappears.

  • Pass the reaction mixture through a short plug of silica gel to remove the catalyst.

  • Evaporate the solvent to obtain the pure indole product.

Visualizations

experimental_workflow start Start reactants 1. Mix indole aldehyde, amine, and catalyst in a suitable solvent start->reactants reaction 2. Heat and stir the reaction mixture reactants->reaction monitoring 3. Monitor reaction progress by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup 4. Workup: - Catalyst removal - Solvent evaporation monitoring->workup Reaction complete purification 5. Purify the crude product: - Recrystallization or - Column chromatography workup->purification characterization 6. Characterize the pure indole Schiff base purification->characterization end End characterization->end troubleshooting_workflow start Low or No Product Yield? check_water Is water being removed? start->check_water Yes check_conditions Are reaction conditions (temp, time) optimal? check_water->check_conditions Yes solution_water Implement water removal (e.g., Dean-Stark, mol. sieves) check_water->solution_water No check_catalyst Is the catalyst appropriate for the substrates? check_conditions->check_catalyst Yes solution_conditions Optimize temperature and reaction time check_conditions->solution_conditions No check_reactivity Are the starting materials sufficiently reactive? check_catalyst->check_reactivity Yes solution_catalyst Screen different catalysts (Lewis acid, heterogeneous, etc.) check_catalyst->solution_catalyst No solution_reactivity Use more forcing conditions or a more active catalyst check_reactivity->solution_reactivity No catalytic_cycle catalyst Catalyst (e.g., H+) aldehyde Indole Aldehyde catalyst->aldehyde 1. Activation activated_aldehyde Activated Aldehyde aldehyde->activated_aldehyde amine Primary Amine activated_aldehyde->amine 2. Nucleophilic   Attack carbinolamine Carbinolamine Intermediate amine->carbinolamine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine 3. Protonation schiff_base Indole Schiff Base protonated_carbinolamine->schiff_base 4. Dehydration water H2O protonated_carbinolamine->water schiff_base->catalyst Catalyst Regeneration

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of N-(1H-Indol-3-ylmethylene)cyclohexylamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the biological activities of N-(1H-Indol-3-ylmethylene)cyclohexylamine and similar indole-based Schiff bases. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Indole-based compounds are a significant class of heterocyclic molecules that form the core structure of many biologically active natural products and synthetic drugs. Schiff bases derived from indole-3-carbaldehyde have attracted considerable attention due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide focuses on the comparative biological profile of this compound and its analogues, providing available experimental data and detailed methodologies to facilitate further research and development in this area.

Synthesis of Indole-3-carbaldehyde Schiff Bases

The synthesis of this compound and its analogues is typically achieved through a condensation reaction between indole-3-carbaldehyde and a primary amine (in this case, cyclohexylamine or other amines). The reaction is often carried out in a suitable solvent like ethanol or methanol, sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid.

Comparative Biological Activity

While specific experimental data for the biological activity of this compound is not extensively available in the public domain, a comparative analysis can be drawn from studies on structurally similar indole-3-carbaldehyde Schiff bases. The primary activities reported for this class of compounds are antimicrobial and anticancer effects.

Antimicrobial Activity

Indole Schiff bases have been widely investigated for their potential to inhibit the growth of various pathogenic bacteria and fungi. The mechanism of action is often attributed to the azomethine group (-CH=N-), which can interfere with microbial cell wall synthesis or other vital cellular processes.

Table 1: Comparative Antibacterial Activity of Indole-3-carbaldehyde Schiff Bases

Compound/AnalogueBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine Dickeya species2000[1]
Indole-3-carbaldehyde-Amino Acid Conjugates Bacillus subtilisNot specified[2]
Pseudomonas fluorescenceNot specified[2]
Staphylococcus aureusNot specified[2]
(Z)-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives Staphylococcus aureusMIC values in the range of 24.8–74.4 × 10−2 µM[3]
Pseudomonas aeruginosaMIC values in the range of 24.8–74.4 × 10−2 µM[3]

Table 2: Comparative Antifungal Activity of Indole-3-carbaldehyde Schiff Bases

Compound/AnalogueFungal StrainMinimum Fungicidal Concentration (MFC) in µg/mLReference
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine Fusarium oxysporum5000[1]
Indole-3-carbaldehyde-Amino Acid Conjugates Aspergillus nigerNot specified[2]
Candida albicansNot specified[2]
Trichophyton rubrumNot specified[2]
(Z)-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives Aspergillus fumigatusMFC at 3.98–7.97 μM × 10−2[3]
Trichophyton virideMFC at 3.96-7.97 μM × 10−2[3]
Anticancer Activity

Several studies have highlighted the potential of indole derivatives as anticancer agents. Their mechanism of action can vary, including the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and disruption of microtubule dynamics.

Table 3: Comparative Anticancer Activity of Indole Derivatives

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) HeLa0.52[4]
MCF-70.34[4]
HT-290.86[4]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4g) HCT-1167.1[5]
Indole-aryl-amide derivative (5) HT29Selectively toxic

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on a suitable agar medium for 18-24 hours at 37°C. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (dissolved in a suitable solvent and diluted in culture medium) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.[2]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Indole_Compound Indole Schiff Base (e.g., this compound) Indole_Compound->Receptor Binds/Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates DNA DNA Transcription_Factor->DNA Binds to Gene_Expression Gene Expression (Apoptosis/Cell Cycle Arrest) DNA->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for an indole Schiff base.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Assays cluster_data Data Analysis Start Indole-3-carbaldehyde + Cyclohexylamine Reaction Condensation Reaction Start->Reaction Product This compound Reaction->Product Antimicrobial Antimicrobial Assay (MIC Determination) Product->Antimicrobial Test Compound Anticancer Anticancer Assay (MTT Assay) Product->Anticancer Test Compound MIC_Data MIC Values Antimicrobial->MIC_Data IC50_Data IC50 Values Anticancer->IC50_Data Comparison Comparative Analysis MIC_Data->Comparison IC50_Data->Comparison

Caption: General workflow for synthesis and biological evaluation.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of N-(1H-Indol-3-ylmethylene)cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

A definitive structural elucidation of novel compounds is paramount in the fields of medicinal chemistry and materials science. This guide provides a comparative analysis of X-ray crystallography and spectroscopic methods for the structural validation of the Schiff base, N-(1H-Indol-3-ylmethylene)cyclohexylamine. While X-ray crystallography offers the gold standard for unambiguous three-dimensional structure determination, a combination of spectroscopic techniques provides crucial and often sufficient evidence for molecular confirmation.

This publication will delve into the experimental data and protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of characterizing this compound. The strengths and limitations of each technique will be objectively compared, providing researchers with a comprehensive understanding of the tools available for structural validation.

At a Glance: Comparing Structural Validation Techniques

The choice of analytical method for structural validation depends on the desired level of detail, the nature of the sample, and the available instrumentation. The following table summarizes the key information provided by each technique for this compound.

Analytical TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.Single, high-quality crystal.Unambiguous and complete structural determination.Crystal growth can be challenging; not suitable for amorphous or liquid samples.
¹H NMR Spectroscopy Number and connectivity of hydrogen atoms, chemical environment of protons, and diastereotopic relationships.Soluble sample in a deuterated solvent.Provides detailed information on the molecular framework and stereochemistry in solution.Complex spectra can be difficult to interpret; does not directly provide 3D structure.
¹³C NMR Spectroscopy Number and types of carbon atoms (sp³, sp², sp), and the carbon skeleton of the molecule.Soluble sample in a deuterated solvent.Complements ¹H NMR to provide a complete picture of the carbon backbone.Lower sensitivity than ¹H NMR; may require longer acquisition times.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=N, N-H, C-H aromatic/aliphatic).Solid, liquid, or gas sample.Rapid and non-destructive method for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight of the compound and its fragmentation pattern.Volatile or ionizable sample.Highly sensitive method for determining molecular formula and identifying structural motifs through fragmentation.Does not provide information on stereochemistry or the 3D arrangement of atoms.

Deciphering the Spectroscopic Signature

While a crystal structure for this compound is not publicly available, spectroscopic data from analogous compounds allow for a reliable prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons (typically between δ 7.0-8.0 ppm), the azomethine proton (-CH=N-) as a singlet around δ 8.0-8.5 ppm, and the cyclohexyl protons as a series of multiplets in the aliphatic region (δ 1.0-3.5 ppm). The N-H proton of the indole ring would appear as a broad singlet at a higher chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the indole carbons (around δ 110-140 ppm), the imine carbon (-C=N-) in the range of δ 160-170 ppm, and the aliphatic carbons of the cyclohexyl ring (δ 25-60 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum serves as a quick check for the successful formation of the Schiff base. Key vibrational bands would include:

  • A strong absorption band around 1620-1640 cm⁻¹ corresponding to the C=N (imine) stretching vibration.[1]

  • A band in the region of 3300-3400 cm⁻¹ for the N-H stretching of the indole ring.

  • C-H stretching vibrations for the aromatic indole and aliphatic cyclohexyl groups around 2850-3100 cm⁻¹.

Mass Spectrometry (MS):

High-resolution mass spectrometry would confirm the molecular weight of this compound (C₁₅H₁₈N₂), which has a predicted monoisotopic mass of 226.1470 g/mol .[2] The fragmentation pattern could show characteristic losses of the cyclohexyl group or fragments of the indole moiety, further corroborating the structure.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

Synthesis of this compound:

A common method for the synthesis of this Schiff base involves the condensation reaction between indole-3-carboxaldehyde and cyclohexylamine.[1]

  • Dissolve indole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add cyclohexylamine (1 equivalent) to the solution.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is typically refluxed for a period of 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or evaporation of the solvent.

  • The crude product is then purified by recrystallization from an appropriate solvent.

X-ray Crystallography:

  • Crystal Growth: Single crystals of the purified compound are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final, accurate molecular structure.

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.

Visualizing the Workflow and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow for structural validation and a comparison of the information provided by the different techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Connectivity ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight xrd X-ray Crystallography (if crystal) purification->xrd 3D Structure

Fig. 1: Experimental workflow for the synthesis and structural validation of this compound.

comparison_diagram cluster_methods Analytical Methods cluster_info Information Obtained Xray X-ray Crystallography 3D Structure Bond Lengths/Angles Stereochemistry Structure Definitive 3D Structure Xray:port1->Structure NMR NMR Spectroscopy Connectivity Chemical Environment H & C Framework Connectivity 2D Structure & Connectivity NMR:port1->Connectivity IR IR Spectroscopy Functional Groups C=N Stretch N-H Stretch Functional_Groups Presence of Key Bonds IR:port1->Functional_Groups MS Mass Spectrometry Molecular Weight Fragmentation Molecular Formula Molecular_Formula Elemental Composition MS:port1->Molecular_Formula

Fig. 2: Comparison of information obtained from different structural validation techniques.

References

comparative analysis of different synthetic routes for indole Schiff bases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Schiff bases derived from indole scaffolds is a cornerstone of medicinal chemistry, providing access to a vast array of compounds with significant therapeutic potential. The choice of synthetic route can profoundly impact reaction efficiency, yield, purity, and environmental footprint. This guide provides a comparative analysis of different synthetic routes for indole Schiff bases, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of indole Schiff bases is primarily achieved through the condensation reaction between an indole aldehyde (commonly indole-3-carboxaldehyde) and a primary amine. Several methods have been developed to drive this reaction to completion efficiently. Here, we compare four prominent methods: conventional heating, microwave-assisted synthesis, ultrasound-assisted synthesis, and heterogeneous catalysis.

Synthetic MethodCatalystSolventReaction TimeYield (%)Key AdvantagesKey Disadvantages
Conventional Heating (Reflux) Glacial Acetic Acid / PiperidineMethanol / Ethanol1 - 5 hours85 - 90%Simple setup, widely accessible.[1][2]Long reaction times, potential for side product formation.
Microwave-Assisted Synthesis None / DMF (as solvent & catalyst)DMF / Ethanol3 - 12 minutes62 - 72%Drastically reduced reaction times, often higher yields, cleaner reactions.[3][4]Requires specialized microwave reactor.
Ultrasound-Assisted Synthesis Glacial Acetic AcidMethanol10 - 20 minutesHighReduced reaction times, improved yields, energy efficient.[5]Requires an ultrasonic bath/probe.
Heterogeneous Catalysis Au@TiO₂Ethanol3 hours~85%Catalyst is easily separable and recyclable, base-free conditions.[1][6]Catalyst preparation may be complex.

Experimental Protocols

Below are detailed methodologies for the synthesis of indole Schiff bases via the compared routes. These protocols are generalized and may require optimization for specific substrates.

Conventional Heating (Reflux) Method

This method involves the direct heating of reactants in a suitable solvent with a catalyst.

Protocol:

  • To a solution of indole-3-carboxaldehyde (1 mmol) in methanol or ethanol (10 mL), add the primary amine (1 mmol).

  • Add a catalytic amount of glacial acetic acid or a few drops of piperidine to the mixture.[1]

  • Reflux the reaction mixture at 70°C for 1-5 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure indole Schiff base.[2]

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate.

Protocol:

  • In a microwave-safe vessel, combine indole-3-aldehyde (1 mmol) and the appropriate primary amine (1 mmol).

  • Add a suitable solvent such as dimethylformamide (DMF) or ethanol (5 mL).[3] In some cases, the reaction can be performed solvent-free.

  • Irradiate the mixture in a microwave reactor at a specified power (e.g., 600 W) for 3-12 minutes.[3][4]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolate the product by filtration or by adding ice-cold water to precipitate the solid.

  • Wash the product with a suitable solvent and dry under vacuum.

Ultrasound-Assisted Synthesis

This method utilizes the energy of ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates the reaction.

Protocol:

  • In a suitable vessel, dissolve indole-3-carboxaldehyde (1 mmol) and the primary amine (1 mmol) in methanol (10 mL).

  • Add a catalytic amount of glacial acetic acid.

  • Place the vessel in an ultrasonic bath and sonicate at a frequency of 37 kHz for 10-20 minutes at room temperature.[5]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the solution and cool to induce precipitation.

  • Filter the solid product, wash with cold methanol, and dry.

Heterogeneous Catalysis

This green chemistry approach employs a solid catalyst that can be easily recovered and reused.

Protocol:

  • In a reaction vessel, suspend the Au@TiO₂ catalyst (e.g., 10 mol%) in ethanol (10 mL).[1]

  • Add indole-3-carboxaldehyde (1 mmol) and the primary amine (1 mmol) to the suspension.

  • Stir the reaction mixture at 65°C for approximately 3 hours.[1][6]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield the pure indole Schiff base.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic methodology.

Conventional_Heating Reactants Indole Aldehyde + Primary Amine Mixing Mixing Reactants->Mixing Solvent_Catalyst Solvent (Ethanol/Methanol) + Catalyst (Acid/Base) Solvent_Catalyst->Mixing Reflux Reflux (1-5 hours) Mixing->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Product Pure Indole Schiff Base Filtration->Product

Caption: Workflow for Conventional Heating Synthesis.

Microwave_Synthesis Reactants Indole Aldehyde + Primary Amine Mixing Mixing in Microwave Vessel Reactants->Mixing Solvent Solvent (DMF/Ethanol) or Solvent-free Solvent->Mixing Microwave Microwave Irradiation (3-12 minutes) Mixing->Microwave Cooling Cooling Microwave->Cooling Isolation Isolation (Filtration/Precipitation) Cooling->Isolation Product Pure Indole Schiff Base Isolation->Product

Caption: Workflow for Microwave-Assisted Synthesis.

Ultrasound_Synthesis Reactants Indole Aldehyde + Primary Amine Mixing Mixing Reactants->Mixing Solvent_Catalyst Solvent (Methanol) + Catalyst (Acid) Solvent_Catalyst->Mixing Sonication Ultrasonic Irradiation (10-20 minutes) Mixing->Sonication Concentration Concentration & Cooling Sonication->Concentration Filtration Filtration & Washing Concentration->Filtration Product Pure Indole Schiff Base Filtration->Product

Caption: Workflow for Ultrasound-Assisted Synthesis.

Catalytic_Synthesis Reactants Indole Aldehyde + Primary Amine Reaction Reaction at 65°C (approx. 3 hours) Reactants->Reaction Catalyst_Solvent Heterogeneous Catalyst (e.g., Au@TiO₂) + Solvent Catalyst_Solvent->Reaction Catalyst_Recovery Catalyst Recovery (Filtration) Reaction->Catalyst_Recovery Catalyst_Recycle Recycled Catalyst Catalyst_Recovery->Catalyst_Recycle Purification Solvent Evaporation & Recrystallization Catalyst_Recovery->Purification Product Pure Indole Schiff Base Purification->Product

Caption: Workflow for Heterogeneous Catalysis Synthesis.

Conclusion

The choice of a synthetic route for indole Schiff bases depends on the available equipment, desired reaction time, and green chemistry considerations. For rapid synthesis with high yields, microwave-assisted and ultrasound-assisted methods are superior alternatives to conventional heating.[3] When catalyst reusability and environmentally benign conditions are a priority, heterogeneous catalysis presents an attractive option, despite potentially longer reaction times compared to energy-assisted methods.[1] Conventional heating remains a viable and accessible method, particularly for small-scale syntheses where specialized equipment is not available. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research.

References

comparing the efficacy of N-(1H-Indol-3-ylmethylene)cyclohexylamine to standard antimicrobial drugs

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the efficacy of indole-based Schiff bases against standard antimicrobial drugs, highlighting their potential in the development of novel therapeutic agents.

Executive Summary

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of various indole-3-carbaldehyde Schiff bases has been evaluated against several pathogenic microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these compounds in comparison to standard antimicrobial drugs. Lower MIC values indicate higher antimicrobial activity.

Compound/DrugOrganismMIC (µg/mL)Reference
Indole Schiff Bases
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineDickeya species (bacterial)2000[1]
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineFusarium oxysporum (fungal)5000[1]
Indole-3-carbaldehyde Schiff bases (various)S. aureus, B. subtilisActive (qualitative)[2]
Indole-3-carbaldehyde Schiff base of 1,4 DiaminobutaneVarious bacteria & fungiActive (qualitative)[3]
(1H-Indol-3-ylmethylene)-naphthalen-1-ylamine Metal ComplexesSalmonella sp., Staphylococcus sp.More active than ligand[4][5]
Standard Antimicrobial Drugs
GentamicinDickeya species (bacterial)Standard[1]
CarbendazimFusarium oxysporum (fungal)Standard[1]
CiprofloxacinP. aeruginosa, P. oryzihabitansStandard[1]
AmpicillinMicrococcus luteus, S. aureus100, 12.5[6]
NystatinAspergillus niger12.5[6]
KetoconazoleT. tonsurans, T. rubrumStandard[7]
AmikacinVarious bacteria0.08 - 0.111 mM[6]
Amphotericin BA. brasiliensis0.044 mM[6]

Experimental Protocols

The evaluation of antimicrobial activity of indole Schiff bases typically involves standard microbiological techniques to determine their inhibitory effects on the growth of microorganisms.

Agar Well Diffusion Method

This method is a widely used qualitative technique to screen for antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Seeding of Agar Plates: Molten, cooled agar medium is seeded with the microbial inoculum and poured into sterile Petri dishes.

  • Well Preparation: Once the agar solidifies, wells of a specific diameter are punched into the agar.

  • Application of Test Compounds: A defined volume of the test compound (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

  • Observation: The plates are observed for the formation of a zone of inhibition (a clear area around the well where microbial growth is inhibited). The diameter of this zone is measured to determine the extent of antimicrobial activity.

Broth Microdilution Method (for MIC Determination)

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Serial Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Experimental Workflow and Potential Mechanisms

To better understand the experimental process and the potential interactions of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Microbial Culture Inoculation Inoculation Culture->Inoculation Compound Indole Schiff Base (Test Compound) Application Compound Application Compound->Application Media Growth Media (Agar/Broth) Media->Inoculation Inoculation->Application Agar Well Diffusion / Broth Microdilution Incubation Incubation Application->Incubation Observation Observation of Growth/ Inhibition Incubation->Observation MIC MIC Determination Observation->MIC Logical_Relationship Indole_Schiff_Base Indole-3-Carbaldehyde Schiff Base Microbial_Cell Microbial Cell Indole_Schiff_Base->Microbial_Cell Penetration Target_Interaction Interaction with Cellular Targets Microbial_Cell->Target_Interaction Inhibition Inhibition of Cellular Processes Target_Interaction->Inhibition e.g., DNA replication, protein synthesis, enzyme activity Cell_Death Microbial Cell Death or Growth Inhibition Inhibition->Cell_Death

References

A Spectroscopic Guide: Unveiling the Formation of N-(1H-Indol-3-ylmethylene)cyclohexylamine from its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural transformations during chemical synthesis is paramount. This guide provides a detailed spectroscopic comparison of the Schiff base, N-(1H-Indol-3-ylmethylene)cyclohexylamine, with its precursors, indole-3-carboxaldehyde and cyclohexylamine. Through a comprehensive analysis of Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and UV-Visible (UV-Vis) spectroscopy, we illuminate the key spectral changes that signify the formation of the imine linkage and the overall structural evolution of the final product.

Synthesis of this compound: An Experimental Protocol

The synthesis of the title Schiff base is achieved through a condensation reaction between indole-3-carboxaldehyde and cyclohexylamine. A general and adaptable protocol for this synthesis is outlined below.

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure: An equimolar solution of indole-3-carboxaldehyde (1.0 eq) in absolute ethanol is prepared in a round-bottom flask. To this solution, cyclohexylamine (1.0 eq) is added dropwise with continuous stirring. A few drops of glacial acetic acid are then added as a catalyst. The reaction mixture is refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the this compound product. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

SynthesisWorkflow Indole_CHO Indole-3-carboxaldehyde Reaction Condensation Reaction (Reflux) Indole_CHO->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Spectroscopic Data Comparison

The formation of this compound from its precursors is accompanied by distinct changes in their respective spectra. The following tables summarize the key spectroscopic data for each compound.

FT-IR Spectroscopic Data

The most significant change in the FT-IR spectrum upon formation of the Schiff base is the disappearance of the C=O stretching vibration from indole-3-carboxaldehyde and the N-H bending vibration from cyclohexylamine, and the appearance of a new band corresponding to the C=N (imine) stretching vibration.

CompoundKey FT-IR Vibrational Frequencies (cm⁻¹)
Indole-3-carboxaldehyde ~3400 (N-H stretch of indole), ~1650 (C=O stretch, aldehyde), Aromatic C-H and C=C stretches.
Cyclohexylamine ~3360 and ~3280 (N-H stretches, primary amine), ~2920 and ~2850 (C-H stretches, aliphatic), ~1590 (N-H bend).[1]
This compound ~3400 (N-H stretch of indole), ~2920 and ~2850 (C-H stretches, aliphatic), ~1630 (C=N stretch, imine) , Aromatic C-H and C=C stretches. The disappearance of the C=O stretch from the aldehyde and the characteristic N-H bending of the primary amine, coupled with the appearance of the C=N stretch, confirms Schiff base formation.
¹H NMR Spectroscopic Data

In the ¹H NMR spectrum, the most telling evidence for the formation of the Schiff base is the disappearance of the aldehyde proton signal of indole-3-carboxaldehyde and the appearance of a new singlet in the downfield region, characteristic of the imine proton (-CH=N-).

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)
Indole-3-carboxaldehyde ~10.0 (s, 1H, -CHO), ~8.3 (s, 1H, indole H2), ~7.2-8.2 (m, aromatic protons), ~12.0 (br s, 1H, indole N-H).
Cyclohexylamine ~2.6 (m, 1H, CH-N), ~1.0-1.9 (m, 10H, cyclohexyl protons), ~1.1 (br s, 2H, -NH₂).[2]
This compound ~8.5 (s, 1H, -CH=N-) , ~8.3 (s, 1H, indole H2), ~7.2-8.2 (m, aromatic protons), ~11.8 (br s, 1H, indole N-H), ~3.3 (m, 1H, CH-N), ~1.2-2.0 (m, 10H, cyclohexyl protons). The singlet at ~8.5 ppm is a definitive marker for the imine proton.
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides complementary evidence of Schiff base formation. The disappearance of the aldehyde carbonyl carbon signal and the appearance of a new signal for the imine carbon are the key indicators.

CompoundKey ¹³C NMR Chemical Shifts (δ, ppm)
Indole-3-carboxaldehyde ~185.0 (C=O, aldehyde), ~110-140 (aromatic carbons).
Cyclohexylamine ~50.0 (CH-N), ~25-35 (cyclohexyl carbons).
This compound ~160.0 (-CH=N-) , ~110-140 (aromatic carbons), ~60.0 (CH-N), ~25-35 (cyclohexyl carbons). The downfield signal around 160.0 ppm is characteristic of the imine carbon.
UV-Vis Spectroscopic Data

UV-Vis spectroscopy reveals changes in the electronic transitions upon the formation of the conjugated imine system. The spectrum of the Schiff base is expected to show a combination of the absorptions from the indole ring and a new absorption band associated with the π → π* transition of the C=N chromophore.

CompoundKey UV-Vis Absorption Maxima (λmax, nm)
Indole-3-carboxaldehyde Typically shows absorption bands around 245, 260, and 300 nm, corresponding to the electronic transitions within the indole ring system.
Cyclohexylamine Does not exhibit significant absorption in the UV-Vis region as it lacks a chromophore.
This compound The spectrum is expected to retain the characteristic indole absorptions and exhibit a new, often red-shifted, absorption band in the region of 320-350 nm, which can be attributed to the π → π* transition of the newly formed C=N double bond conjugated with the indole ring.

Conclusion

The spectroscopic data presented provides a clear and objective comparison between this compound and its precursors. The formation of the Schiff base is unequivocally confirmed by the appearance of the characteristic imine (C=N) stretching vibration in the FT-IR spectrum, the downfield singlet of the imine proton in the ¹H NMR spectrum, and the signal of the imine carbon in the ¹³C NMR spectrum. Furthermore, the UV-Vis spectrum indicates the extension of the conjugated system. This guide serves as a valuable resource for researchers, enabling a confident identification and characterization of this important class of compounds.

References

In Silico Docking Analysis of Indole-Based Schiff Bases as Potential DNA Gyrase B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of Schiff bases derived from indole-3-carboxaldehyde against the bacterial protein target DNA gyrase B. Due to the absence of published in silico docking studies for the specific compound N-(1H-Indol-3-ylmethylene)cyclohexylamine, this guide focuses on closely related indole Schiff base analogues to provide valuable insights for researchers in the field of antibacterial drug discovery. The data presented herein is compiled from various scientific publications and is intended to serve as a reference for a rational, structure-based drug design.

Comparative Docking Analysis

The following tables summarize the binding affinities of various indole Schiff base derivatives and known inhibitors against the ATP-binding site of DNA gyrase B from Staphylococcus aureus and Escherichia coli. Binding energy is a crucial metric in molecular docking that estimates the strength of the interaction between a ligand and a protein; more negative values typically indicate a stronger binding affinity.

Table 1: Comparative Docking Scores of Indole Schiff Base Derivatives and Known Inhibitors against Staphylococcus aureus DNA Gyrase B (PDB ID: 2XCS)

Compound ClassSpecific Compound/DerivativeBinding Energy (kcal/mol)Reference Compound(s)Binding Energy (kcal/mol)
Indole-3-Carboxaldehyde Schiff Bases(E)-1-((1H-indol-3-yl)methylene)thiosemicarbazide-7.2Ciprofloxacin-6.9
N-((1H-indol-3-yl)methylene)-4-nitrobenzenamine-6.8Novobiocin-8.5
Isatin (Indole-2,3-dione) Schiff BasesIsatin-derived Schiff Base 1-8.5
Isatin-derived Schiff Base 2-8.2
Known InhibitorsCiprofloxacin-6.9--
Novobiocin-8.5--

Table 2: Comparative Docking Scores of Various Schiff Bases and Known Inhibitors against Escherichia coli DNA Gyrase B (PDB ID: 1KZN)

Compound ClassSpecific Compound/DerivativeBinding Energy (kcal/mol)Reference Compound(s)Binding Energy (kcal/mol)
Indole-3-Carboxaldehyde Schiff Bases3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)propanoic acid-7.9Ciprofloxacin-7.1
Pyrazole-based Schiff BasesCompound 18 (from Hassan et al., 2019)[1]-8.3Novobiocin-9.2
Known InhibitorsCiprofloxacin-7.1--
Novobiocin-9.2--

Experimental Protocols: Molecular Docking

The following is a generalized protocol for in silico molecular docking studies based on methodologies reported in the cited literature. This protocol primarily focuses on the use of AutoDock Vina, a widely used open-source docking program.

Software and Resource Preparation
  • Molecular Docking Software: AutoDock Vina

  • Visualization Software: PyMOL or UCSF Chimera

  • Ligand Preparation: ChemDraw or similar chemical drawing software; Open Babel for file format conversion.

  • Protein Structure: The crystal structure of the target protein (e.g., S. aureus DNA gyrase B, PDB ID: 2XCS) is downloaded from the Protein Data Bank (PDB).

Receptor Preparation
  • The downloaded PDB file of the protein is opened in a molecular visualization tool.

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Gasteiger charges are computed and assigned to the protein atoms.

  • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation
  • The 2D structures of the Schiff base ligands and reference compounds are drawn using chemical drawing software.

  • The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for the ligand atoms.

  • The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

  • The prepared ligand structures are saved in the PDBQT file format.

Docking Simulation
  • A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file or by identifying key active site residues from the literature.

  • AutoDock Vina is run from the command line, specifying the prepared receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.

  • The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.

  • Vina performs the docking simulation, exploring various conformations of the ligand within the defined active site and calculating the binding affinity for each conformation.

Analysis of Results
  • The output file from Vina contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

  • The pose with the most negative binding energy is typically considered the most favorable.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Mandatory Visualizations

Below are diagrams representing a key biological pathway and a typical experimental workflow relevant to the in silico studies described.

bacterial_dna_replication cluster_replication Bacterial DNA Replication cluster_inhibition Mechanism of Inhibition DNA_Template Double-Stranded DNA Helicase Helicase DNA_Template->Helicase unwinds Unwound_DNA Unwound DNA Helicase->Unwound_DNA Positive_Supercoiling Positive Supercoiling Unwound_DNA->Positive_Supercoiling induces Replication_Fork Replication Fork Unwound_DNA->Replication_Fork DNA_Gyrase DNA Gyrase (Target Protein) Positive_Supercoiling->DNA_Gyrase relieved by DNA_Gyrase->Replication_Fork allows progression DNA_Polymerase DNA Polymerase Replication_Fork->DNA_Polymerase recruits New_DNA Newly Synthesized DNA DNA_Polymerase->New_DNA synthesizes Indole_Schiff_Base Indole Schiff Base (e.g., this compound analog) Inhibition Indole_Schiff_Base->Inhibition inhibits Inhibition->DNA_Gyrase

Caption: Bacterial DNA Replication and Inhibition by Indole Schiff Bases.

in_silico_docking_workflow cluster_preparation Preparation Phase cluster_docking Docking & Analysis Phase Protein_Selection 1. Select Target Protein (e.g., DNA Gyrase B) PDB_Download 3. Download Protein Structure (from PDB) Protein_Selection->PDB_Download Ligand_Design 2. Design/Select Ligands (Indole Schiff Bases & Alternatives) Ligand_Prep 5. Prepare Ligands (3D conversion, energy minimization) Ligand_Design->Ligand_Prep Receptor_Prep 4. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB_Download->Receptor_Prep Grid_Generation 6. Define Binding Site (Grid Box Generation) Receptor_Prep->Grid_Generation Ligand_Prep->Grid_Generation Docking_Run 7. Run Molecular Docking (e.g., AutoDock Vina) Grid_Generation->Docking_Run Pose_Analysis 8. Analyze Binding Poses & Binding Energies Docking_Run->Pose_Analysis Interaction_Visualization 9. Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Pose_Analysis->Interaction_Visualization Comparative_Analysis 10. Compare with Alternatives Interaction_Visualization->Comparative_Analysis

Caption: A Standard Workflow for In Silico Molecular Docking Studies.

References

Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A number of studies have synthesized and evaluated a range of novel indole derivatives, demonstrating their potential as anticancer agents. These compounds often exhibit cytotoxic effects against various cancer cell lines, and in some cases, a degree of selectivity for cancer cells over normal cells has been observed.

Quantitative Cytotoxicity Data

The cytotoxic potential of various indole derivatives has been assessed using metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several indole derivatives against a panel of human cancer and normal cell lines.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)HCT1166.43 ± 0.72--[1]
A5499.62 ± 1.14--[1]
A3758.07 ± 1.36--[1]
Indazole derivative 6o K5625.15HEK-29333.2[2]
5-((1-(4-methoxybenzoyl)-5-methoxy-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (3k )MDA-MB-435 (Melanoma)0.850--[3]
SR (Leukemia)1.45--[3]
OVCAR-3 (Ovarian)1.26--[3]
7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-olColo320 (Colon Adenocarcinoma)4.87MRC-5 (Normal Fibroblast)Not toxic[4]
Colo205 (Colon Adenocarcinoma)13.06MRC-5 (Normal Fibroblast)Not toxic[4]
Indole derivative 4g HCT-1167.1 ± 0.07RPE-1 (Normal Epithelial)-[5]
Indole derivative 4a HCT-11610.5 ± 0.07RPE-1 (Normal Epithelial)-[5]
Indole derivative 4c HCT-11611.9 ± 0.05RPE-1 (Normal Epithelial)-[5]

Note: A lower IC50 value indicates higher cytotoxicity. The selectivity of a compound is often inferred by comparing the IC50 value for a cancer cell line to that of a normal cell line.

The data indicates that certain indole derivatives, such as the indazole derivative 6o , exhibit a favorable selectivity profile, being significantly more toxic to the K562 cancer cell line than to the normal HEK-293 cell line[2]. Similarly, 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol showed high potency against colon adenocarcinoma cells without affecting the viability of normal MRC-5 fibroblast cells[4].

Experimental Protocols

The evaluation of cytotoxicity for these indole derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (indole derivatives) and a positive control (e.g., doxorubicin or 5-fluorouracil) for a specified period, typically 24 to 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow and Signaling Pathways

The general workflow for assessing the cytotoxicity of a compound is depicted in the following diagram. While the specific signaling pathways affected by N-(1H-Indol-3-ylmethylene)cyclohexylamine are unknown, some indole derivatives have been shown to induce apoptosis and cause cell cycle arrest, suggesting interference with cellular proliferation and survival pathways. For instance, some derivatives arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization[6].

Cytotoxicity_Assay_Workflow cluster_preparation Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer and Normal Cell Lines seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere (24h) seed->adhere treat Treat with Indole Derivatives (various concentrations) adhere->treat incubate Incubate for 24-48h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 end End: Comparative Cytotoxicity Data determine_ic50->end

Caption: General workflow for determining the cytotoxicity of indole derivatives using the MTT assay.

References

Comparative Guide to Cross-Validation of Analytical Methods for N-(1H-Indol-3-ylmethylene)cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methods for the quantitative and qualitative analysis of N-(1H-Indol-3-ylmethylene)cyclohexylamine. Due to the limited publicly available cross-validation data for this specific compound, this document outlines the likely applicable analytical techniques and provides a framework for their cross-validation based on established principles of analytical chemistry. The presented experimental protocols and performance data are illustrative and intended to serve as a practical template for researchers and drug development professionals.

Overview of Potential Analytical Methods

Based on the chemical structure of this compound, which features a chromophoric indole group and a volatile cyclohexylamine moiety, the most suitable analytical methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of non-volatile and thermally labile compounds. The indole group in the target molecule allows for sensitive detection using a UV detector. A reverse-phase HPLC method would be a primary choice for the separation and quantification of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the potential for the compound to be volatile or to be derivatized to a more volatile form, GC-MS offers high specificity and sensitivity. The mass spectrometer provides structural information, which is invaluable for identification and confirmation.

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity and concentration of this compound in a sample.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient: Start with 70% A and 30% B, linearly increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

  • Analysis: Inject the prepared standards and samples into the HPLC system. Integrate the peak area corresponding to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To identify and quantify this compound, particularly at trace levels.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation and Derivatization:

    • Take a known volume of the sample in a vial and evaporate to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and 100 µL of acetonitrile.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Analysis: Inject the derivatized standards and samples. Identify the compound based on its retention time and mass spectrum. Quantify using the peak area of a characteristic ion.

Cross-Validation Parameters and Comparative Data

Cross-validation of analytical methods is essential to ensure that the chosen method is reliable and reproducible. The following tables summarize the key validation parameters and provide hypothetical comparative data for the proposed HPLC and GC-MS methods.

Table 1: Comparison of Cross-Validation Parameters for HPLC and GC-MS Methods
ParameterHPLC MethodGC-MS Method
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.5%
Specificity HighVery High
Linearity (R²) ≥ 0.999≥ 0.998
Range 1 - 100 µg/mL0.1 - 50 µg/mL
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the cross-validation process for an analytical method.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase p1 Define Analytical Method p2 Select Validation Parameters p1->p2 p3 Define Acceptance Criteria p2->p3 e1 Prepare Standards & Samples p3->e1 e2 Perform Analytical Measurements e1->e2 e3 Collect Data e2->e3 v1 Analyze Data e3->v1 v2 Compare with Acceptance Criteria v1->v2 v3 Method Validated? v2->v3 v3->p1 No, Revise Method d1 Validation Report v3->d1 Yes d2 Standard Operating Procedure (SOP) d1->d2

Caption: General workflow for the cross-validation of an analytical method.

HPLC_GCMS_Comparison cluster_hplc HPLC Method cluster_gcms GC-MS Method h1 Sample Preparation (Dissolution & Filtration) h2 Liquid Phase Separation (C18 Column) h1->h2 h3 UV Detection h2->h3 end_hplc Quantitative Data (Concentration, Purity) h3->end_hplc g1 Sample Preparation (Derivatization) g2 Gas Phase Separation (Capillary Column) g1->g2 g3 Mass Spectrometry Detection g2->g3 end_gcms Qualitative & Quantitative Data (ID, Concentration) g3->end_gcms start This compound Sample start->h1 start->g1

Caption: Comparison of analytical workflows for HPLC and GC-MS methods.

Safety Operating Guide

Proper Disposal of N-(1H-Indol-3-ylmethylene)cyclohexylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of N-(1H-Indol-3-ylmethylene)cyclohexylamine, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound presents several hazards, including being harmful if swallowed, causing serious eye irritation, and potentially causing long-lasting harmful effects to aquatic life[1]. The following procedures are designed to mitigate these risks during disposal.

I. Hazard Identification and Safety Precautions

Prior to handling this compound for disposal, it is imperative to be aware of its associated hazards. The compound is classified as an irritant and is harmful if swallowed or in contact with skin[1]. It can cause severe skin burns and eye damage, and may also lead to an allergic skin reaction. Inhalation of this substance may be harmful.

Quantitative Hazard Data Summary:

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage
Skin SensitizationH317May cause an allergic skin reaction
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Acute Toxicity, InhalationH332Harmful if inhaled
Specific Target Organ ToxicityH370Causes damage to organs
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child
Hazardous to the Aquatic Environment, Long-Term HazardH413May cause long lasting harmful effects to aquatic life[1]
Flammable Liquid and VaporH226Flammable liquid and vapor

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. For larger quantities or potential for splashing, an apron and/or rubber boots are recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations. The following protocol provides a general framework for compliant disposal.

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be made of a material compatible with the chemical.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Neutralization (if applicable and permitted):

  • Due to its corrosive nature, some institutional protocols may require neutralization before disposal. This should only be performed by trained personnel and in accordance with your EHS guidelines.
  • A typical neutralization procedure for an amine-containing compound might involve slow addition to a dilute acidic solution (e.g., citric acid) with constant stirring and cooling in a fume hood. However, this should be verified with your EHS office.

3. Container Management:

  • Keep the waste container tightly closed when not in use[2][3].
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][3].
  • Keep away from heat, sparks, open flames, and other ignition sources[2][3][4].

4. Final Disposal:

  • Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.
  • Provide the waste disposal company with a complete and accurate safety data sheet (SDS) for this compound.

Logical Workflow for Disposal:

A 1. Assess Hazards & Don PPE B 2. Segregate Waste into a Labeled, Compatible Container A->B C 3. Store Container in a Cool, Dry, Well-Ventilated Area B->C D 4. Keep Away from Ignition Sources & Incompatible Materials C->D E 5. Arrange for Professional Disposal via Licensed Contractor D->E F 6. Provide SDS to Waste Disposal Company E->F

Caption: Disposal workflow for this compound.

III. Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS office.

Exposure Response:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency Response Signaling Pathway:

cluster_spill Spill cluster_exposure Exposure Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ventilate Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Exposure Exposure Occurs Eyes Eyes: Flush for 15 min Exposure->Eyes Skin Skin: Remove Clothing, Rinse 15 min Exposure->Skin Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Exposure->Ingestion SeekMedical Seek Immediate Medical Attention Eyes->SeekMedical Skin->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Emergency response procedures for spills and personnel exposure.

References

Safeguarding Your Research: Personal Protective Equipment for Handling N-(1H-Indol-3-ylmethylene)cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling N-(1H-Indol-3-ylmethylene)cyclohexylamine. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before commencing any work with this compound. The following table summarizes the key hazards based on available data for the compound and its structural precursors, cyclohexylamine and indole derivatives.

Hazard StatementClassificationPrimary ConcernSource
H302Acute toxicity, oral (Category 4)Harmful if swallowed[1]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation[1]
H413Hazardous to the aquatic environment, long-term hazard (Category 4)May cause long lasting harmful effects to aquatic life[1]
H226Flammable liquid and vapor (based on cyclohexylamine)Fire hazard[2][3]
H314Causes severe skin burns and eye damage (based on cyclohexylamine)Corrosive to skin and eyes[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[4]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Inspect gloves for any signs of degradation before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately.[4]
Body Flame-resistant lab coatA lab coat made of Nomex® or a similar flame-resistant material should be worn and fully buttoned.[4]
Respiratory NIOSH-approved respiratorRequired if there is a risk of generating aerosols or dusts, or if working outside of a certified chemical fume hood.[5][6]
Feet Closed-toe, chemical-resistant shoesShoes must cover the entire foot.[4][6]

Operational and Disposal Plans

Handling and Storage

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7]

  • An emergency eyewash station and safety shower must be readily accessible.

Procedural Steps for Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to minimize the risk of inhalation. Use non-sparking tools.[8][9]

  • In Solution: When working with the compound in solution, be mindful of the solvent's flammability and toxicity. Keep containers tightly closed when not in use.[2][10]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[3]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all work surfaces.

Storage:

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9]

  • Store away from incompatible materials such as strong oxidizing agents.[9]

Spill Management
  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a separate, labeled hazardous waste container. Do not pour any waste down the drain.[7]

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[2][3] Contact your institution's environmental health and safety department for specific disposal procedures.

Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.